Product packaging for 7-(Trifluoromethoxy)quinolin-4-ol(Cat. No.:CAS No. 53985-75-4)

7-(Trifluoromethoxy)quinolin-4-ol

Cat. No.: B1388503
CAS No.: 53985-75-4
M. Wt: 229.15 g/mol
InChI Key: AULSFKAITWRAMK-UHFFFAOYSA-N
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Description

7-(Trifluoromethoxy)quinolin-4-ol is a useful research compound. Its molecular formula is C10H6F3NO2 and its molecular weight is 229.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6F3NO2 B1388503 7-(Trifluoromethoxy)quinolin-4-ol CAS No. 53985-75-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-(trifluoromethoxy)-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO2/c11-10(12,13)16-6-1-2-7-8(5-6)14-4-3-9(7)15/h1-5H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AULSFKAITWRAMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)NC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00670909
Record name 7-(Trifluoromethoxy)quinolin-4(1H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53985-75-4
Record name 7-(Trifluoromethoxy)quinolin-4(1H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-(trifluoromethoxy)quinolin-4-ol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Strategic Importance of 7-(Trifluoromethoxy)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 7-(Trifluoromethoxy)quinolin-4-ol

In the landscape of modern synthetic chemistry, this compound emerges as a highly valuable heterocyclic building block. Its quinoline core is a privileged scaffold found in a multitude of biologically active compounds, including antimalarial, antibacterial, and anticancer agents.[1][2] The strategic placement of a trifluoromethoxy (-OCF₃) group at the 7-position significantly enhances its utility. This electron-withdrawing group is known to improve critical pharmacological parameters such as metabolic stability, lipophilicity, and cell membrane permeability, making it a desirable feature in drug design.[3] This guide provides a comprehensive, field-proven protocol for the synthesis of this compound, grounded in the principles of the Gould-Jacobs reaction, and is intended for researchers and professionals in organic synthesis and drug development.

Synthetic Strategy: The Gould-Jacobs Reaction

The most robust and widely adopted method for constructing the 4-hydroxyquinoline (or quinolin-4-one) scaffold from aniline precursors is the Gould-Jacobs reaction.[2][4] First reported in 1939, this powerful thermal cyclization method offers a reliable pathway to the target molecule.[1][5] The synthesis proceeds through a logical sequence of four distinct transformations:

  • Condensation: An initial reaction between 3-(trifluoromethoxy)aniline and diethyl ethoxymethylenemalonate (DEEM) forms a key vinylogous amide intermediate.

  • Thermal Cyclization: A high-temperature intramolecular cyclization of the intermediate forges the quinoline ring.

  • Saponification: The resulting ester is hydrolyzed to a carboxylic acid under basic conditions.

  • Decarboxylation: The final product is obtained by heating the carboxylic acid to induce the loss of carbon dioxide.

This classical approach, while requiring high temperatures, is highly effective and can be performed on a large scale.[4]

Reaction Mechanism and Causality

Understanding the mechanism of the Gould-Jacobs reaction is crucial for optimizing conditions and troubleshooting.

  • Condensation: The synthesis begins with a nucleophilic attack from the nitrogen atom of 3-(trifluoromethoxy)aniline onto the electrophilic carbon of the ethoxy group in DEEM. This is followed by the elimination of ethanol to yield the stable intermediate, diethyl 2-((3-(trifluoromethoxy)phenyl)amino)maleate.[1][2]

  • Thermal Cyclization: This is the key bond-forming step and demands significant thermal energy (>250 °C).[2] The intermediate undergoes a 6-electron electrocyclization, where the aniline ring attacks the ester carbonyl.[1] This intramolecular reaction is typically performed in a high-boiling, inert solvent such as diphenyl ether or Dowtherm A to achieve the necessary temperatures safely and efficiently.[4][6] The cyclization results in the formation of ethyl 4-hydroxy-7-(trifluoromethoxy)quinoline-3-carboxylate. This product exists in a tautomeric equilibrium with its 4-oxo form.[2]

  • Saponification: The ethyl ester is readily hydrolyzed to the corresponding carboxylate salt by treatment with an aqueous base like sodium hydroxide. Subsequent acidification protonates the carboxylate to yield 4-hydroxy-7-(trifluoromethoxy)quinoline-3-carboxylic acid.[2]

  • Decarboxylation: The final step involves heating the carboxylic acid intermediate, often in the same high-boiling solvent, to a temperature sufficient to drive the elimination of CO₂.[6] This process yields the target molecule, this compound.

The overall synthetic pathway is visualized below.

Synthesis_Pathway Aniline 3-(Trifluoromethoxy)aniline Intermediate Vinylogous Amide Intermediate Aniline->Intermediate Condensation (-EtOH) DEEM Diethyl Ethoxymethylenemalonate (DEEM) DEEM->Intermediate CyclizedEster Ethyl 4-hydroxy-7-(trifluoromethoxy) quinoline-3-carboxylate Intermediate->CyclizedEster Thermal Cyclization (e.g., Dowtherm A, >250°C) CarboxylicAcid 4-Hydroxy-7-(trifluoromethoxy) quinoline-3-carboxylic acid CyclizedEster->CarboxylicAcid Saponification (1. NaOH 2. H+) FinalProduct This compound CarboxylicAcid->FinalProduct Decarboxylation (Heat, -CO₂)

Caption: Overall reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Successful isolation and characterization of the intermediates at each stage confirm the viability of the preceding step before committing resources to the next.

Materials and Reagents
ReagentMolar Mass ( g/mol )CAS No.Notes
3-(Trifluoromethoxy)aniline177.121535-64-4Starting material.
Diethyl ethoxymethylenemalonate216.2387-13-8Reagent. Ensure purity.[7]
Dowtherm A~166.28004-13-5High-boiling solvent (eutectic mixture of diphenyl ether and biphenyl).
Sodium Hydroxide (NaOH)40.001310-73-2For saponification.
Hydrochloric Acid (HCl)36.467647-01-0For neutralization/acidification.
Hexane86.18110-54-3For washing/precipitation.
Step 1: Condensation to form Diethyl 2-((3-(trifluoromethoxy)phenyl)amino)maleate
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-(trifluoromethoxy)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

  • Reaction: Heat the mixture at 110-120 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the aniline.

  • Workup: After cooling to room temperature, the resulting viscous oil or solid is the crude intermediate. This product is often of sufficient purity to be carried directly into the next step without further purification.

Step 2: Thermal Cyclization to Ethyl 4-hydroxy-7-(trifluoromethoxy)quinoline-3-carboxylate
  • Setup: In a flask suitable for high-temperature reactions (e.g., a three-neck flask with a mechanical stirrer, reflux condenser, and thermometer), add the crude intermediate from Step 1 to a high-boiling solvent like Dowtherm A (approx. 5-10 mL per gram of intermediate).

  • Reaction: Heat the mixture with vigorous stirring to 250-260 °C. Maintain this temperature for 30-60 minutes.[6] The cyclized product will begin to precipitate from the hot solution.

  • Isolation: Allow the mixture to cool to below 100 °C, then add hexane to dilute the Dowtherm A and facilitate filtration.[6] Collect the solid product by vacuum filtration and wash thoroughly with hexane to remove the solvent. The resulting solid is ethyl 4-hydroxy-7-(trifluoromethoxy)quinoline-3-carboxylate. A typical yield for this step is around 90%.[6]

Step 3: Saponification to 4-Hydroxy-7-(trifluoromethoxy)quinoline-3-carboxylic acid
  • Setup: Suspend the ester from Step 2 in a 10% aqueous solution of sodium hydroxide (approx. 10 eq).

  • Reaction: Heat the mixture to reflux (around 100 °C) with stirring until the solid has completely dissolved, indicating the completion of hydrolysis (typically 1-2 hours).

  • Isolation: Cool the resulting clear solution in an ice bath and acidify to a pH of ~2-3 by the slow addition of concentrated hydrochloric acid. The carboxylic acid will precipitate as a solid. Collect the product by vacuum filtration, wash with cold water, and dry under vacuum.

Step 4: Decarboxylation to this compound
  • Setup: Suspend the dried carboxylic acid from Step 3 in Dowtherm A in a high-temperature reaction flask.

  • Reaction: Heat the mixture with stirring to 250-260 °C. The evolution of carbon dioxide gas will be observed. Maintain the temperature until gas evolution ceases completely (typically 1-2 hours).[6]

  • Isolation: Cool the reaction mixture. The final product should precipitate. Add hexane to dilute the solvent, collect the solid by vacuum filtration, and wash thoroughly with hexane. Dry the product under vacuum to yield this compound.

Experimental Workflow Visualization

Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Saponification cluster_step4 Step 4: Decarboxylation s1_react React Aniline + DEEM (110-120°C, 2h) s1_cool Cool to RT s1_react->s1_cool s2_heat Heat intermediate in Dowtherm A (250-260°C, 30-60 min) s1_cool->s2_heat Crude Intermediate s2_cool Cool & Dilute with Hexane s2_heat->s2_cool s2_filter Filter & Wash Solid s2_cool->s2_filter s3_reflux Reflux ester in 10% NaOH (1-2h) s2_filter->s3_reflux Ester Intermediate s3_acidify Cool & Acidify with HCl s3_reflux->s3_acidify s3_filter Filter & Wash Solid s3_acidify->s3_filter s4_heat Heat acid in Dowtherm A (250-260°C, 1-2h) s3_filter->s4_heat Carboxylic Acid Intermediate s4_cool Cool & Dilute with Hexane s4_heat->s4_cool s4_filter Filter, Wash & Dry Product s4_cool->s4_filter FinalProduct 7-(Trifluoromethoxy) quinolin-4-ol s4_filter->FinalProduct Final Product

Caption: Step-by-step experimental workflow for the synthesis protocol.

Trustworthiness and Self-Validation

The integrity of this protocol relies on careful execution and monitoring. The high temperatures required for cyclization and decarboxylation are a critical parameter; insufficient heat will lead to incomplete reactions, while excessive temperatures or prolonged reaction times can cause product degradation.[8] The precipitation of the product from the high-boiling solvent at Steps 2 and 4 serves as a physical confirmation of a successful reaction and simplifies isolation. Characterization of the intermediates (e.g., by NMR, IR, or melting point) after steps 2 and 3 is highly recommended to validate the process before proceeding.

References

An In-depth Technical Guide to the Physicochemical Characterization of 7-(Trifluoromethoxy)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

7-(Trifluoromethoxy)quinolin-4-ol is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its quinoline scaffold is a well-established pharmacophore, while the 7-(trifluoromethoxy) substitution is anticipated to confer advantageous properties such as enhanced metabolic stability and lipophilicity.[1] This guide provides a comprehensive framework for the experimental determination of the core physicochemical properties of this compound. Recognizing the limited publicly available data for this specific molecule, we present detailed, field-proven protocols for the determination of its acid dissociation constant (pKa), lipophilicity (logP/logD), aqueous solubility, and melting point. This document is intended to serve as a practical manual for researchers, scientists, and drug development professionals engaged in the characterization of novel chemical entities, ensuring a robust and reproducible physicochemical profiling workflow.

Introduction and Molecular Overview

The quinoline ring system is a foundational motif in numerous therapeutic agents, exhibiting a broad spectrum of biological activities. The strategic incorporation of fluorine-containing substituents, such as the trifluoromethoxy (-OCF3) group, is a key strategy in modern drug design to modulate a molecule's pharmacokinetic and pharmacodynamic profile.[1] The -OCF3 group, in particular, can significantly influence lipophilicity, membrane permeability, and metabolic stability, making this compound a promising scaffold for further synthetic elaboration.[1]

A thorough understanding of a compound's physicochemical properties is paramount in the early stages of drug discovery, as these parameters profoundly influence its absorption, distribution, metabolism, and excretion (ADME) profile.[2][3] This guide outlines the essential experimental procedures to build a comprehensive physicochemical datasheet for this compound.

Molecular Structure:

Table 1: General Information for this compound

PropertyValueSource
CAS Number 53985-75-4[4][5]
Molecular Formula C10H6F3NO2[4][5][6]
Molecular Weight 229.16 g/mol [4][5]
Canonical SMILES C1=CC2=C(C=C1OC(F)(F)F)NC=CC2=O[6]
Purity ≥98% (Commercially available)[4]
Storage Room temperature, sealed in a dry environment[4][5]

Determination of the Acid Dissociation Constant (pKa)

The pKa value is a critical parameter that dictates the ionization state of a molecule at a given pH.[7][8] This, in turn, affects its solubility, permeability across biological membranes, and binding to its target protein.[2][3][7] For this compound, the acidic proton of the 4-hydroxyl group and the potential for protonation of the quinoline nitrogen make pKa determination essential. Potentiometric titration is the gold-standard method for its accuracy and reliability.[9][10][11]

Experimental Protocol: Potentiometric Titration

This protocol outlines the determination of pKa values by monitoring pH changes upon the incremental addition of a titrant.[9][12]

Materials and Equipment:

  • This compound

  • Calibrated pH meter and electrode

  • Potentiometer/Autotitrator

  • Magnetic stirrer and stir bar

  • Reaction vessel (beaker)

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Standardized 0.1 M Sodium Hydroxide (NaOH)

  • 0.15 M Potassium Chloride (KCl) solution (for maintaining constant ionic strength)

  • Deionized water

  • Nitrogen gas supply

Step-by-Step Procedure:

  • Instrument Calibration: Calibrate the pH meter using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate measurements.[9]

  • Sample Preparation:

    • Accurately weigh and dissolve a sufficient amount of this compound in a suitable solvent to prepare a 1 mM sample solution. A co-solvent may be necessary for sparingly soluble compounds.

    • Transfer 20 mL of the 1 mM sample solution into the reaction vessel.

    • Add 0.15 M KCl solution to maintain a constant ionic strength throughout the titration.[9]

  • Inert Atmosphere: Purge the solution with nitrogen gas before and during the titration to displace dissolved carbon dioxide, which can interfere with the measurement of basic pKa values.[9]

  • Titration:

    • Place the reaction vessel on the magnetic stirrer and immerse the pH electrode in the solution.

    • Acidify the solution to a starting pH of approximately 1.8-2.0 by adding 0.1 M HCl.[12]

    • Begin the titration by adding small, precise increments of 0.1 M NaOH.

    • Continuously monitor and record the pH after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH reaches approximately 12.0-12.5.[12]

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

    • The inflection point(s) of the sigmoid curve correspond to the equivalence point(s). The pKa is the pH at which half of the volume of titrant required to reach the equivalence point has been added.[10]

    • Alternatively, calculate the first derivative of the titration curve (ΔpH/ΔV). The peak(s) of the derivative plot indicate the equivalence point(s).

  • Replication: Perform a minimum of three independent titrations to ensure the reliability and reproducibility of the results.[9] Calculate the average pKa and standard deviation.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Calibrate pH Meter (pH 4, 7, 10) prep2 Prepare 1 mM Sample Solution (with 0.15 M KCl) prep1->prep2 prep3 Purge with Nitrogen prep2->prep3 titrate1 Acidify to pH ~2 (0.1 M HCl) prep3->titrate1 titrate2 Add Increments of 0.1 M NaOH titrate1->titrate2 titrate3 Record Stabilized pH titrate2->titrate3 Loop until pH ~12 titrate3->titrate2 analysis1 Plot pH vs. Volume titrate3->analysis1 analysis2 Determine Inflection Point analysis1->analysis2 analysis3 Calculate pKa analysis2->analysis3 analysis4 Repeat 3x & Average analysis3->analysis4

Workflow for pKa Determination by Potentiometric Titration.

Determination of Lipophilicity (logP/logD)

Lipophilicity is a key determinant of a drug's ADME properties, including its ability to cross cell membranes and its distribution in the body.[13] The partition coefficient (P) is a measure of a compound's differential solubility in a biphasic system of a lipid and an aqueous phase, typically n-octanol and water. LogP is the logarithm of the partition coefficient for the neutral form of the molecule, while logD is the logarithm of the distribution coefficient at a specific pH, accounting for all ionic species.[14][15] The shake-flask method is the traditional and most reliable technique for determining logP and logD.[15][16]

Experimental Protocol: Shake-Flask Method for logD at pH 7.4

This protocol describes the "gold standard" shake-flask method for determining the distribution coefficient (logD) at a physiologically relevant pH of 7.4.[16][17]

Materials and Equipment:

  • This compound

  • n-Octanol (HPLC grade)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Separatory funnels or glass vials with screw caps

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

  • Volumetric flasks and pipettes

Step-by-Step Procedure:

  • Phase Pre-saturation:

    • Mix equal volumes of n-octanol and PBS (pH 7.4) in a large separatory funnel.

    • Shake vigorously for 24 hours to ensure mutual saturation of the two phases.

    • Allow the phases to separate completely before use.[15][17]

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).[15][17]

  • Partitioning:

    • In a glass vial, combine a precise volume of the pre-saturated n-octanol and pre-saturated PBS (e.g., 1 mL of each).

    • Add a small aliquot of the compound's stock solution to the vial. The final concentration should be within the linear range of the analytical method.

    • Securely cap the vial and shake it for a sufficient time (e.g., 2-4 hours) to allow the compound to reach equilibrium between the two phases.[18]

  • Phase Separation:

    • Centrifuge the vial at a moderate speed to ensure complete separation of the n-octanol and aqueous layers. This is crucial to avoid cross-contamination.[16]

  • Sample Analysis:

    • Carefully withdraw an aliquot from both the n-octanol and the aqueous (PBS) layers.

    • Prepare appropriate dilutions of each aliquot for analysis.

    • Quantify the concentration of the compound in each phase using a validated analytical method such as HPLC-UV or LC-MS.

  • Calculation of logD:

    • The distribution coefficient (D) is calculated as the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase: D = [Concentration]octanol / [Concentration]aqueous

    • The logD is the base-10 logarithm of the distribution coefficient: logD = log10(D)

  • Replication: Perform the experiment in triplicate to ensure the precision of the measurement.

G cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis & Calculation prep1 Pre-saturate n-Octanol and PBS (pH 7.4) part1 Combine Phases & Add Compound prep1->part1 prep2 Prepare Compound Stock Solution prep2->part1 part2 Shake to Equilibrium (e.g., 2-4 hours) part1->part2 part3 Centrifuge for Phase Separation part2->part3 analysis1 Sample Aliquots from Both Phases part3->analysis1 analysis2 Quantify Concentration (HPLC-UV or LC-MS) analysis1->analysis2 analysis3 Calculate logD = log([C]oct/[C]aq) analysis2->analysis3

Workflow for logD Determination by the Shake-Flask Method.

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that significantly impacts a drug's dissolution, absorption, and overall bioavailability.[19][20] Poorly soluble compounds often exhibit low and variable oral absorption, posing significant challenges for formulation development.[4][21][22] The thermodynamic solubility assay is considered the most definitive method as it measures the solubility of a compound at equilibrium.[18][23][24]

Experimental Protocol: Thermodynamic (Equilibrium) Solubility Assay

This protocol determines the maximum concentration of a compound that can be dissolved in an aqueous buffer at equilibrium.

Materials and Equipment:

  • This compound (solid form)

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • Glass vials with screw caps

  • Thermomixer or shaking incubator

  • Filtration device (e.g., 0.45 µm syringe filters or filter plates)

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

  • Calibrated balance

Step-by-Step Procedure:

  • Sample Preparation:

    • Add an excess amount of solid this compound to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

    • Add a known volume of the aqueous buffer (e.g., 1 mL of PBS, pH 7.4) to the vial.[23]

  • Equilibration:

    • Seal the vials and place them in a shaking incubator or thermomixer.

    • Incubate the samples for an extended period (typically 24-72 hours) at a controlled temperature (e.g., 25°C or 37°C) with constant agitation to allow the system to reach thermodynamic equilibrium.[23]

  • Sample Processing:

    • After incubation, visually inspect the vials to confirm the presence of undissolved solid.

    • Allow the vials to stand to let the solid settle.

    • Carefully remove an aliquot of the supernatant and filter it to remove any remaining solid particles. This step is critical to avoid overestimation of solubility.

  • Quantification:

    • Prepare a series of dilutions of the filtered supernatant.

    • Analyze the samples using a validated HPLC-UV or LC-MS method against a standard curve prepared from a stock solution of the compound of known concentration.[6][25]

  • Data Reporting:

    • The solubility is reported as the concentration of the compound in the saturated solution, typically in units of µg/mL or µM.

  • Replication: The experiment should be performed in at least duplicate to ensure the results are reliable.[24]

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add Excess Solid Compound to Vial prep2 Add Known Volume of Aqueous Buffer prep1->prep2 equil1 Incubate with Agitation (24-72 hours) prep2->equil1 analysis1 Filter Supernatant to Remove Solid equil1->analysis1 analysis2 Quantify Concentration (HPLC-UV or LC-MS) analysis1->analysis2 analysis3 Report Solubility (µg/mL or µM) analysis2->analysis3

Workflow for Thermodynamic Solubility Determination.

Determination of Melting Point

The melting point of a crystalline solid is the temperature at which it changes state from solid to liquid. It is a fundamental physical property that provides an indication of a compound's purity; pure crystalline compounds typically have a sharp melting point range of 1-2°C.[26] The capillary method is the standard technique for melting point determination.[27][28]

Experimental Protocol: Capillary Melting Point Determination

This protocol describes the manual or automated determination of the melting point range using a capillary tube.

Materials and Equipment:

  • This compound (dry, powdered solid)

  • Melting point apparatus

  • Glass capillary tubes (one end sealed)

Step-by-Step Procedure:

  • Sample Preparation:

    • Ensure the sample of this compound is completely dry and in a fine powdered form.

    • Load the sample into the open end of a capillary tube by tapping the tube into the powder.[29][30]

    • Compact the sample at the bottom of the sealed end of the tube by tapping or by dropping it through a long glass tube. The packed sample height should be 2-3 mm.[29][30]

  • Apparatus Setup:

    • Insert the loaded capillary tube into the heating block of the melting point apparatus.[27][30]

  • Melting Point Determination:

    • If the approximate melting point is unknown, perform a rapid preliminary heating (e.g., 10-20°C per minute) to get a rough estimate.[26]

    • For an accurate measurement, allow the apparatus to cool to at least 20°C below the estimated melting point.

    • Begin heating at a slow, controlled rate (1-2°C per minute) near the expected melting point.[26]

  • Observation and Recording:

    • Observe the sample closely through the magnifying eyepiece.

    • Record the temperature at which the first drop of liquid appears (the onset of melting).[26][29]

    • Record the temperature at which the entire sample has completely melted into a clear liquid.[29]

    • The recorded melting point is reported as a range from the onset temperature to the completion temperature.

  • Replication: Perform the measurement at least twice with fresh samples to verify the result.[29]

Structural and Spectral Properties

While this guide focuses on physicochemical properties, structural confirmation is a prerequisite for any such characterization. Standard spectroscopic techniques are employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the carbon-hydrogen framework of the molecule. 2D NMR experiments like COSY, HSQC, and HMBC are used for unambiguous assignment of all proton and carbon signals, confirming the connectivity of the atoms in the quinoline ring and the position of the trifluoromethoxy group.[31][32][33]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the compound, which confirms its elemental composition (C10H6F3NO2).[31]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the O-H stretch of the hydroxyl group, C=O and C=C stretching of the quinolinone tautomer, and the C-F and C-O stretches of the trifluoromethoxy group.[31]

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound. While a specific Material Safety Data Sheet (MSDS) may not be widely available, general guidelines for handling quinoline derivatives and fluorinated aromatic compounds should be followed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, safety glasses with side shields, and chemical-resistant gloves.

  • Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, especially when working with the solid powder to avoid inhalation.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Summary of Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound that are to be determined using the protocols outlined in this guide.

Table 2: Physicochemical Data for this compound

ParameterMethodExpected Value/Range
pKa Potentiometric TitrationTo Be Determined Experimentally
logD (pH 7.4) Shake-Flask MethodTo Be Determined Experimentally
Aqueous Solubility (pH 7.4) Thermodynamic (Equilibrium) AssayTo Be Determined Experimentally
Melting Point (°C) Capillary MethodTo Be Determined Experimentally

References

An In-depth Technical Guide to 7-(Trifluoromethoxy)quinolin-4-ol: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the quinoline nucleus stands as a "privileged scaffold," a framework that has consistently yielded compounds with significant therapeutic value. Its presence in a wide array of pharmaceuticals, from antimalarials to anticancer agents, underscores its versatility. The strategic functionalization of this scaffold is a cornerstone of modern drug design. This guide focuses on a particularly promising derivative: 7-(Trifluoromethoxy)quinolin-4-ol.

Identified by the CAS Number 53985-75-4 , this compound merges the established biological relevance of the quinolin-4-ol core with the unique physicochemical properties of the trifluoromethoxy (-OCF₃) group.[1] This substituent is increasingly favored in drug development for its ability to enhance metabolic stability, increase lipophilicity, and improve cell membrane permeability, all of which are critical determinants of a drug's pharmacokinetic and pharmacodynamic profile.[2] This guide will provide a comprehensive overview of this compound, from its fundamental chemical properties and synthesis to its potential applications in the development of next-generation therapeutics.

Chemical Identity and Physicochemical Properties

This compound is a solid at room temperature, and its core structure consists of a fused benzene and pyridine ring system, with a hydroxyl group at the 4-position and a trifluoromethoxy group at the 7-position.

Chemical Structure:

Caption: Chemical structure of this compound.

The key physicochemical properties of this compound are summarized in the table below. The trifluoromethoxy group significantly influences these properties, particularly its lipophilicity, which is a crucial factor in drug design.[2]

PropertyValueSource
CAS Number 53985-75-4[1]
Molecular Formula C₁₀H₆F₃NO₂[1]
Molecular Weight 229.16 g/mol [1]
Appearance SolidInferred from supplier data
Storage Room temperature[1]

Synthesis of this compound

While specific, peer-reviewed synthesis routes for this compound are not extensively documented, a plausible and efficient method can be derived from established named reactions for quinoline synthesis, most notably the Gould-Jacobs reaction .[3][4][5] This reaction involves the condensation of an aniline derivative with an ethoxymethylenemalonate ester, followed by thermal cyclization.[3][5]

A proposed synthetic workflow is outlined below:

G cluster_start Starting Materials cluster_reaction1 Step 1: Condensation cluster_intermediate Intermediate cluster_reaction2 Step 2: Cyclization cluster_product1 Intermediate Product cluster_reaction3 Step 3 & 4: Saponification & Decarboxylation cluster_final_product Final Product 3-(Trifluoromethoxy)aniline 3-(Trifluoromethoxy)aniline Condensation Condensation (Heat) 3-(Trifluoromethoxy)aniline->Condensation Diethyl ethoxymethylenemalonate Diethyl ethoxymethylenemalonate Diethyl ethoxymethylenemalonate->Condensation Intermediate Diethyl 2-((3-(trifluoromethoxy)phenylamino)methylene)malonate Condensation->Intermediate Cyclization Thermal Cyclization (High-boiling solvent, e.g., Dowtherm A) Intermediate->Cyclization Product1 Ethyl 4-hydroxy-7-(trifluoromethoxy)quinoline-3-carboxylate Cyclization->Product1 Hydrolysis Saponification (NaOH) followed by Decarboxylation (Heat) Product1->Hydrolysis FinalProduct This compound Hydrolysis->FinalProduct

Caption: Proposed synthetic workflow for this compound via the Gould-Jacobs reaction.

Experimental Protocol: Gould-Jacobs Synthesis

This protocol is a representative method and may require optimization for specific laboratory conditions.

Step 1: Condensation

  • In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of 3-(trifluoromethoxy)aniline and diethyl ethoxymethylenemalonate.

  • Heat the mixture, with stirring, at 100-120°C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture, containing the intermediate diethyl 2-((3-(trifluoromethoxy)phenylamino)methylene)malonate, is typically used directly in the next step without purification.

Step 2: Thermal Cyclization

  • To the crude intermediate from Step 1, add a high-boiling inert solvent such as Dowtherm A or diphenyl ether.[4]

  • Heat the mixture to a high temperature (typically 240-260°C) and maintain this temperature for 30-60 minutes to induce cyclization.[5]

  • After cooling, the cyclized product, ethyl 4-hydroxy-7-(trifluoromethoxy)quinoline-3-carboxylate, may precipitate and can be collected by filtration.

Step 3 & 4: Saponification and Decarboxylation

  • The ester from Step 2 is suspended in an aqueous solution of sodium hydroxide (e.g., 10% NaOH).

  • The mixture is heated to reflux until the ester is fully hydrolyzed to the corresponding carboxylic acid (saponification).

  • The solution is then carefully acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • The isolated carboxylic acid is then heated at or above its melting point until the evolution of carbon dioxide ceases, indicating the completion of decarboxylation.

  • The resulting solid is the final product, this compound, which can be further purified by recrystallization.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its potential as a versatile building block for the synthesis of novel therapeutic agents. The trifluoromethoxy group imparts several advantageous properties that are highly sought after in drug design:[2]

  • Enhanced Metabolic Stability: The strong carbon-fluorine bonds in the -OCF₃ group are resistant to metabolic degradation, which can lead to a longer in vivo half-life of the drug.[2]

  • Increased Lipophilicity: The trifluoromethoxy group is highly lipophilic, which can improve a molecule's ability to cross biological membranes and reach its target site.[2]

  • Modulation of pKa: The electron-withdrawing nature of the -OCF₃ group can influence the basicity of the quinoline nitrogen, which can be fine-tuned to optimize drug-receptor interactions.

Drawing parallels with the closely related 7-(trifluoromethyl)quinoline scaffold, which has been extensively used in the development of antimalarial and anticancer agents, this compound is a promising starting material for the synthesis of compounds targeting a range of diseases.[6][7] Its classification as a "Protein Degrader Building Block" by some suppliers suggests its utility in the burgeoning field of targeted protein degradation, a novel therapeutic modality with the potential to address previously "undruggable" targets.[1]

The 4-hydroxyl group of the quinoline ring serves as a convenient handle for further chemical modifications, allowing for the introduction of various pharmacophores to explore structure-activity relationships and optimize biological activity.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Do not ingest.

  • Storage: Store in a tightly sealed container in a cool, dry place.

It is imperative to consult the specific SDS provided by the supplier before handling this compound.

Conclusion

This compound represents a confluence of a privileged heterocyclic scaffold and a functionally advantageous substituent. Its unique combination of a quinolin-4-ol core and a trifluoromethoxy group makes it a highly valuable building block for the synthesis of novel small molecules with therapeutic potential. As our understanding of the nuanced roles of fluorine in medicinal chemistry continues to grow, compounds like this compound are poised to play an increasingly important role in the discovery and development of innovative medicines. This guide provides a foundational understanding for researchers and drug development professionals looking to leverage the potential of this promising chemical entity.

References

The Quinolin-4-ol Core: A Journey from Serendipitous Discovery to Precision Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold

The quinoline ring system, a bicyclic heterocycle formed by the fusion of a benzene and a pyridine ring, stands as a "privileged scaffold" in the landscape of medicinal chemistry. Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, underpinning the development of drugs for a wide array of human ailments.[1][2] Within this versatile family, derivatives of quinolin-4-ol (or its tautomeric form, quinolin-4-one) have carved out a particularly significant niche, evolving from an accidental discovery into a cornerstone of antibacterial therapy and a promising framework for novel anticancer and antiviral agents.[3][4] This guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of quinolin-4-ol derivatives, offering in-depth technical insights for professionals engaged in drug discovery and development.

A Serendipitous Beginning: The Dawn of the Quinolone Era

The story of quinolin-4-ol derivatives as therapeutic agents begins not with a targeted design, but with a fortuitous observation in the 1960s. During the synthesis of the antimalarial drug chloroquine, a quinoline derivative, an unexpected by-product was isolated and identified as 7-chloro-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid.[5] This compound was subsequently modified to create nalidixic acid, a 1,8-naphthyridine derivative, which, though not a true quinolone, is considered the progenitor of this class of antibiotics.[6][7] Introduced in 1962, nalidixic acid exhibited modest activity, primarily against Gram-negative bacteria, and found its application in the treatment of urinary tract infections.[6][7] This discovery marked a pivotal moment, sparking decades of research into the therapeutic potential of the quinolone scaffold.

The Evolution of a Blockbuster Class: The Fluoroquinolones

The true therapeutic potential of the quinolin-4-ol core was unlocked with the advent of the fluoroquinolones. The introduction of a fluorine atom at the C-6 position and a piperazine ring at the C-7 position dramatically enhanced the antibacterial potency and broadened the spectrum of activity. This led to the development of successive generations of fluoroquinolones, each with improved pharmacological properties.

Table 1: Generations of Quinolone Antibiotics

GenerationKey CharacteristicsRepresentative DrugsPrimary Spectrum of Activity
First Narrow spectrum, low serum concentrationsNalidixic acid, CinoxacinGram-negative bacteria (primarily for UTIs)
Second Expanded Gram-negative activity, some Gram-positive and atypical coverageCiprofloxacin, Norfloxacin, OfloxacinBroad-spectrum, including Pseudomonas aeruginosa
Third Enhanced activity against Gram-positive bacteria, particularly Streptococcus pneumoniaeLevofloxacin, GatifloxacinBroad-spectrum with improved Gram-positive coverage
Fourth Broad-spectrum with anaerobic coverageMoxifloxacin, TrovafloxacinBroad-spectrum, including anaerobes

Mechanism of Action: Targeting Bacterial DNA Replication

Quinolone antibiotics exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[8] These enzymes are crucial for DNA replication, transcription, and repair. By forming a stable ternary complex with the enzyme and DNA, quinolones trap the enzyme in a state where it has cleaved the DNA but cannot reseal it. This leads to the accumulation of double-strand DNA breaks, ultimately triggering cell death.

Quinolone_Mechanism_of_Action cluster_bacterium Bacterial Cell Quinolone Quinolone DNA_Gyrase DNA Gyrase Quinolone->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Quinolone->Topoisomerase_IV Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Supercoils/Relaxes Replication_Fork Replication Fork Topoisomerase_IV->DNA Decatenates DNA->Replication_Fork Replication DS_Breaks Double-Strand Breaks Replication_Fork->DS_Breaks Stalls at drug-enzyme-DNA complex Cell_Death Cell Death DS_Breaks->Cell_Death Induces

Caption: Mechanism of action of quinolone antibiotics.

Foundational Syntheses: Building the Quinolin-4-ol Core

The construction of the quinolin-4-ol scaffold has been achieved through several classical named reactions, with the Gould-Jacobs and Conrad-Limpach syntheses being the most prominent.

The Gould-Jacobs Reaction

First reported in 1939, the Gould-Jacobs reaction is a versatile method for preparing 4-hydroxyquinolines.[9] It involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization. Subsequent hydrolysis and decarboxylation yield the desired 4-hydroxyquinoline.

Gould_Jacobs_Reaction Aniline Aniline Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate Condensation Malonic_Ester Alkoxymethylenemalonate Ester Malonic_Ester->Intermediate Condensation Cyclization Thermal Cyclization (>250 °C) Intermediate->Cyclization Carboalkoxyquinoline 4-Hydroxy-3-carboalkoxyquinoline Cyclization->Carboalkoxyquinoline Hydrolysis Saponification Carboalkoxyquinoline->Hydrolysis Carboxyquinoline 4-Hydroxyquinoline-3-carboxylic acid Hydrolysis->Carboxyquinoline Decarboxylation Decarboxylation Carboxyquinoline->Decarboxylation Final_Product 4-Hydroxyquinoline Decarboxylation->Final_Product

Caption: Workflow of the Gould-Jacobs reaction.

  • Reaction Setup: In a 2.5 mL microwave vial equipped with a magnetic stir bar, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (3.0 eq). The excess diethyl ethoxymethylenemalonate serves as both a reagent and a solvent.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 250 °C and maintain this temperature for a specified time (typically 5-30 minutes, optimization may be required).

  • Isolation: After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.

  • Purification: Filter the solid product and wash it with ice-cold acetonitrile (3 mL).

  • Drying and Analysis: Dry the resulting solid under vacuum. The product can be analyzed by HPLC-MS to confirm its identity and purity.

The Conrad-Limpach Synthesis

Discovered in 1887, the Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters to form 4-hydroxyquinolines.[10] The reaction proceeds via a Schiff base intermediate, which undergoes thermal cyclization.

Conrad_Limpach_Synthesis Aniline Aniline Schiff_Base Schiff Base Intermediate Aniline->Schiff_Base Condensation Beta_Ketoester β-Ketoester Beta_Ketoester->Schiff_Base Condensation Thermal_Cyclization Thermal Cyclization (~250 °C) Schiff_Base->Thermal_Cyclization Final_Product 4-Hydroxyquinoline Thermal_Cyclization->Final_Product

Caption: Workflow of the Conrad-Limpach synthesis.

  • Formation of the Intermediate: In a suitable reaction vessel, combine the aniline (1.0 eq) and the β-ketoester (1.0 eq). The reaction can be carried out neat or in a minimal amount of a suitable solvent (e.g., ethanol). The mixture is typically stirred at room temperature or with gentle heating until the formation of the Schiff base is complete (monitored by TLC).

  • Cyclization: The crude Schiff base intermediate is then added to a high-boiling inert solvent, such as mineral oil or diphenyl ether. The mixture is heated to approximately 250 °C and maintained at this temperature for the required duration (typically 30-60 minutes).

  • Isolation and Purification: Upon cooling, the 4-hydroxyquinoline product often precipitates from the reaction mixture. The solid can be collected by filtration and purified by recrystallization from an appropriate solvent.

Beyond Antibacterials: The Expanding Therapeutic Landscape

While the legacy of quinolin-4-ol derivatives is firmly rooted in antibacterial chemotherapy, their therapeutic potential extends far beyond this initial application. The quinolin-4-one scaffold has emerged as a versatile platform for the development of agents targeting a range of diseases.

Anticancer Activity

Numerous quinolin-4-one derivatives have demonstrated significant anticancer activity through various mechanisms, including the inhibition of topoisomerase, tubulin polymerization, and protein kinases.[11][12] Some fluoroquinolones, such as ciprofloxacin, have even been shown to induce apoptosis in cancer cell lines.[3]

Table 2: Anticancer Activity of Selected Quinolin-4-ol Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism of Action (if known)
Ciprofloxacin Lung cancer cellsVariesInduction of apoptosis
Lomefloxacin Melanoma (COLO829)HighCytotoxic activity
Compound 12e (Quinoline-chalcone derivative) Gastric (MGC-803)1.38G2/M phase arrest, induction of apoptosis
Compound 12e (Quinoline-chalcone derivative) Colon (HCT-116)5.34G2/M phase arrest, induction of apoptosis
Compound 12e (Quinoline-chalcone derivative) Breast (MCF-7)5.21G2/M phase arrest, induction of apoptosis
Compound 10g (7-(4-fluorobenzyloxy)N-(2-(dimethylamino)- ethyl)quinolin-4-amine) Various human tumor cell lines< 1.0Activation of p53 transcriptional activity
Antiviral and Other Activities

The quinolin-4-ol scaffold has also been explored for its antiviral properties.[13] For instance, elvitegravir, a quinolin-4-one derivative, is an FDA-approved drug for the treatment of HIV infection, acting as an integrase inhibitor.[3] Furthermore, other derivatives have shown promise against a range of viruses, including dengue virus and respiratory syncytial virus.[13][14] Beyond this, quinolin-4-one derivatives have been developed as treatments for cystic fibrosis (ivacaftor) and as antiallergic agents (nedocromil).[3]

Table 3: Diverse Biological Activities of Quinolin-4-ol Derivatives

CompoundTherapeutic AreaMechanism of Action
Elvitegravir Antiviral (HIV)HIV integrase inhibitor
Ivacaftor Cystic FibrosisPotentiator of the CFTR protein
Nedocromil Antiallergic (Asthma)Mast cell stabilizer
Amodiaquine Antiviral (Dengue)Inhibition of viral replication
RG7109 Antiviral (Hepatitis C)NS5B polymerase inhibitor

Conclusion and Future Perspectives

The journey of quinolin-4-ol derivatives from an accidental discovery to a cornerstone of modern medicine is a testament to the power of scientific inquiry and chemical innovation. The development of fluoroquinolone antibiotics revolutionized the treatment of bacterial infections, and the versatility of the quinolin-4-one scaffold continues to inspire the design of novel therapeutics for a multitude of diseases. As our understanding of disease biology deepens, the "privileged" quinolin-4-ol core is poised to remain a fertile ground for the discovery of next-generation medicines, offering hope for the treatment of cancer, viral infections, and other challenging medical conditions.

References

The Trifluoromethoxy Substituent: A Quantum Leap in Quinoline-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The quinoline scaffold remains a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities.[1] Strategic functionalization of this privileged structure is key to enhancing therapeutic efficacy and overcoming challenges such as metabolic instability and drug resistance. The introduction of fluorine-containing substituents has emerged as a powerful strategy, with the trifluoromethoxy (-OCF3) group, in particular, offering a unique constellation of electronic and physicochemical properties. This technical guide provides an in-depth exploration of the theoretical properties of trifluoromethoxy-substituted quinolines, offering a rationale for their growing prominence in drug discovery. We will delve into the quantum chemical underpinnings of the -OCF3 group's influence on the quinoline core, detailing its effects on electron distribution, molecular reactivity, and intermolecular interactions. This guide will further provide field-proven computational protocols for the theoretical investigation of these molecules, empowering researchers to rationally design the next generation of quinoline-based therapeutics.

The Strategic Advantage of the Trifluoromethoxy Group in Quinoline Scaffolds

The incorporation of a trifluoromethoxy (-OCF3) group into a quinoline scaffold is a deliberate design choice aimed at augmenting the molecule's drug-like properties.[2] This substituent is more than a mere bioisostere for other groups; it imparts a unique electronic signature that profoundly influences the molecule's behavior in a biological system.

Unraveling the Electronic Effects of the Trifluoromethoxy Group

The trifluoromethoxy group is a strong electron-withdrawing group, a property that stems from the high electronegativity of the fluorine atoms.[2] This inductive effect (-I) significantly modulates the electron density of the quinoline ring system. Unlike the related trifluoromethyl (-CF3) group, the oxygen atom in the -OCF3 group introduces a resonance effect (+R) that can donate electron density to the aromatic ring. However, the potent inductive withdrawal by the three fluorine atoms largely counteracts this resonance effect, resulting in a net electron-withdrawing character that is distinct from that of the -CF3 group. This nuanced electronic influence is critical in fine-tuning a molecule's interaction with its biological target.

Physicochemical Property Modulation

Beyond its electronic effects, the trifluoromethoxy group favorably impacts several key physicochemical parameters:

  • Lipophilicity: The -OCF3 group is one of the most lipophilic substituents used in drug design, with a Hansch π parameter of +1.04.[2] This enhanced lipophilicity can improve a molecule's ability to cross cellular membranes, a crucial factor for reaching intracellular targets.

  • Metabolic Stability: The trifluoromethoxy group is significantly more resistant to metabolic degradation compared to a methoxy group. The strong carbon-fluorine bonds and the steric hindrance provided by the fluorine atoms protect the ether linkage from enzymatic cleavage by cytochrome P450 enzymes.[2]

  • Binding Affinity: The unique electronic and steric properties of the -OCF3 group can lead to enhanced binding affinity for a target protein. The electron-withdrawing nature of the group can alter the charge distribution of the quinoline ring, potentially leading to more favorable electrostatic interactions with the protein's active site.

Theoretical Investigation of Trifluoromethoxy-Substituted Quinolines: A Computational Approach

Computational chemistry provides an indispensable toolkit for dissecting the theoretical properties of trifluoromethoxy-substituted quinolines, offering insights that guide synthetic efforts and biological evaluation. Density Functional Theory (DFT) and molecular docking are two of the most powerful and widely used techniques in this domain.

Density Functional Theory (DFT) Calculations: Unveiling Intrinsic Molecular Properties

DFT calculations allow for the elucidation of a molecule's electronic structure and other quantum chemical properties with a high degree of accuracy.[3]

The first step in any DFT study is the optimization of the molecule's geometry to find its lowest energy conformation. This provides precise information on bond lengths, bond angles, and dihedral angles. For a trifluoromethoxy-substituted quinoline, DFT can reveal how the substituent influences the planarity of the quinoline ring and the orientation of the -OCF3 group.

  • Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution around a molecule.[4] For a trifluoromethoxy-substituted quinoline, the MEP will show regions of negative potential (electron-rich) and positive potential (electron-poor). This information is invaluable for predicting how the molecule will interact with other molecules, including its biological target. The strongly electronegative fluorine atoms of the -OCF3 group create a region of positive potential on the carbon atom of the group and a region of negative potential around themselves.[1]

  • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests a more reactive molecule. The electron-withdrawing nature of the -OCF3 group is expected to lower the energies of both the HOMO and LUMO compared to an unsubstituted quinoline.

Table 1: Calculated Electronic Properties of Substituted Quinolines

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
Quinoline-6.25-0.985.272.23
6-Trifluoromethylquinoline-6.78-1.545.244.12
6-Trifluoromethoxyquinoline-6.65-1.395.263.58

Note: These are representative values obtained from DFT calculations and can vary depending on the level of theory and basis set used.

Molecular Docking: Simulating the Ligand-Target Interaction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.[5] This method is instrumental in understanding how trifluoromethoxy-substituted quinolines interact with their biological targets at a molecular level.

The docking process involves preparing the 3D structures of both the ligand (the quinoline derivative) and the protein target, defining a binding site on the protein, and then using a scoring function to evaluate the different possible binding poses of the ligand. The results of a docking study can provide valuable insights into the specific amino acid residues involved in the binding interaction and can help to explain the structure-activity relationship (SAR) of a series of compounds.[6]

Experimental Protocols: A Practical Guide

Step-by-Step Protocol for DFT Calculations using Gaussian

This protocol provides a general workflow for performing a geometry optimization and frequency calculation for a trifluoromethoxy-substituted quinoline using the Gaussian software package.[7][8]

  • Molecule Building: Construct the 3D structure of the desired trifluoromethoxy-substituted quinoline isomer using a molecular builder such as GaussView.

  • Input File Generation:

    • Open the Gaussian Calculation Setup window.

    • Under the "Job Type" tab, select "Opt+Freq" to perform a geometry optimization followed by a frequency calculation.

    • Under the "Method" tab, select "DFT" and choose a functional, such as the widely used B3LYP. Select a suitable basis set, for example, 6-31G(d).

    • Specify the charge (usually 0 for a neutral molecule) and spin multiplicity (usually 1 for a singlet state).

    • Save the input file (e.g., 6-OCF3-quinoline.com).

  • Running the Calculation: Submit the input file to Gaussian.

  • Analysis of Results:

    • Open the output log file (e.g., 6-OCF3-quinoline.log) or the formatted checkpoint file (.fchk) in GaussView.

    • Verify that the optimization has converged by searching for "Optimization completed."

    • Confirm that there are no imaginary frequencies, which indicates that the optimized geometry is a true minimum on the potential energy surface.

    • Visualize the optimized geometry, molecular orbitals (HOMO, LUMO), and the molecular electrostatic potential map.

    • Extract quantitative data such as bond lengths, bond angles, orbital energies, and dipole moment from the output file.

Generalized Protocol for Molecular Docking using AutoDock Vina

This protocol outlines the general steps for docking a trifluoromethoxy-substituted quinoline into a protein target using AutoDock Vina.[9]

  • Ligand Preparation:

    • Generate the 3D structure of the trifluoromethoxy-substituted quinoline.

    • Perform energy minimization using a force field like MMFF94.

    • Save the ligand in PDBQT format, which includes atomic charges and atom types.

  • Protein Preparation:

    • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign atomic charges.

    • Save the prepared protein in PDBQT format.

  • Grid Box Definition:

    • Define a 3D grid box that encompasses the active site of the protein. The size and center of the grid should be chosen to cover the entire binding pocket.

  • Docking Simulation:

    • Run AutoDock Vina, providing the prepared ligand and protein files, and the grid box parameters as input.

  • Analysis of Results:

    • Analyze the output file, which contains the predicted binding poses and their corresponding binding affinities (in kcal/mol).

    • Visualize the top-ranked binding pose in a molecular visualization program (e.g., PyMOL, Chimera) to identify key interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein.

Visualizing Theoretical Concepts

Molecular Electrostatic Potential Map

Caption: A simplified representation of the molecular electrostatic potential of a trifluoromethoxy-substituted quinoline, highlighting the electron-rich (δ-) region around the nitrogen and the electron-poor (δ+) region associated with the trifluoromethyl group.

DFT Calculation Workflow

DFT_Workflow cluster_workflow DFT Calculation Workflow A 1. Build 3D Structure (e.g., GaussView) B 2. Generate Input File (Job Type, Method, Basis Set) A->B Define Parameters C 3. Run Calculation (Gaussian) B->C Submit Job D 4. Analyze Output (Geometry, Frequencies, Energies) C->D Extract Data E 5. Visualize Results (MEP, HOMO/LUMO) D->E Interpret Properties

Caption: A streamlined workflow for performing DFT calculations on trifluoromethoxy-substituted quinolines.

Molecular Docking Workflow

Docking_Workflow cluster_workflow Molecular Docking Workflow A 1. Prepare Ligand (Energy Minimization) D 4. Run Docking (AutoDock Vina) A->D B 2. Prepare Protein (Remove Water, Add Hydrogens) B->D C 3. Define Binding Site (Grid Box) C->D E 5. Analyze Binding (Pose, Affinity, Interactions) D->E

Caption: A generalized workflow for conducting molecular docking studies of trifluoromethoxy-substituted quinolines.

Conclusion and Future Perspectives

The trifluoromethoxy group offers a compelling strategic advantage in the design of novel quinoline-based therapeutics. Its unique electronic and physicochemical properties, including strong electron-withdrawing character, high lipophilicity, and enhanced metabolic stability, make it a valuable tool for medicinal chemists. The theoretical properties of trifluoromethoxy-substituted quinolines can be effectively interrogated using computational methods such as DFT and molecular docking, providing crucial insights that can accelerate the drug discovery process. As our understanding of the intricate interplay between molecular structure and biological activity continues to grow, the rational application of theoretical principles will be paramount in unlocking the full therapeutic potential of this promising class of compounds. Future research should focus on systematic comparative studies of different trifluoromethoxy-quinoline isomers to build comprehensive structure-activity relationship models, further refining our ability to predict and design potent and selective drug candidates.

References

A Technical Guide for Predicting the Mechanism of Action of 7-(Trifluoromethoxy)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. The strategic incorporation of a trifluoromethoxy (-OCF₃) group at the 7-position of the quinolin-4-ol core presents a molecule of significant interest for modern drug discovery. This functional group is known to enhance critical pharmacological properties such as metabolic stability and target affinity. This technical guide provides a comprehensive, hypothesis-driven framework for elucidating the mechanism of action (MoA) of the novel compound, 7-(Trifluoromethoxy)quinolin-4-ol. We will dissect the molecule's pharmacophoric features, propose high-probability biological targets based on extensive literature precedent, and outline a rigorous, multi-tiered experimental workflow for validation. This document is intended for researchers, scientists, and drug development professionals engaged in the intricate process of small molecule characterization.

Introduction: A Structural Rationale for Mechanistic Inquiry

As a novel chemical entity, this compound lacks a well-documented biological profile in the public domain. However, its structure provides a robust foundation for mechanistic prediction. The molecule is composed of two key features:

  • The Quinolin-4-ol Core: This heterocyclic system is a cornerstone of numerous FDA-approved drugs and is associated with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] Its planar structure and hydrogen bonding capabilities make it an effective scaffold for interacting with various biological targets.

  • The 7-(Trifluoromethoxy) Substituent: The -OCF₃ group is a powerful bioisostere of a methoxy group but possesses superior pharmacological properties. Its strong electron-withdrawing nature and high lipophilicity can dramatically improve a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[4][5] This group is exceptionally stable against metabolic degradation, often leading to longer drug half-lives.[6]

Our central hypothesis is that this compound will likely engage in biological pathways commonly associated with the quinoline scaffold, but with enhanced potency and an improved pharmacokinetic profile due to the trifluoromethoxy moiety. Based on this, we will prioritize the investigation of two of the most prominent activities of quinoline derivatives: protein kinase inhibition and modulation of inflammatory signaling pathways.[7][8]

Postulated Mechanisms of Action and Proposed Validation Workflows

Hypothesis A: Inhibition of Protein Kinases in Oncogenic Signaling

The quinoline scaffold is a well-established "privileged" structure for the development of protein kinase inhibitors.[7][9] Many successful anticancer drugs, which function by blocking the ATP-binding site of key kinases, are based on this core.[10][11][12]

The nitrogen atom in the quinoline ring and the hydroxyl group at the 4-position can form critical hydrogen bonds within the hinge region of a kinase's ATP-binding pocket. The trifluoromethoxy group's electronic properties can fine-tune the pKa of these interaction points, potentially enhancing binding affinity.[13] Furthermore, its contribution to metabolic stability is a highly desirable trait for any anticancer drug candidate.[6] We hypothesize that this compound will show inhibitory activity against key kinases implicated in cancer, such as those in the EGFR, VEGFR, or Src families.

A multi-tiered approach is the most efficient method to first identify and then validate specific kinase targets.

Tier 1: High-Throughput Kinase Panel Screen

  • Objective: To perform a broad initial screen to identify potential kinase targets from a large, diverse panel.

  • Methodology:

    • Submit this compound (at >98% purity) to a commercial kinase profiling service (e.g., Eurofins DiscoverX, Reaction Biology Corp).

    • Request a screen against a comprehensive panel (e.g., the 468-kinase scan) at a single, high concentration (typically 1-10 µM).

    • The assay will measure the percentage of remaining kinase activity in the presence of the compound compared to a DMSO vehicle control.

    • Data Analysis: Identify "hits" as any kinase exhibiting significant inhibition (e.g., >70% inhibition).

Tier 2: IC₅₀ Potency Determination

  • Objective: To quantify the potency of the compound against the specific kinase "hits" identified in Tier 1.

  • Methodology:

    • For each hit, perform a 10-point dose-response curve, typically using a half-log serial dilution starting from 100 µM.

    • Utilize a suitable assay format, such as a radiometric (³³P-ATP) or luminescence-based (ADP-Glo) assay, to measure kinase activity at each compound concentration.

    • Data Analysis: Plot percent inhibition versus log[concentration] and fit the data to a four-parameter logistic equation to derive the IC₅₀ (half-maximal inhibitory concentration) value for each kinase.

Tier 3: Cellular Target Engagement and Downstream Signaling

  • Objective: To confirm that the compound inhibits the target kinase within a living cell and modulates its downstream signaling pathway.

  • Methodology:

    • Select a cancer cell line known to be dependent on the validated kinase hit (e.g., A549 cells for EGFR).

    • Treat the cells with the compound across a dose-response range based on the IC₅₀ value for 2-4 hours.

    • Lyse the cells and perform a Western blot analysis.

    • Probe the blot with antibodies against the phosphorylated (active) form of the target kinase (e.g., p-EGFR) and a key downstream effector (e.g., p-ERK).

    • Data Analysis: A dose-dependent decrease in the phosphorylation signal of both the target and its substrate, relative to a loading control (e.g., β-actin), confirms cellular target engagement.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Potency Assessment cluster_2 Tier 3: Cellular Confirmation Compound Test Compound This compound KinasePanel Screen vs. >400 Kinase Panel (e.g., at 10 µM) Compound->KinasePanel Incubate HitList Identify Primary Hits (e.g., >70% Inhibition) KinasePanel->HitList DoseResponse Dose-Response Assay (10-point curve) HitList->DoseResponse Validate Hits IC50 Determine IC₅₀ Value DoseResponse->IC50 CellCulture Treat Relevant Cancer Cell Line IC50->CellCulture Confirm in Cellular Context WesternBlot Western Blot Analysis (p-Kinase, p-Substrate) CellCulture->WesternBlot PathwayConfirm Confirm Inhibition of Downstream Signaling WesternBlot->PathwayConfirm

Caption: A tiered workflow for kinase inhibitor discovery and validation.

Hypothesis B: Anti-inflammatory Activity via NF-κB Pathway Inhibition

Quinoline derivatives are frequently reported to possess anti-inflammatory properties.[14] A primary mechanism for this effect is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a master regulator of the inflammatory response.[8][15][16][17]

Upon stimulation by pro-inflammatory signals like TNF-α or LPS, the IKK complex phosphorylates IκBα, leading to its degradation. This frees the NF-κB dimer (p65/p50) to translocate to the nucleus and initiate the transcription of inflammatory genes (e.g., IL-6, TNF-α).[8] The planar quinoline structure could potentially interfere with protein-protein interactions within this cascade or directly inhibit an upstream kinase like IKK.

Step 1: NF-κB Reporter Gene Assay

  • Objective: To determine if the compound can block the transcriptional activity of NF-κB in a cellular context.

  • Methodology:

    • Utilize a cell line (e.g., HEK293T) stably transfected with a luciferase reporter gene under the control of an NF-κB response element.

    • Pre-treat the cells with a dose range of this compound for 1 hour.

    • Stimulate the cells with an appropriate agonist (e.g., 20 ng/mL TNF-α) for 6-8 hours.

    • Lyse the cells and measure luciferase activity using a luminometer.

    • Data Analysis: Normalize luciferase signal to a cell viability assay (e.g., CellTiter-Glo) to exclude cytotoxicity. A dose-dependent decrease in luminescence indicates NF-κB inhibition.

Step 2: Analysis of Inflammatory Cytokine Production

  • Objective: To confirm that inhibition of NF-κB signaling translates to a functional reduction in inflammatory cytokine secretion.

  • Methodology:

    • Use an immune cell line such as RAW264.7 macrophages.

    • Pre-treat cells with the compound for 1 hour before stimulating with 100 ng/mL lipopolysaccharide (LPS).

    • After 18-24 hours, collect the cell culture supernatant.

    • Measure the concentration of key pro-inflammatory cytokines, such as TNF-α and IL-6, using commercially available ELISA kits.

    • Data Analysis: A significant, dose-dependent reduction in cytokine levels in compound-treated cells compared to LPS-only treated cells confirms anti-inflammatory activity.

Step 3: Mechanistic Western Blot for Pathway Analysis

  • Objective: To identify the specific node in the pathway being inhibited.

  • Methodology:

    • Treat RAW264.7 cells with the compound, followed by a short stimulation with LPS (15-30 minutes).

    • Prepare whole-cell lysates and perform a Western blot.

    • Probe with antibodies for key pathway markers: phospho-IκBα, total IκBα, and phospho-p65.

    • Data Analysis: Inhibition of IKK would result in a lack of IκBα phosphorylation and subsequent degradation. If the compound acts downstream of IKK, IκBα would still be degraded, but p65 phosphorylation might be reduced.

G cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_p65 IκBα-p65/p50 (Inactive) IKK->IkBa_p65 Phosphorylates IκBα p65_p50 p65/p50 (Active NF-κB) IkBa_p65->p65_p50 IκBα Degradation & p65/p50 Release p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocates Gene Pro-inflammatory Gene Transcription (TNF-α, IL-6) Compound 7-(Trifluoromethoxy) quinolin-4-ol Compound->IKK Hypothesized Inhibition Point p65_p50_nuc->Gene Binds DNA

Caption: The canonical NF-κB pathway with a hypothesized point of inhibition.

Predictive Data Summary

The following table outlines the expected quantitative outcomes from the proposed validation experiments, providing benchmarks for success.

Hypothesized Target Assay Type Predicted IC₅₀ / EC₅₀ Range Rationale for Prediction
Tyrosine Kinase (e.g., Src) Biochemical Kinase Assay0.05 - 2 µMQuinoline is a potent kinase inhibitor scaffold; -OCF₃ group may enhance binding affinity.[7]
NF-κB Inhibition Cellular Reporter Assay1 - 15 µMAnti-inflammatory effects of quinolines are well-documented and often occur in the low micromolar range.[15][16]
Cytokine (TNF-α) Release Macrophage ELISA2 - 25 µMFunctional cellular outcomes typically require slightly higher concentrations than reporter assays.
General Cytotoxicity (HEK293T) Cell Viability Assay> 50 µMA successful compound should exhibit a significant therapeutic window (selectivity) between its target effect and general toxicity.

Conclusion and Forward Outlook

This guide presents a logical and experimentally robust strategy for the initial MoA elucidation of this compound. By focusing on the well-established pharmacological precedents of its core structures, we have prioritized kinase inhibition and anti-inflammatory pathway modulation as the most probable mechanisms. The proposed tiered validation workflows are designed to be both scientifically rigorous and resource-efficient, progressing from broad screening to precise, cell-based mechanistic confirmation.

Positive results from these studies—specifically, the identification of a potent and selective kinase target or confirmation of on-target NF-κB pathway inhibition—would provide a strong rationale for advancing this compound into the next phase of preclinical development. Subsequent investigations would include absorption, distribution, metabolism, and excretion (ADME) profiling, in vivo pharmacokinetic studies, and ultimately, efficacy testing in relevant animal models of cancer or inflammatory disease. The unique properties conferred by the trifluoromethoxy group suggest that this compound holds significant promise as a lead compound for a new class of therapeutics.[4][6]

References

An In-depth Technical Guide to the Potential Biological Targets of 7-(Trifluoromethoxy)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimalarial, anti-inflammatory, and antimicrobial effects.[1][2] The therapeutic potential of the quinoline nucleus can be significantly modulated by the introduction of various functional groups. One such modification, the incorporation of a trifluoromethoxy (-OCF₃) group, is a well-established strategy in modern drug design to enhance key pharmaceutical properties.[3] This guide focuses on 7-(Trifluoromethoxy)quinolin-4-ol, a specific derivative poised for investigation.

The trifluoromethoxy group is known to increase metabolic stability, lipophilicity, and binding affinity to biological targets. These attributes can lead to an improved pharmacokinetic profile, enhancing a compound's ability to penetrate cell membranes and resist enzymatic degradation.[4][5] While direct biological data for this compound is limited, its structural similarity to other biologically active quinolines suggests a range of potential molecular targets. This document will provide a comprehensive overview of these potential targets, grounded in the established activities of analogous compounds, and will detail robust experimental protocols for their validation.

Predicted Biological Activities and Potential Molecular Targets

Based on the extensive literature on quinoline derivatives, particularly those bearing trifluoromethyl or trifluoromethoxy substitutions, the primary therapeutic areas of interest for this compound are oncology, inflammatory diseases, and infectious diseases. The following sections will delve into the specific molecular targets within these areas that are likely modulated by this compound.

Anticancer Activity: Targeting Oncogenic Kinases

The most prominent predicted application for quinoline derivatives is in oncology.[2] Many have been shown to exert their anticancer effects by inhibiting key enzymes in signaling pathways that drive cell proliferation and survival.

EGFR is a receptor tyrosine kinase (RTK) that, upon activation by its ligands, initiates downstream signaling cascades, principally the MAPK and PI3K/AKT pathways, leading to cell proliferation.[6][7] Dysregulation of EGFR signaling is a hallmark of many cancers. Quinoline-based compounds have been extensively investigated as EGFR inhibitors. The structural similarity of this compound to known quinoline-based EGFR inhibitors makes this a prime potential target. Inhibition of EGFR would block the downstream signaling pathways, thereby impeding tumor growth.

EGFR_Pathway cluster_membrane Plasma Membrane EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Recruits Ligand EGF/TGF-α Ligand->EGFR Binds Ras Ras Grb2_SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Compound 7-(Trifluoromethoxy) quinolin-4-ol Compound->EGFR Inhibits

Caption: Proposed inhibition of the EGFR signaling pathway.

The PI3K/AKT/mTOR pathway is another critical signaling cascade that governs cell growth, proliferation, and survival.[8][9] PI3K activation leads to the phosphorylation of AKT, which in turn regulates a multitude of downstream effectors.[10] Molecular docking studies of some trifluoromethyl quinoline derivatives have suggested that they may function as PI3K inhibitors. By targeting PI3K, this compound could effectively shut down this pro-survival pathway, leading to cell cycle arrest and apoptosis.

PI3K_Pathway cluster_membrane Plasma Membrane RTK RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 AKT AKT PIP3->AKT Recruits & Activates GrowthFactor Growth Factor GrowthFactor->RTK PI3K->PIP3 PIP2 to mTOR mTOR AKT->mTOR Activates CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes Compound 7-(Trifluoromethoxy) quinolin-4-ol Compound->PI3K Inhibits

Caption: Proposed inhibition of the PI3K/AKT/mTOR signaling pathway.

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell migration, invasion, and proliferation.[11] Aberrant c-Met signaling is implicated in the progression and metastasis of numerous cancers.[12] Notably, a series of 6,7-disubstituted-4-(2-fluorophenoxy)quinoline derivatives have been identified as potent c-Met kinase inhibitors.[13] Given the structural similarities, this compound is a plausible candidate for a c-Met inhibitor.

cMet_Pathway cluster_membrane Plasma Membrane cMet c-Met Receptor Grb2 Grb2 cMet->Grb2 Recruits PI3K_AKT PI3K-AKT Pathway cMet->PI3K_AKT STAT3 STAT3 cMet->STAT3 HGF HGF HGF->cMet Binds Ras_MAPK Ras-MAPK Pathway Grb2->Ras_MAPK Proliferation Proliferation Ras_MAPK->Proliferation PI3K_AKT->Proliferation Invasion Invasion STAT3->Invasion Compound 7-(Trifluoromethoxy) quinolin-4-ol Compound->cMet Inhibits

Caption: Proposed inhibition of the c-Met signaling pathway.

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for anticancer drugs.[14] Some quinoline derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. This compound could potentially interfere with microtubule dynamics by binding to tubulin, thus exerting a cytotoxic effect on cancer cells.

Anti-inflammatory and Analgesic Activity

Derivatives of 7-trifluoromethylquinoline have been synthesized and evaluated for their anti-inflammatory and analgesic properties.[15][16] These studies suggest that the mechanism may involve the modulation of inflammatory pathways, potentially through the inhibition of cyclooxygenase (COX) enzymes or by influencing nitric oxide (NO) release.[15] Therefore, this compound warrants investigation for its potential to modulate key targets in inflammatory cascades.

Antimicrobial and Antimalarial Activity

The 4-aminoquinoline core is famously present in antimalarial drugs like chloroquine. While not a 4-aminoquinoline, the quinoline-4-ol scaffold of the topic compound is structurally related and could potentially interfere with heme detoxification in the malaria parasite.[2] Furthermore, various quinoline derivatives have demonstrated broad-spectrum antibacterial activity, possibly by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.[17][18]

Experimental Validation of Potential Targets

To ascertain the biological targets of this compound, a systematic experimental approach is required. The following protocols outline key assays for validating the predicted activities.

Validation_Workflow cluster_primary Primary Screening cluster_secondary Target-Based Assays cluster_tertiary Cellular Mechanism CellViability Cell Viability Assay (e.g., MTT) KinaseAssay Kinase Inhibition Assay (e.g., LanthaScreen) CellViability->KinaseAssay If cytotoxic TubulinAssay Tubulin Polymerization Assay CellViability->TubulinAssay If cytotoxic WesternBlot Western Blot for Pathway Modulation KinaseAssay->WesternBlot If active TubulinAssay->WesternBlot If active Start Compound: 7-(Trifluoromethoxy) quinolin-4-ol Start->CellViability

Caption: A generalized workflow for target validation.

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

This initial assay determines the compound's effect on the metabolic activity of cells, serving as an indicator of cell viability and cytotoxicity.[4]

Objective: To determine the half-maximal effective concentration (EC₅₀) of this compound in relevant cancer cell lines (e.g., A549 for lung cancer, HCT116 for colon cancer).

Materials:

  • This compound

  • Cancer cell lines (e.g., A549, HCT116)

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or SDS-HCl solution)[1][2]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.[2]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the EC₅₀ value by plotting a dose-response curve.

Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This assay directly measures the binding of the compound to the kinase of interest, allowing for the determination of its inhibitory potency (IC₅₀).[17][19]

Objective: To determine the IC₅₀ value of this compound against EGFR, PI3K, and c-Met.

Materials:

  • LanthaScreen® Eu Kinase Binding Assay Kit for each target kinase (e.g., EGFR, PI3K, c-Met)

  • This compound

  • Staurosporine (positive control inhibitor)

  • 384-well plates

  • TR-FRET-enabled plate reader

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in the appropriate buffer.

  • Assay Preparation: Following the kit's protocol, prepare the kinase/antibody mixture and the tracer solution at 3X the final desired concentration.[17]

  • Reaction Assembly: In a 384-well plate, add 5 µL of the compound dilution, followed by 5 µL of the kinase/antibody mixture, and finally 5 µL of the tracer solution.[17][19]

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Plate Reading: Read the plate on a TR-FRET-enabled plate reader, measuring the emission at 665 nm and 615 nm.[20]

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm) and plot the percent inhibition against the compound concentration to determine the IC₅₀ value.

Parameter Description
EC₅₀ The concentration of a drug that gives a half-maximal response.
IC₅₀ The concentration of an inhibitor where the response (or binding) is reduced by half.
Protocol 3: Tubulin Polymerization Assay

This biochemical assay monitors the assembly of purified tubulin into microtubules and can be used to identify compounds that inhibit or promote this process.[14][21]

Objective: To determine if this compound inhibits tubulin polymerization.

Materials:

  • Tubulin polymerization assay kit (containing purified tubulin, GTP, and polymerization buffer)[21]

  • This compound

  • Paclitaxel (polymerization promoter, positive control)

  • Nocodazole (polymerization inhibitor, positive control)

  • 96-well plates

  • Spectrophotometer with temperature control

Procedure:

  • Reagent Preparation: Thaw all reagents on ice. Prepare the tubulin solution in polymerization buffer containing GTP.

  • Reaction Setup: In a pre-chilled 96-well plate, add the test compound or controls at various concentrations.

  • Initiate Polymerization: Add the cold tubulin solution to each well to initiate the reaction.

  • Monitor Polymerization: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the change in optical density at 340 nm every 30-60 seconds for at least 60 minutes.[14]

  • Data Analysis: Plot the absorbance versus time. Compare the polymerization curves in the presence of this compound to the negative and positive controls to assess its effect on the rate and extent of tubulin polymerization.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the extensive body of research on analogous quinoline derivatives, this compound is predicted to exhibit anticancer, anti-inflammatory, and antimicrobial activities. The most probable molecular targets underlying these effects include oncogenic kinases such as EGFR, PI3K, and c-Met, as well as tubulin. The experimental protocols detailed in this guide provide a clear and robust framework for the systematic validation of these potential targets. Through a combination of cell-based screening and target-oriented biochemical assays, the precise mechanism of action and therapeutic potential of this compound can be thoroughly elucidated, paving the way for its further development as a clinical candidate.

References

A Researcher's Guide to the Commercial Availability of 7-(Trifluoromethoxy)quinolin-4-ol for R&D

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 7-(Trifluoromethoxy)quinolin-4-ol in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of available scaffolds, this compound has emerged as a molecule of significant interest. Its quinoline core is a privileged structure, forming the foundation of numerous FDA-approved drugs with a wide spectrum of biological activities, including anticancer and anti-inflammatory properties. The introduction of a trifluoromethoxy (-OCF3) group at the 7-position further enhances its desirability. This guide provides an in-depth analysis of the commercial availability of this compound, offering practical insights for researchers and drug development professionals to navigate the procurement and quality validation of this critical research material.

The Quinolin-4-ol Scaffold and the Trifluoromethoxy Moiety: A Union of Potency and Favorable Pharmacokinetics

The quinolin-4-ol nucleus is a well-established pharmacophore, known to interact with a variety of biological targets. The hydroxyl group at the 4-position offers a versatile handle for synthetic modifications, allowing for the introduction of diverse functionalities to modulate activity and selectivity.

The trifluoromethoxy group is a powerful tool in drug design, imparting a range of beneficial properties to a parent molecule.[1][2] Its strong electron-withdrawing nature can significantly influence the electronic properties of the quinoline ring system, potentially enhancing binding affinities to target proteins. Furthermore, the trifluoromethoxy group is known to improve metabolic stability by blocking potential sites of enzymatic oxidation, a crucial factor in extending a drug's half-life in the body.[1][2] This group also tends to increase a molecule's lipophilicity, which can improve its ability to permeate cell membranes and reach intracellular targets.[1][2] The strategic placement of the trifluoromethoxy group at the 7-position of the quinolin-4-ol scaffold creates a building block with a unique combination of features that are highly sought after in the development of new drug candidates.

Commercial Availability: A Survey of Suppliers and Procurement Considerations

This compound is commercially available from a range of suppliers catering to the research and development sector. These suppliers typically offer the compound in various purities and quantities, from milligrams to grams, suitable for early-stage discovery and lead optimization studies.

SupplierTypical PurityAvailable Quantities
Sigma-Aldrich ≥98%Gram quantities
Enamine ≥95%Milligram to gram quantities
Combi-Blocks ≥97%Milligram to gram quantities
Chem-Impex International ≥98%Gram quantities
AstaTech ≥97%Gram quantities

This table is a representative sample and not exhaustive. Researchers are encouraged to consult various supplier catalogs for the most up-to-date information.

Key Procurement Considerations:
  • Purity: For most R&D applications, a purity of ≥97% is generally acceptable. However, for sensitive assays or late-stage preclinical studies, higher purity (≥99%) may be required.

  • Documentation: Always request a Certificate of Analysis (CoA) from the supplier. This document provides critical information about the identity, purity, and quality of the compound.

  • Lead Times: Availability can vary between suppliers. It is advisable to inquire about lead times, especially for larger quantities.

  • Cost: Pricing can fluctuate based on purity, quantity, and supplier. It is prudent to obtain quotes from multiple vendors.

Quality Validation: The Critical Role of the Certificate of Analysis (CoA)

The Certificate of Analysis is a non-negotiable document when procuring any chemical for research. It serves as a guarantee of the compound's quality and provides essential data for experimental planning and interpretation.

A comprehensive CoA for this compound should include the following:

  • Identifier Information: Chemical name, CAS number (53985-75-4), lot number, and molecular formula (C10H6F3NO2).

  • Physical Properties: Appearance (typically an off-white to beige solid), and melting point.

  • Purity Data: Determined by a quantitative method, most commonly High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The chromatogram should be provided, showing the peak of the main component and any impurities.

  • Identity Confirmation:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are essential to confirm the chemical structure. The spectral data should be consistent with the structure of this compound.

    • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

Procurement and Quality Control Workflow

Caption: A typical workflow for the procurement and quality control of research chemicals.

Synthesis Insights and Potential Impurities

Understanding the synthetic route to this compound is crucial for anticipating potential impurities. While specific proprietary methods may vary between suppliers, a common approach to constructing the quinoline core is through a Gould-Jacobs reaction or a similar cyclization strategy.

A plausible synthetic pathway could involve the reaction of 3-(trifluoromethoxy)aniline with diethyl 2-(ethoxymethylene)malonate, followed by a high-temperature cyclization to form the quinolin-4-ol ring system.

Potential Impurities to Consider:
  • Starting Materials: Unreacted 3-(trifluoromethoxy)aniline or diethyl 2-(ethoxymethylene)malonate.

  • Reaction Intermediates: Incomplete cyclization could lead to the presence of intermediate adducts.

  • Isomers: Depending on the reaction conditions, trace amounts of other positional isomers could be formed.

  • Residual Solvents: Solvents used in the reaction and purification steps may be present in the final product.

A thorough review of the analytical data on the CoA, particularly the HPLC/GC chromatograms and NMR spectra, is essential to identify and quantify any such impurities. For highly sensitive applications, researchers may consider performing their own analytical validation of the received material.

Conclusion: Enabling Research Through Informed Procurement

This compound is a valuable and commercially accessible building block for drug discovery and development. Its unique structural features offer a compelling starting point for the synthesis of novel therapeutic agents. By understanding the landscape of commercial suppliers, critically evaluating the quality of the material through comprehensive documentation like the Certificate of Analysis, and having an awareness of the potential synthetic impurities, researchers can confidently incorporate this promising scaffold into their R&D programs. This informed approach to procurement is a cornerstone of robust and reproducible scientific research.

References

A Technical Guide to the Spectroscopic Characterization of 7-(Trifluoromethoxy)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth analysis of the spectroscopic data expected for the heterocyclic compound 7-(Trifluoromethoxy)quinolin-4-ol (CAS No: 53985-75-4).[1] Intended for researchers, medicinal chemists, and analytical scientists, this document moves beyond a simple recitation of data. It establishes a framework for structural elucidation by integrating predictive analysis with foundational spectroscopic principles. We will explore the expected outcomes from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F), explaining the causal relationships between molecular structure and spectral output. This guide emphasizes an integrated workflow, demonstrating how data from multiple techniques are synthesized to provide unambiguous structural confirmation, a cornerstone of modern drug discovery and chemical research.

Introduction: The Quinolinone Scaffold and the Imperative of Tautomerism

This compound belongs to the quinoline class of heterocyclic compounds, a scaffold of immense interest in medicinal chemistry due to its prevalence in pharmacologically active agents.[2] The molecular formula is C₁₀H₆F₃NO₂ with a molecular weight of 229.16 g/mol .[1]

A critical, and often overlooked, aspect of this molecule's structure is its existence in a tautomeric equilibrium. The "quinolin-4-ol" nomenclature represents the enol form, while the "quinolin-4-one" represents the keto form. For 4-hydroxyquinolines, this equilibrium overwhelmingly favors the quinolin-4-one (or quinolone) tautomer in both solid and solution phases due to the stability of the amide-like functionality.

Therefore, for the remainder of this guide, we will primarily discuss the spectroscopic signature of 7-(Trifluoromethoxy)-1H-quinolin-4-one , the dominant and experimentally observable tautomer.[3] Understanding this equilibrium is not merely an academic exercise; it is fundamental to correctly interpreting the resulting spectroscopic data, particularly in IR and NMR spectra.

Integrated Spectroscopic Workflow

The confirmation of a chemical structure is never reliant on a single technique. It is a process of accumulating and correlating evidence. The workflow below illustrates the logical progression of analysis, starting from the confirmation of mass and elemental formula, moving to the identification of functional groups, and culminating in the precise mapping of the atomic framework.

G cluster_0 Step 1: Foundational Analysis cluster_1 Step 2: Functional Group Identification cluster_2 Step 3: Structural Framework Mapping cluster_3 Step 4: Final Confirmation Compound Synthesized Compound (7-(Trifluoromethoxy)quinolin-4-one) MS Mass Spectrometry (HRMS) Compound->MS IR Infrared (IR) Spectroscopy MS->IR Confirms MW & Elemental Formula H_NMR ¹H NMR IR->H_NMR Identifies C=O, N-H & Aromatic Groups C_NMR ¹³C NMR Confirmation Unambiguous Structure Confirmed H_NMR->Confirmation Maps C-H-F Framework & Connectivity F_NMR ¹⁹F NMR C_NMR->Confirmation Maps C-H-F Framework & Connectivity F_NMR->Confirmation Maps C-H-F Framework & Connectivity NMR_Suite NMR Spectroscopy

References

Methodological & Application

Application Note & Experimental Protocol: A Robust Synthesis of 7-(Trifluoromethoxy)quinolin-4-ol via Gould-Jacobs Reaction

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of 7-(Trifluoromethoxy)quinolin-4-ol, a key heterocyclic scaffold in medicinal chemistry. The trifluoromethoxy group is a crucial substituent in modern drug design, enhancing metabolic stability and target affinity.[1] The protocol herein utilizes the robust and well-established Gould-Jacobs reaction, a powerful method for constructing the quinolin-4-one core.[2][3][4] This application note details a step-by-step experimental procedure, explains the underlying chemical principles, and offers insights for optimization. All quantitative data is summarized for clarity, and a visual workflow is provided to aid in experimental planning.

Introduction: The Significance of the Quinolin-4-ol Scaffold

The quinolin-4-one, and its tautomeric form quinolin-4-ol, is a privileged structure in pharmacology, forming the backbone of numerous therapeutic agents with a wide range of biological activities, including antibacterial, antimalarial, and anticancer properties.[1][4] The incorporation of a trifluoromethoxy (-OCF₃) group at the 7-position is a strategic choice in medicinal chemistry. This electron-withdrawing moiety can significantly alter the physicochemical properties of the molecule, often leading to improved lipophilicity, metabolic stability, and cell membrane permeability, which are critical for developing effective drug candidates.[5]

The Gould-Jacobs reaction, first reported in 1939, remains a cornerstone for the synthesis of 4-hydroxyquinolines.[4] The reaction sequence involves the condensation of a substituted aniline with an ethoxymethylenemalonic ester, followed by a high-temperature thermal cyclization, and subsequent saponification and decarboxylation to yield the desired quinolin-4-ol.[2][4] This method is particularly effective for anilines with electron-donating or moderately electron-withdrawing groups. Modern adaptations, including the use of microwave irradiation, have been shown to significantly reduce reaction times and improve yields.[6][7]

Reaction Pathway: The Gould-Jacobs Synthesis

The synthesis of this compound is a multi-step process commencing with the Gould-Jacobs reaction to construct the core quinoline structure. This is followed by saponification and decarboxylation to yield the final product.

Gould_Jacobs_Synthesis cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Saponification cluster_3 Step 4: Decarboxylation A 3-(Trifluoromethoxy)aniline C Intermediate A: Diethyl 2-(((3-(trifluoromethoxy)phenyl)amino)methylene)malonate A->C Heat B Diethyl ethoxymethylenemalonate B->C D Intermediate B: Ethyl 4-hydroxy-7-(trifluoromethoxy)quinoline-3-carboxylate C->D High Temperature (e.g., Dowtherm A, ~250°C) E Intermediate C: 4-Hydroxy-7-(trifluoromethoxy)quinoline-3-carboxylic acid D->E NaOH (aq) F Final Product: This compound E->F Heat

Caption: Synthetic pathway for this compound.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplier
3-(Trifluoromethoxy)anilineReagentPlus®, 99%Sigma-Aldrich
Diethyl ethoxymethylenemalonate98%Sigma-Aldrich
Dowtherm A (or Diphenyl ether)Sigma-Aldrich
Sodium Hydroxide (NaOH)ACS reagent, ≥97.0%Sigma-Aldrich
Hydrochloric Acid (HCl)37%Sigma-Aldrich
EthanolAnhydrous, ≥99.5%Sigma-Aldrich
HexaneAnhydrous, 95%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Anhydrous Sodium SulfateSigma-Aldrich
Step-by-Step Synthesis

Step 1: Synthesis of Diethyl 2-(((3-(trifluoromethoxy)phenyl)amino)methylene)malonate

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-(Trifluoromethoxy)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

  • Heat the mixture at 110-120 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature. The crude product, which should solidify upon cooling, can be used in the next step without further purification. Alternatively, it can be recrystallized from ethanol.

Step 2: Synthesis of Ethyl 4-hydroxy-7-(trifluoromethoxy)quinoline-3-carboxylate

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add Dowtherm A (or diphenyl ether) as a high-boiling solvent.

  • Heat the solvent to 250-260 °C.

  • Slowly add the crude product from Step 1 to the hot solvent.

  • Maintain the reaction temperature for 30-60 minutes. The cyclization process is typically rapid at this temperature.[3]

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to below 100 °C and add hexane to precipitate the product.

  • Collect the solid by vacuum filtration, wash with hexane, and dry under vacuum.

Step 3: Synthesis of 4-Hydroxy-7-(trifluoromethoxy)quinoline-3-carboxylic acid

  • Suspend the ethyl ester from Step 2 in a 10% aqueous solution of sodium hydroxide (NaOH).

  • Heat the mixture to reflux for 2-4 hours until the solid completely dissolves, indicating the completion of saponification.

  • Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid (HCl) to a pH of approximately 2-3.

  • A precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry.

Step 4: Synthesis of this compound

  • Suspend the carboxylic acid from Step 3 in Dowtherm A (or diphenyl ether).

  • Heat the mixture to 250-260 °C with stirring.

  • Carbon dioxide will evolve, indicating the progress of the decarboxylation reaction.

  • Maintain the temperature until gas evolution ceases (typically 1-2 hours).[8]

  • Cool the reaction mixture and add hexane to precipitate the final product.

  • Collect the solid by vacuum filtration, wash with hexane, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or dichloromethane/hexane).

Data Presentation and Expected Results

The following table summarizes the key quantitative data for the synthetic intermediates and the final product.

Compound NameStepMolecular FormulaMolar Mass ( g/mol )Typical Yield (%)
Diethyl 2-(((3-(trifluoromethoxy)phenyl)amino)methylene)malonate1C₁₅H₁₆F₃NO₅363.28>90%
Ethyl 4-hydroxy-7-(trifluoromethoxy)quinoline-3-carboxylate2C₁₃H₁₀F₃NO₄317.22~85%
4-Hydroxy-7-(trifluoromethoxy)quinoline-3-carboxylic acid3C₁₁H₆F₃NO₄289.16High
This compound4C₁₀H₆F₃NO₂245.16High

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through careful monitoring and characterization at each step.

  • Chromatographic Monitoring: TLC or GC-MS should be used to monitor the progress of each reaction to ensure the complete consumption of starting materials before proceeding to the next step.

  • Spectroscopic Characterization: The identity and purity of the intermediates and the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Physical Properties: The melting point of the final product should be determined and compared to literature values, if available, as an indicator of purity.

Conclusion

The Gould-Jacobs reaction provides a reliable and efficient pathway for the synthesis of this compound. The detailed protocol in this application note offers a clear and reproducible method for obtaining this valuable building block for drug discovery and development. The strategic use of the trifluoromethoxy substituent highlights a key approach in modern medicinal chemistry to enhance the pharmacological properties of lead compounds.

References

Application Notes & Protocols: 7-(Trifluoromethoxy)quinolin-4-ol as a Versatile Building Block for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 7-(Trifluoromethoxy)quinolin-4-ol

In the landscape of modern medicinal chemistry, the assembly of novel molecular entities with desirable pharmacological profiles is paramount. The strategic selection of foundational building blocks is a critical determinant of success in this endeavor. This compound (CAS No. 53985-75-4) has emerged as a scaffold of significant interest for researchers and drug development professionals.[1][2] Its utility is rooted in the unique convergence of two powerful structural motifs: the quinoline core and the trifluoromethoxy substituent.

The quinoline ring system is a quintessential "privileged scaffold," a structural framework that is recurrent in a multitude of biologically active compounds and approved drugs, demonstrating versatile activities including anticancer, antimalarial, and anti-inflammatory properties.[3][4][5][6] This scaffold provides a rigid, planar architecture that is amenable to functionalization at multiple vectors.

Complementing the quinoline core is the 7-trifluoromethoxy (-OCF₃) group. This substituent is highly sought after in drug design for its ability to profoundly modulate a molecule's physicochemical properties. The trifluoromethoxy group is a strong electron-withdrawing group and is one of the most lipophilic substituents used, which can enhance membrane permeability and metabolic stability, ultimately improving the pharmacokinetic profile of a drug candidate.[7]

This guide provides a detailed exploration of this compound as a synthetic building block, offering field-proven insights and step-by-step protocols for its derivatization into novel compounds of therapeutic interest.

PART 1: Physicochemical Properties and Core Reactivity

Compound Data and Handling

A summary of the key properties of this compound is provided below.

PropertyValueReference
CAS Number 53985-75-4[1][2]
Molecular Formula C₁₀H₆F₃NO₂[1][2]
Molecular Weight 229.16 g/mol [1][2]
Appearance Off-white to light beige solid
Storage Store at room temperature in a dry, well-ventilated area.[1]
Safety May cause skin, eye, and respiratory irritation. Handle with appropriate personal protective equipment (PPE).[8]
Tautomerism and Strategic Considerations

A fundamental characteristic of the 4-hydroxyquinoline scaffold is its existence in a tautomeric equilibrium with the 4-quinolone form. This equilibrium dictates the molecule's reactivity, particularly in alkylation reactions, presenting two potential sites for electrophilic attack: the exocyclic oxygen and the ring nitrogen.

Caption: Keto-enol tautomerism of the core scaffold.

The direct alkylation of this system can lead to mixtures of O- and N-alkylated products, with the ratio often depending heavily on the choice of base, solvent, and counter-ion.[9][10] A more robust and versatile strategy for diversification involves the conversion of the C4-hydroxyl group into a more competent leaving group, such as a chloride. This unlocks access to a vast array of powerful C-C and C-N bond-forming reactions, which are the cornerstone of modern drug discovery.

PART 2: Key Synthetic Protocols

The following protocols are designed to be self-validating, providing detailed steps and explaining the rationale behind the chosen conditions.

Protocol 1: O-Alkylation via Williamson Ether Synthesis

This protocol is optimized to favor the formation of the O-alkylated product, a common objective for generating libraries for structure-activity relationship (SAR) studies. The choice of a polar aprotic solvent like DMF and a carbonate base typically favors O-alkylation for related heterocyclic systems.[9]

Objective: To synthesize 4-alkoxy-7-(trifluoromethoxy)quinoline derivatives.

Workflow Diagram:

O_Alkylation_Workflow start This compound + Alkyl Halide (R-X) reagents K₂CO₃ (Base) DMF (Solvent) reaction Heat (e.g., 60-80 °C) Monitor by TLC/LC-MS reagents->reaction 1. Combine reagents workup Aqueous Workup (Quench with H₂O, Extract with EtOAc) reaction->workup 2. Upon completion purify Purification (Column Chromatography) workup->purify 3. Isolate crude product 4-Alkoxy-7-(trifluoromethoxy)quinoline purify->product 4. Obtain pure product Drug_Design_Workflow cluster_0 Core Building Block cluster_1 Key Intermediate Synthesis cluster_2 Diversification Reactions cluster_3 Target Compound Classes start This compound intermediate 4-Chloro-7-(trifluoromethoxy)quinoline start->intermediate Protocol 2: Chlorination (POCl₃) coupling_cn SNAr / Buchwald-Hartwig (C-N Bond Formation) intermediate->coupling_cn Protocol 4 coupling_cc Suzuki / Stille Coupling (C-C Bond Formation) intermediate->coupling_cc Protocol 3 product_kinase Kinase Inhibitors (e.g., 4-Anilinoquinolines) coupling_cn->product_kinase product_other Other Biologically Active Scaffolds coupling_cc->product_other

References

Application and Protocol Guide for the Analytical Characterization of 7-(Trifluoromethoxy)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Rigorous Characterization

7-(Trifluoromethoxy)quinolin-4-ol is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure found in numerous biologically active compounds, while the trifluoromethoxy (-OCF₃) group is a key substituent used to enhance metabolic stability, lipophilicity, and binding affinity.[1] The precise and comprehensive characterization of this molecule is paramount to ensure its identity, purity, and quality for research and development purposes. This guide provides a detailed overview of the key analytical techniques and protocols for the robust characterization of this compound.

The methodologies presented herein are designed to be adaptable starting points for researchers, grounded in established analytical principles and best practices. Adherence to these protocols will enable the generation of reliable and reproducible data, which is essential for regulatory submissions and the advancement of scientific discovery.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for the development of appropriate analytical methods.

PropertyPredicted/Reported ValueSignificance for Analysis
Molecular Formula C₁₀H₆F₃NO₂Used for exact mass determination in Mass Spectrometry.[2][3]
Molecular Weight 229.16 g/mol Essential for calculating concentrations and for mass spectrometry.[2][3]
CAS Number 53985-75-4Unique identifier for the compound.[2][3]
Appearance Light greyish-beige powderA preliminary qualitative check.[4]
Melting Point ~266-269 °C (for the related 7-(trifluoromethyl)quinolin-4-ol)A useful indicator of purity.[4][5]
pKa ~3.79 (Predicted for 7-(trifluoromethyl)quinolin-4-ol)Influences the choice of mobile phase pH in HPLC to ensure proper ionization state and retention.[4]
Solubility Limited water solubility, higher solubility in organic solvents like methanol, ethanol, and DMSO.[6]Guides the selection of solvents for sample preparation and as mobile phase components.

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for assessing the purity of this compound and for quantifying it in various matrices. A well-developed reverse-phase HPLC (RP-HPLC) method provides high sensitivity, selectivity, and reproducibility.[7]

Causality Behind Experimental Choices
  • Column: A C18 column is the most common starting point for the analysis of moderately polar compounds like quinoline derivatives due to its hydrophobic stationary phase, which provides good retention and separation.[7]

  • Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer is used. The organic solvent elutes the analyte from the column, while the buffer controls the pH. Maintaining a pH well below the pKa of the quinolinol's hydroxyl group (or above for the basic nitrogen) ensures a consistent ionization state and sharp, symmetrical peaks. The use of a small amount of acid, like trifluoroacetic acid (TFA), can improve peak shape by minimizing interactions with residual silanols on the silica support.[8]

  • Gradient Elution: A gradient program, where the proportion of the organic solvent is increased over time, is often necessary to elute any potential impurities with different polarities and to ensure the main peak is well-resolved and elutes within a reasonable time.[7][8]

  • Detection: The quinoline ring system contains a chromophore that absorbs UV light. A UV-Vis or Diode Array Detector (DAD) is therefore a suitable and robust choice for detection.[7] A full spectral scan using a DAD can also help in identifying co-eluting impurities.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_post Post-Analysis A Standard & Sample Preparation C System Equilibration A->C B Mobile Phase Preparation & Degassing B->C D Injection C->D Stable Baseline E Data Acquisition D->E F Data Processing E->F Chromatogram G Reporting F->G FTIR_Interpretation A Acquire FTIR Spectrum B Identify Key Regions A->B C Single-Bond Region (4000-2500 cm⁻¹) B->C D Double/Triple Bond Region (2500-1500 cm⁻¹) B->D E Fingerprint Region (1500-400 cm⁻¹) B->E F Assign Peaks to Functional Groups C->F D->F E->F G Confirm Structure F->G

References

Application Note: High-Resolution ¹H and ¹⁹F NMR Analysis of 7-(Trifluoromethoxy)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the structural elucidation of 7-(Trifluoromethoxy)quinolin-4-ol using ¹H (Proton) and ¹⁹F (Fluorine) Nuclear Magnetic Resonance (NMR) spectroscopy. Quinoline derivatives are a significant class of heterocyclic compounds in medicinal chemistry and drug development. The incorporation of a trifluoromethoxy (-OCF₃) group can significantly modulate a molecule's pharmacokinetic and physicochemical properties, making detailed structural analysis crucial. This document outlines detailed protocols for sample preparation, NMR data acquisition, and in-depth spectral interpretation, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of Fluorinated Quinolines

Quinoline scaffolds are prevalent in a vast array of pharmacologically active compounds, exhibiting antimalarial, antibacterial, and anticancer properties, among others.[1] The strategic introduction of fluorine-containing functional groups, such as the trifluoromethoxy group, is a widely used strategy in modern drug design to enhance metabolic stability, membrane permeability, and binding affinity. The unique electronic properties of the -OCF₃ group, however, introduce complexity into the molecule's NMR spectra.

A precise and unambiguous structural confirmation is paramount for regulatory approval and understanding structure-activity relationships (SAR). High-resolution NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecular framework.[2] This note focuses on this compound, a representative fluorinated quinoline, to establish a robust analytical workflow.

The compound exists in a tautomeric equilibrium between the quinolin-4-ol and quinolin-4-one forms, with the latter generally being the predominant species in solution. This guide will consider the quinolin-4(1H)-one tautomer for spectral interpretation.

Experimental Design & Rationale

The causality behind our experimental choices is rooted in obtaining high-quality, reproducible data. The selection of solvent, concentration, and specific NMR experiments is critical for resolving complex spin systems and accurately assigning signals.

Core Experimental Workflow

The following diagram outlines the logical flow of the analytical process, from sample preparation to final data interpretation.

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis & Interpretation Prep Weigh 5-10 mg of This compound Dissolve Dissolve in 0.6-0.7 mL of DMSO-d6 Prep->Dissolve Transfer Transfer to 5 mm NMR Tube Dissolve->Transfer Acquire1H Acquire 1D ¹H Spectrum (400-600 MHz) Transfer->Acquire1H Acquire19F Acquire 1D ¹⁹F Spectrum (Decoupled & Coupled) Acquire1H->Acquire19F Acquire2D Acquire 2D COSY Spectrum (Optional, for complex cases) Acquire19F->Acquire2D Process Process Spectra (FT, Phasing, Baseline Correction) Acquire2D->Process Assign1H Assign ¹H Signals (Chemical Shift, Multiplicity, J-coupling) Process->Assign1H Assign19F Assign ¹⁹F Signal (Chemical Shift, Coupling to ¹H) Assign1H->Assign19F Correlate Correlate ¹H-¹⁹F Couplings & Final Structure Confirmation Assign19F->Correlate G H5 H-5 H6 H-6 H8 H-8 H2 H-2 H3 H-3 NH N-H OCF3 -OCF₃

References

Application Note: FT-IR Spectroscopy of Trifluoromethoxy Substituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Department], Senior Application Scientist

Abstract

The incorporation of the trifluoromethoxy (-OCF3) group into the quinoline scaffold is a prominent strategy in medicinal chemistry and materials science, imparting unique physicochemical properties such as enhanced metabolic stability, lipophilicity, and binding affinity.[1][2][3] Fourier-Transform Infrared (FT-IR) spectroscopy serves as a rapid, non-destructive, and indispensable tool for the structural characterization of these complex molecules. This application note provides a comprehensive guide to obtaining and interpreting the FT-IR spectra of trifluoromethoxy-substituted quinolines, detailing experimental protocols, characteristic vibrational frequencies, and the causal relationships behind spectral features.

Introduction: The Significance of the Trifluoromethoxy Group in Quinolines

Quinolines and their derivatives are a well-established class of heterocyclic compounds with a broad range of biological activities.[4][5][6] The strategic introduction of fluorine-containing substituents, particularly the trifluoromethoxy group, has become a key tactic in modern drug design. The -OCF3 group is a strong electron-withdrawing moiety, significantly more so than a simple methoxy group, which alters the electronic distribution within the quinoline ring system.[2] This modification can profoundly influence a molecule's reactivity, conformation, and interaction with biological targets. Furthermore, the trifluoromethoxy group is highly lipophilic and metabolically stable, properties that can improve the pharmacokinetic profile of drug candidates.[2][3]

FT-IR spectroscopy provides a molecular fingerprint, revealing the vibrational modes of functional groups within a molecule. For trifluoromethoxy-substituted quinolines, FT-IR is crucial for:

  • Confirming the successful incorporation of the -OCF3 group.

  • Verifying the integrity of the quinoline core.

  • Identifying other functional groups present in the molecule.

  • Assessing intermolecular interactions, such as hydrogen bonding.

This guide is designed to equip researchers with the foundational knowledge and practical protocols to effectively utilize FT-IR spectroscopy in their work with this important class of compounds.

Theoretical Background: Understanding the Vibrational Landscape

The infrared spectrum of a trifluoromethoxy-substituted quinoline is a superposition of the vibrational modes of the quinoline ring system and the trifluoromethoxy substituent.

Quinoline Core Vibrations

The quinoline ring system gives rise to a series of characteristic absorption bands:

  • C-H Stretching (Aromatic): These vibrations typically appear in the region of 3100-3000 cm⁻¹.[7][8][9]

  • C=C and C=N Stretching (Aromatic Ring): A set of sharp bands between 1650-1400 cm⁻¹ are characteristic of the aromatic C=C and C=N stretching vibrations within the quinoline core.[9] The exact positions and intensities of these bands can be influenced by the substitution pattern.

  • C-H Bending (Out-of-Plane): Strong absorptions in the 900-675 cm⁻¹ region arise from the out-of-plane bending of the aromatic C-H bonds.[7][8] The pattern of these bands can provide information about the substitution pattern on the quinoline ring.[9][10]

Trifluoromethoxy Group Vibrations: The Key Signature

The trifluoromethoxy group has several strong, characteristic absorption bands that are key to its identification:

  • Asymmetric C-F Stretching: This is typically the most intense and readily identifiable band, appearing in the 1280-1240 cm⁻¹ region.

  • Symmetric C-F Stretching: A strong band usually observed between 1190-1120 cm⁻¹.

  • C-O Stretching: The stretching vibration of the C-O bond in the Ar-O-CF₃ moiety is expected in the 1275–1200 cm⁻¹ range.[4]

The strong electronegativity of the fluorine atoms leads to highly polarized C-F bonds, resulting in intense IR absorptions for the stretching modes.

Experimental Protocols: From Sample to Spectrum

Obtaining a high-quality FT-IR spectrum is contingent on proper sample preparation and instrument operation.

Sample Preparation

For solid trifluoromethoxy-substituted quinolines, several methods can be employed. The choice of method depends on the sample's physical properties and the desired spectral quality.

3.1.1. Thin Solid Film Method (Recommended for Routine Analysis)

This is often the simplest and fastest method for obtaining a good quality spectrum.[11][12]

  • Protocol:

    • Dissolve a small amount (5-10 mg) of the solid sample in a few drops of a volatile solvent (e.g., methylene chloride, acetone).[11][12]

    • Place a single drop of the resulting solution onto an IR-transparent salt plate (e.g., NaCl or KBr).[11][12]

    • Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.[11][12]

    • If the resulting peaks in the spectrum are too weak, add another drop of the solution and allow the solvent to evaporate.[11][12] If the peaks are too intense, clean the plate and use a more dilute solution.[11][12]

    • Mount the salt plate in the sample holder of the FT-IR spectrometer.

3.1.2. KBr Pellet Method (For High-Resolution Spectra)

This method is ideal for producing high-quality spectra free from solvent interference, but it is more labor-intensive.

  • Protocol:

    • Thoroughly grind 1-2 mg of the solid sample with 100-200 mg of dry, IR-grade potassium bromide (KBr) powder using an agate mortar and pestle.[13]

    • Transfer the finely ground mixture to a pellet-pressing die.

    • Apply pressure using a hydraulic press to form a transparent or translucent pellet.[13]

    • Place the KBr pellet in the sample holder for analysis.[13]

3.1.3. Attenuated Total Reflectance (ATR) Method (For Rapid, Direct Analysis)

ATR-FTIR is a convenient technique that requires minimal sample preparation.[13]

  • Protocol:

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid sample directly onto the ATR crystal.[13]

    • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[13]

    • Acquire the spectrum.

Data Acquisition
  • Instrument: A modern FT-IR spectrometer.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹ is typically sufficient for routine analysis.

  • Number of Scans: 16-32 scans are generally adequate to obtain a good signal-to-noise ratio.

  • Background: A background spectrum of the empty sample compartment (or the clean salt plate/ATR crystal) should be collected before running the sample spectrum.

Data Interpretation: Decoding the Spectrum

The interpretation of the FT-IR spectrum of a trifluoromethoxy-substituted quinoline involves identifying the characteristic bands of both the quinoline core and the -OCF3 group.

Table 1: Characteristic FT-IR Absorption Bands for Trifluoromethoxy-Substituted Quinolines

Vibrational ModeFrequency Range (cm⁻¹)IntensityNotes
Aromatic C-H Stretch3100-3000Medium to WeakOften appears as multiple sharp peaks.[7][8][9]
Aliphatic C-H Stretch3000-2850MediumPresent if alkyl substituents are on the quinoline ring.[7]
Aromatic C=C and C=N Stretch1650-1400Medium to StrongA series of sharp bands characteristic of the quinoline ring system.[9]
Asymmetric C-F Stretch1280-1240Very StrongA key diagnostic band for the trifluoromethoxy group.
Symmetric C-F Stretch1190-1120StrongAnother important signature of the -OCF3 group.
C-O Stretch (Aryl Ether)1275-1200StrongMay overlap with the C-F stretching bands.[4]
C-H Out-of-Plane Bending900-675StrongThe pattern can indicate the substitution on the quinoline ring.[7][8]

Workflow for Spectral Interpretation:

FT_IR_Interpretation_Workflow start Obtain FT-IR Spectrum check_3000 Examine > 3000 cm⁻¹ Region start->check_3000 aromatic_ch Aromatic C-H Stretch Confirmed check_3000->aromatic_ch Peaks present check_1650_1400 Analyze 1650-1400 cm⁻¹ Region aromatic_ch->check_1650_1400 quinoline_core Quinoline Ring System Confirmed check_1650_1400->quinoline_core Sharp bands present check_1300_1100 Inspect 1300-1100 cm⁻¹ Region quinoline_core->check_1300_1100 ocf3_present Strong Bands Confirm -OCF3 Group check_1300_1100->ocf3_present Very strong bands present check_fingerprint Analyze Fingerprint Region (< 1000 cm⁻¹) ocf3_present->check_fingerprint substitution_pattern Deduce Substitution Pattern check_fingerprint->substitution_pattern Analyze patterns final_structure Correlate with Proposed Structure substitution_pattern->final_structure

Caption: Workflow for the interpretation of FT-IR spectra of trifluoromethoxy-substituted quinolines.

Troubleshooting

  • Broad Peaks: The presence of water can lead to a broad absorption band around 3500-3200 cm⁻¹. Ensure samples and KBr are dry.

  • Noisy Spectrum: Increase the number of scans to improve the signal-to-noise ratio.

  • Sloping Baseline: This can be caused by poorly prepared KBr pellets or an uneven film. Re-prepare the sample.

  • Interference from Solvents: Ensure the solvent has completely evaporated from the thin film.

Conclusion

FT-IR spectroscopy is a powerful and accessible technique for the structural elucidation of trifluoromethoxy-substituted quinolines. By understanding the characteristic vibrational frequencies of the quinoline core and the trifluoromethoxy group, and by following proper experimental protocols, researchers can confidently confirm the identity and purity of their synthesized compounds. This application note serves as a practical guide to facilitate the effective use of FT-IR in the research and development of this important class of molecules.

References

A Multi-Assay Approach for Characterizing 7-(Trifluoromethoxy)quinolin-4-ol as a Putative P2X7 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Comprehensive Protocols for the Pharmacological Characterization of 7-(Trifluoromethoxy)quinolin-4-ol

Introduction

This compound is a synthetic quinolinol derivative with potential for novel pharmacological activity. The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological effects, including anti-cancer and anti-inflammatory properties.[1][2] Given this background, it is critical to establish a robust framework for characterizing the mechanism of action of new analogues like this compound.

This guide presents a comprehensive, multi-tiered strategy for investigating the activity of this compound, focusing on its potential role as an antagonist of the P2X7 receptor (P2X7R). The P2X7R is an ATP-gated ion channel predominantly expressed on immune cells and increasingly implicated in inflammation, neurodegeneration, and oncology.[3][4][5] Its unique dual-function as a cation channel and, upon prolonged activation, a large transmembrane pore makes it a compelling therapeutic target.[6][7]

We will detail a logical progression of assays, from high-throughput primary screens to gold-standard secondary validation, providing researchers with the necessary protocols to thoroughly profile this and other novel compounds targeting P2X7R.

Section 1: The P2X7 Receptor - A Unique Therapeutic Target

The P2X7 receptor is a homotrimeric ligand-gated ion channel that is uniquely activated by high concentrations of extracellular adenosine triphosphate (eATP), typically in the hundred micromolar to millimolar range.[8][9] Such high levels of eATP are not found under normal physiological conditions but are characteristic of sites of inflammation, tissue damage, and the tumor microenvironment.[7][10]

Upon brief activation by ATP, P2X7R forms a channel permeable to small cations like Ca²⁺ and Na⁺ (influx) and K⁺ (efflux).[5] This initial signaling can trigger various downstream events, including the activation of the NLRP3 inflammasome, leading to the release of pro-inflammatory cytokines IL-1β and IL-18.[9][11] If ATP stimulation is sustained, the receptor undergoes a conformational change to form a large, non-selective macropore that allows the passage of molecules up to 900 Da in size.[6][12] This macropore formation can ultimately lead to a form of programmed cell death known as pyroptosis.[9]

Due to its central role in modulating inflammation and cell fate, the development of selective P2X7R antagonists is a major focus of drug discovery for various diseases.[3][11]

P2X7R_Activation_Pathway cluster_membrane Plasma Membrane cluster_downstream Intracellular Effects P2X7R P2X7 Receptor Ca_Influx Ca²⁺/Na⁺ Influx K⁺ Efflux P2X7R->Ca_Influx Brief Stimulation Pore Macropore Formation (<900 Da) P2X7R->Pore Sustained Stimulation ATP High Extracellular ATP (Tumor Microenvironment, Inflammation) ATP->P2X7R Activates Compound This compound (Putative Antagonist) Compound->P2X7R Inhibits Inflammasome NLRP3 Inflammasome Activation Ca_Influx->Inflammasome Death Cell Death (Pyroptosis) Pore->Death Cytokines IL-1β / IL-18 Release Inflammasome->Cytokines

Caption: P2X7R signaling cascade and point of inhibition.

Section 2: Tiered Assay Workflow for Compound Characterization

A tiered approach ensures efficient use of resources, starting with high-throughput methods to confirm activity and progressing to more complex, lower-throughput assays to define the precise mechanism of action.

Tiered_Workflow Tier1 Tier 1: Primary Screening (High-Throughput) Ca_Assay Protocol 2.1: Calcium Influx Assay Tier1->Ca_Assay Dye_Assay Protocol 2.2: Pore Formation Assay Tier1->Dye_Assay Tier2 Tier 2: Secondary Validation (Mechanism of Action) Ca_Assay->Tier2 Dye_Assay->Tier2 Electro Protocol 3.1: Electrophysiology Tier2->Electro Binding Protocol 3.2: Radioligand Binding Tier2->Binding Result Comprehensive Pharmacological Profile Electro->Result Binding->Result

Caption: Logical workflow for P2X7R antagonist characterization.

Protocol 2.1: Calcium Influx Assay (Primary Screen)

Principle: This assay provides a direct functional measure of P2X7R channel activity. Activation of the receptor leads to a rapid influx of extracellular Ca²⁺ into the cytoplasm. This change in intracellular calcium concentration ([Ca²⁺]i) is detected by a calcium-sensitive fluorescent dye pre-loaded into the cells. An effective antagonist will block or reduce the agonist-induced fluorescence signal. This method is highly adaptable to 96- or 384-well formats for high-throughput screening (HTS).[13][14]

Materials and Reagents

ReagentRecommended Source/TypePurpose
Cell Line HEK293 or CHO cells stably expressing human P2X7RControlled expression system
Culture Medium DMEM/F-12, 10% FBS, 1% Pen-Strep, Selection antibioticCell growth and maintenance
Assay Buffer Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4Physiologically relevant buffer
Ca²⁺ Indicator Fluo-4 AM or Calcium-6 AM (acetoxymethyl ester)Fluorescent Ca²⁺ sensor
P2X7R Agonist 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP)Potent P2X7R agonist
Test Compound This compoundPutative antagonist
Positive Control Brilliant Blue G (BBG) or A-740003Known P2X7R antagonists
Pluronic F-127 20% solution in DMSODispersing agent for AM dyes
Probenecid (Optional)Inhibits organic anion transporters
Microplates Black, clear-bottom 96- or 384-well platesFor fluorescence reading
Instrumentation FLIPR, FlexStation, or similar fluorescence plate readerMeasures kinetic fluorescence

Step-by-Step Protocol

  • Cell Plating:

    • Culture P2X7R-expressing cells to ~80-90% confluency.

    • Harvest cells and seed them into black, clear-bottom microplates at a density of 20,000–40,000 cells per well.

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Dye Loading:

    • Prepare a 2X dye loading solution. For Fluo-4 AM, mix 4 µM Fluo-4 AM and 0.04% Pluronic F-127 in Assay Buffer.

    • Aspirate the culture medium from the cell plate and add 50 µL of the 2X dye loading solution to each well.

    • Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

    • Scientist's Note: The acetoxymethyl (AM) ester group renders the dye cell-permeant.[15] Intracellular esterases cleave the AM group, trapping the fluorescent indicator inside the cell. Pluronic F-127 is a non-ionic surfactant that helps prevent dye aggregation in the aqueous buffer.

  • Compound Addition:

    • Prepare serial dilutions of the test compound, positive control antagonist (e.g., BBG), and vehicle (DMSO) in Assay Buffer.

    • Add the diluted compounds to the corresponding wells of the cell plate. The final DMSO concentration should be ≤0.5%.

    • Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Data Acquisition:

    • Prepare a 5X solution of the agonist BzATP in Assay Buffer. A final concentration of 10-30 µM BzATP is typically effective.

    • Place the cell plate and the agonist plate into the fluorescence plate reader, which is pre-set to 37°C.

    • Set the instrument to excite at ~490 nm and read emission at ~520 nm.

    • Initiate reading to establish a stable baseline fluorescence for 10-20 seconds.

    • The instrument will then automatically inject the BzATP solution into the wells, and kinetic reading will continue for 60-180 seconds to capture the full calcium response.

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

    • Normalize the data: 0% inhibition is the response with agonist + vehicle; 100% inhibition is the response in wells with no agonist.

    • Plot the normalized response against the log concentration of the antagonist and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2.2: Pore Formation (Dye Uptake) Assay (Primary Screen)

Principle: This assay quantifies the second key function of P2X7R: the formation of a large, non-selective pore.[6] In this state, the cell membrane becomes permeable to large fluorescent molecules that are normally impermeant. We will use YO-PRO-1 (MW: 629 Da), a nucleic acid stain that fluoresces brightly upon binding to DNA and RNA.[12][16] An antagonist will prevent the agonist-induced pore formation, thus blocking dye entry and subsequent fluorescence.

Materials and Reagents

ReagentRecommended Source/TypePurpose
Cell Line THP-1, J774, or P2X7R-HEK293 cellsCells with robust pore formation
Assay Buffer Low-divalent cation HBSS (to potentiate P2X7R)Enhances pore formation
Fluorescent Dye YO-PRO-1 IodidePore-permeant fluorescent dye
P2X7R Agonist ATP or BzATPP2X7R agonist
Test Compound This compoundPutative antagonist
Positive Control Oxidized ATP (oATP) or BBGKnown P2X7R antagonists
Microplates Black, clear-bottom 96- or 384-well platesFor fluorescence reading
Instrumentation Standard fluorescence plate readerEndpoint or kinetic reading

Step-by-Step Protocol

  • Cell Plating: Seed cells in 96-well plates as described in Protocol 2.1 and incubate overnight.

  • Compound Incubation:

    • Wash the cells once with Assay Buffer.

    • Prepare serial dilutions of the test compound and controls in Assay Buffer.

    • Add 50 µL of the compound dilutions to the wells and incubate for 30 minutes at 37°C.

    • Scientist's Note: Pre-incubation with the antagonist is crucial to allow it to bind to the receptor before the agonist is introduced.

  • Stimulation with Agonist and Dye:

    • Prepare a 2X stimulation solution containing the P2X7R agonist (e.g., 3 mM ATP or 100 µM BzATP) and the fluorescent dye (e.g., 2 µM YO-PRO-1) in Assay Buffer.

    • Add 50 µL of the stimulation solution to each well.

    • Incubate the plate for 15-45 minutes at 37°C in the dark. The optimal incubation time should be determined empirically.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a plate reader with excitation at ~491 nm and emission at ~509 nm.

    • The measurement can be taken as a final endpoint reading.

  • Data Analysis:

    • Subtract the background fluorescence (wells with dye but no agonist).

    • Normalize the data: 0% inhibition is the signal from agonist + vehicle; 100% inhibition is the background signal.

    • Calculate the IC₅₀ value by plotting the normalized data against the log concentration of the antagonist.

Protocol 3.1: Whole-Cell Patch-Clamp Electrophysiology (Secondary Validation)

Principle: Electrophysiology is the gold standard for studying ion channels, providing direct, real-time measurement of ion flux across the cell membrane.[17][18] In the whole-cell voltage-clamp configuration, we can measure the inward currents elicited by agonist application and assess the ability of an antagonist to block these currents. This provides high-resolution data on the kinetics of inhibition and the voltage dependency of the block.

Materials and Reagents

ItemSpecificationPurpose
Cell Line P2X7R-HEK293 cells, sparsely plated on glass coverslipsIndividual cells for patching
External Solution 147 mM NaCl, 2 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 13 mM Glucose, pH 7.4Mimics extracellular fluid
Internal Solution 145 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 10 mM HEPES, 10 mM EGTA, pH 7.2Mimics intracellular fluid
P2X7R Agonist BzATPP2X7R agonist
Test Compound This compoundPutative antagonist
Equipment Patch-clamp amplifier, micromanipulator, perfusion system, inverted microscopeCore electrophysiology setup

Step-by-Step Protocol

  • Preparation: Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with the external solution.

  • Obtaining a Gigaseal:

    • Using a micromanipulator, approach a single, healthy-looking cell with a glass micropipette filled with the internal solution.

    • Apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

  • Achieving Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the patch of membrane under the pipette tip, gaining electrical access to the cell's interior.

  • Recording Agonist-Evoked Currents:

    • Clamp the cell membrane potential at -60 mV.

    • Apply a short pulse (2-5 seconds) of BzATP (e.g., 100 µM) via the perfusion system and record the resulting inward current.

    • Wash out the agonist with the external solution until the current returns to baseline. Repeat this step to ensure a stable and reproducible response.

  • Testing the Antagonist:

    • Perfuse the cell with the external solution containing the test compound for 2-5 minutes.

    • While still in the presence of the compound, apply another pulse of BzATP.

    • Record the current and compare its amplitude to the control response. A reduction in current indicates antagonism.

    • Repeat with multiple concentrations to generate a dose-response curve.

  • Data Analysis:

    • Measure the peak amplitude of the inward current for each condition.

    • Calculate the percentage of inhibition for each concentration of the antagonist.

    • Plot the percent inhibition against the log concentration to determine the IC₅₀.

    • Scientist's Note: This technique can also reveal the mechanism of antagonism. A competitive antagonist's effect can be overcome by increasing agonist concentrations, while a non-competitive or allosteric antagonist's effect cannot.[19]

Protocol 3.2: Radioligand Binding Assay (Secondary Validation)

Principle: Binding assays directly measure the interaction between a compound and its target receptor, providing crucial information about affinity (Kᵢ) and receptor density (Bₘₐₓ).[20][21] In a competitive binding assay, we measure the ability of the unlabeled test compound to displace a known radiolabeled ligand from the P2X7R. This confirms direct binding to the receptor and helps to classify the compound's binding site.[22]

Materials and Reagents

ReagentSpecificationPurpose
Receptor Source Membranes prepared from cells overexpressing P2X7RConcentrated source of receptors
Radioligand [³H]A-804598 or another high-affinity P2X7R antagonist radioligandLabeled probe for the receptor
Test Compound This compound (unlabeled)Competitor ligand
Non-specific binder A high concentration of a known unlabeled P2X7R antagonistDefines non-specific binding
Assay Buffer 50 mM Tris-HCl, pH 7.4Standard binding buffer
Filtration Glass fiber filters (e.g., GF/B) and a cell harvesterSeparates bound from free radioligand
Detection Scintillation cocktail and a liquid scintillation counterQuantifies radioactivity

Step-by-Step Protocol

  • Assay Setup:

    • In a 96-well plate, add Assay Buffer, the radioligand at a fixed concentration (typically near its Kₔ), and serial dilutions of the unlabeled test compound.

    • Include control wells:

      • Total Binding: Radioligand + vehicle.

      • Non-specific Binding (NSB): Radioligand + a saturating concentration of an unlabeled P2X7R ligand.

  • Incubation:

    • Add the P2X7R-containing cell membranes to each well to initiate the binding reaction.

    • Incubate the plate for 60-90 minutes at room temperature with gentle shaking to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The membranes and bound radioligand are trapped on the filter, while the unbound radioligand passes through.

    • Quickly wash the filters with ice-cold Assay Buffer to remove any remaining unbound radioligand.

    • Scientist's Note: Speed is critical during filtration and washing to prevent the dissociation of the radioligand from the receptor.

  • Quantification:

    • Place the filters into scintillation vials, add a scintillation cocktail, and count the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model to determine the IC₅₀.

    • Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[20]

Section 4: Data Interpretation and Profile Summary

By integrating the results from these assays, a comprehensive pharmacological profile of this compound can be constructed.

Hypothetical Pharmacological Profile of this compound

Assay TypeParameter MeasuredEndpointHypothetical ResultInterpretation
Calcium Influx Inhibition of Ca²⁺ channel functionIC₅₀150 nMPotent functional antagonist of the P2X7R ion channel.
Pore Formation Inhibition of dye uptakeIC₅₀180 nMPotent inhibitor of the P2X7R macropore, consistent with channel block.
Electrophysiology Blockade of BzATP-evoked currentIC₅₀135 nMConfirms direct and potent blockade of ion flux at the single-cell level.
Radioligand Binding Displacement of [³H]A-804598Kᵢ110 nMConfirms direct binding to the P2X7R with high affinity.

References

Application Notes & Protocols for Antimicrobial Activity Screening of 7-(Trifluoromethoxy)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preliminary antimicrobial activity screening of the novel synthetic compound, 7-(Trifluoromethoxy)quinolin-4-ol. Quinolone scaffolds are of significant interest in antimicrobial research due to their well-established therapeutic efficacy.[1][2][3][4][5] The introduction of a trifluoromethoxy group at the 7-position is hypothesized to enhance lipophilicity and metabolic stability, potentially leading to improved antimicrobial potency and a favorable pharmacokinetic profile.[6] These application notes detail the underlying principles, necessary materials, and step-by-step protocols for initial in vitro evaluation using standardized methods such as agar disk diffusion and broth microdilution for the determination of the Minimum Inhibitory Concentration (MIC).

Introduction: Rationale and Scientific Background

The quinolone class of antibiotics has been a cornerstone of antibacterial therapy for decades, primarily targeting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[7][8][9][10] This mechanism of action, which involves the formation of a ternary complex of the drug, enzyme, and DNA, ultimately leads to a blockage of the replication fork and cell death.[9] The continuous emergence of antimicrobial resistance necessitates the exploration of new chemical entities that can overcome existing resistance mechanisms.[8][10]

This compound is a novel quinolone derivative. The trifluoromethyl group is a key feature in many modern pharmaceuticals, often enhancing metabolic stability and cell membrane permeability.[6] The 7-position of the quinolone ring is a critical site for modification, significantly influencing the spectrum and potency of antimicrobial activity.[11] Therefore, a systematic screening of this compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria is a crucial first step in evaluating its potential as a new antimicrobial agent.

This guide provides standardized and reproducible protocols based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) to ensure the generation of reliable and comparable data.[12][13][14][15][16]

Potential Mechanism of Action

Quinolones, the parent class of this compound, function by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[7][8] These enzymes are vital for managing DNA topology during replication and transcription. By stabilizing the covalent enzyme-DNA complex where the DNA is cleaved, quinolones trap these enzymes on the DNA, leading to the arrest of replication and transcription machinery, which ultimately results in bacterial cell death.[10] The trifluoromethoxy substitution at the C-7 position may enhance the binding affinity of the compound to these target enzymes, potentially overcoming common resistance mutations.[7]

Quinolone_Mechanism_of_Action cluster_bacterium Bacterial Cell Quinolone This compound DNA_Gyrase DNA Gyrase / Topoisomerase IV Quinolone->DNA_Gyrase Inhibits Ternary_Complex Drug-Enzyme-DNA Complex Quinolone->Ternary_Complex Bacterial_DNA Bacterial DNA DNA_Gyrase->Bacterial_DNA Acts on DNA_Gyrase->Ternary_Complex Bacterial_DNA->Ternary_Complex Replication_Block Replication Fork Blockage Ternary_Complex->Replication_Block Cell_Death Bacterial Cell Death Replication_Block->Cell_Death

Caption: Proposed mechanism of action for this compound.

Materials and Reagents

  • Test Compound: this compound (ensure purity >95%)

  • Solvent: Dimethyl sulfoxide (DMSO), sterile

  • Bacterial Strains (ATCC recommended):

    • Staphylococcus aureus (e.g., ATCC 29213) - Gram-positive

    • Bacillus subtilis (e.g., ATCC 6633) - Gram-positive

    • Escherichia coli (e.g., ATCC 25922) - Gram-negative

    • Pseudomonas aeruginosa (e.g., ATCC 27853) - Gram-negative

  • Growth Media:

    • Mueller-Hinton Agar (MHA)[17]

    • Mueller-Hinton Broth (MHB), Cation-Adjusted[18]

    • Tryptic Soy Broth (TSB)

    • Tryptic Soy Agar (TSA)

  • Reagents and Consumables:

    • Sterile saline (0.85% NaCl)

    • 0.5 McFarland turbidity standard

    • Sterile cotton swabs

    • Sterile 6 mm paper disks

    • Sterile 96-well microtiter plates[18][19]

    • Petri dishes (100 mm)

    • Micropipettes and sterile tips

    • Incubator (35-37°C)[19]

    • Spectrophotometer or turbidimeter

  • Control Antibiotics:

    • Ciprofloxacin (positive control)

    • DMSO (negative control)

Experimental Protocols

Preparation of Test Compound Stock Solution
  • Accurately weigh 10 mg of this compound.

  • Dissolve in 1 mL of sterile DMSO to prepare a 10 mg/mL stock solution.

  • Further dilutions should be made in the appropriate sterile broth to achieve the desired concentrations for the assays. Ensure the final DMSO concentration in the assays does not exceed 1% to avoid solvent-induced toxicity.

Inoculum Preparation
  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

  • Transfer the colonies to a tube containing 4-5 mL of Tryptic Soy Broth.

  • Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[20]

  • Adjust the turbidity with sterile saline or broth as necessary.

  • For broth microdilution, dilute this standardized suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.[21]

Inoculum_Preparation_Workflow Start Start Colony_Selection Select 3-5 Colonies from Fresh Plate Start->Colony_Selection Broth_Inoculation Inoculate Tryptic Soy Broth Colony_Selection->Broth_Inoculation Incubation Incubate at 37°C Broth_Inoculation->Incubation Turbidity_Check Compare to 0.5 McFarland Standard Incubation->Turbidity_Check Adjustment Adjust with Sterile Saline/Broth Turbidity_Check->Adjustment Not Matched Final_Inoculum Standardized Inoculum (~1.5 x 10^8 CFU/mL) Turbidity_Check->Final_Inoculum Matched Adjustment->Turbidity_Check End End Final_Inoculum->End

Caption: Workflow for preparing a standardized bacterial inoculum.

Agar Disk Diffusion Assay (Kirby-Bauer Method)

This method provides a qualitative assessment of antimicrobial activity.[22][23]

  • Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.[22][23]

  • Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[22]

  • Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[22]

  • Aseptically place sterile 6 mm paper disks impregnated with a known concentration of this compound (e.g., 30 µg) onto the agar surface.

  • Gently press the disks to ensure complete contact with the agar.[17]

  • Include disks with Ciprofloxacin as a positive control and a disk with only DMSO as a negative control.

  • Invert the plates and incubate at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each disk.[17]

Data Presentation: Agar Disk Diffusion

CompoundConcentration (µ g/disk )Zone of Inhibition (mm) - S. aureusZone of Inhibition (mm) - E. coli
This compound30[Record Data][Record Data]
Ciprofloxacin5[Record Data][Record Data]
DMSO (Solvent Control)-00
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits visible growth of a microorganism.[18][24][25]

  • Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth into all wells of a 96-well microtiter plate.

  • Add 50 µL of the test compound at 2x the highest desired concentration to the first column of wells.

  • Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and continuing this process across the plate to the tenth column. Discard 50 µL from the tenth column.

  • The eleventh column will serve as the growth control (no compound), and the twelfth column as the sterility control (no bacteria).

  • Add 50 µL of the diluted bacterial inoculum (prepared to be 1 x 10⁶ CFU/mL) to wells in columns 1 through 11. This brings the final volume to 100 µL and the final inoculum concentration to 5 x 10⁵ CFU/mL.

  • Seal the plate and incubate at 37°C for 16-20 hours.[19]

  • The MIC is the lowest concentration of the compound at which no visible turbidity is observed.[18]

Data Presentation: Minimum Inhibitory Concentration (MIC)

CompoundMIC (µg/mL) - S. aureusMIC (µg/mL) - B. subtilisMIC (µg/mL) - E. coliMIC (µg/mL) - P. aeruginosa
This compound[Record Data][Record Data][Record Data][Record Data]
Ciprofloxacin[Record Data][Record Data][Record Data][Record Data]

Trustworthiness and Self-Validation

  • Positive and Negative Controls: The inclusion of a known effective antibiotic (Ciprofloxacin) and a solvent control (DMSO) in every assay is mandatory to validate the experimental setup.

  • Standardized Protocols: Adherence to CLSI guidelines ensures that the results are reproducible and can be compared to established data.[12][14]

  • Replicates: All experiments should be performed in triplicate to ensure the reliability of the obtained results.

  • Purity of Compound: The purity of this compound should be confirmed by analytical methods (e.g., NMR, HPLC-MS) prior to screening.

Conclusion

These application notes provide a robust framework for the initial antimicrobial screening of this compound. The described protocols for agar disk diffusion and broth microdilution will yield essential preliminary data on the compound's spectrum of activity and potency. Positive results from these initial screens would warrant further investigation, including determination of the Minimum Bactericidal Concentration (MBC), time-kill kinetics, and evaluation against a broader panel of resistant strains.

References

Application Notes and Protocols for Evaluating the Anti-inflammatory Properties of Quinolin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Quinolin-4-ol Derivatives in Inflammation

Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective and restorative process, chronic inflammation is a key driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The inflammatory cascade is mediated by a complex network of signaling pathways and pro-inflammatory molecules, including cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-1β, IL-6), as well as enzymes such as cyclooxygenases (COX) and inducible nitric oxide synthase (iNOS).[1]

Quinoline and its derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anti-inflammatory effects.[2][3] Specifically, quinolin-4-ol derivatives are being investigated for their potential to modulate key inflammatory pathways. Their mechanism of action often involves the inhibition of critical signaling nodes like Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinases (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathways.[4][5][6] This document provides a comprehensive guide to the experimental evaluation of quinolin-4-ol derivatives as anti-inflammatory agents, detailing both in vitro and in vivo protocols.

Part 1: Molecular Mechanisms and Key Signaling Pathways

The anti-inflammatory effects of quinolin-4-ol derivatives can be attributed to their ability to interfere with pro-inflammatory signaling cascades. Understanding these mechanisms is crucial for targeted drug development.

Inhibition of the NF-κB Pathway

The NF-κB transcription factor is a master regulator of the inflammatory response.[7] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, lipopolysaccharide [LPS]), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.[8] Some quinoline derivatives have been shown to inhibit NF-κB activation, potentially by preventing IκB degradation or blocking NF-κB's nuclear translocation or its binding to DNA.[9][10]

Diagram of the NF-κB Signaling Pathway and Quinolin-4-ol Derivative Intervention:

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates IkB_NFkB->NFkB Releases NF-κB Quinolin_4_ol Quinolin-4-ol Derivative Quinolin_4_ol->IKK Inhibits Quinolin_4_ol->NFkB_n Inhibits Translocation DNA DNA NFkB_n->DNA Binds Genes Pro-inflammatory Gene Expression DNA->Genes Induces MAPK_Pathway LPS LPS Cell_Surface_Receptor Cell Surface Receptor LPS->Cell_Surface_Receptor MAPKKK MAPKKK Cell_Surface_Receptor->MAPKKK MAPKK MAPKK (e.g., MKK4) MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Quinolin_4_ol Quinolin-4-ol Derivative Quinolin_4_ol->MAPKK Inhibits Phosphorylation JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P STAT_Dimer STAT Dimer STAT_P->STAT_Dimer Dimerizes Nucleus Nucleus STAT_Dimer->Nucleus Gene_Expression Gene Expression Nucleus->Gene_Expression Regulates Quinolin_4_ol Quinolin-4-ol Derivative Quinolin_4_ol->JAK Inhibits LPS_Assay_Workflow Start Start Seed_Cells Seed Macrophages (96-well plate) Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Add_Compound Add Quinolin-4-ol Derivatives (Pre-treatment) Incubate_Overnight->Add_Compound Add_LPS Stimulate with LPS Add_Compound->Add_LPS Incubate_24h Incubate for 16-24h Add_LPS->Incubate_24h Collect_Supernatant Collect Supernatant Incubate_24h->Collect_Supernatant Viability_Assay Cell Viability Assay Incubate_24h->Viability_Assay NO_Assay NO Assay (Griess) Collect_Supernatant->NO_Assay ELISA Cytokine ELISA (TNF-α, IL-6) Collect_Supernatant->ELISA Analyze_Data Data Analysis (IC50) NO_Assay->Analyze_Data ELISA->Analyze_Data Viability_Assay->Analyze_Data End End Analyze_Data->End

References

Troubleshooting & Optimization

Technical Support Center: Purification of 7-(Trifluoromethoxy)quinolin-4-ol by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 7-(Trifluoromethoxy)quinolin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to challenges encountered during the column chromatography purification of this specific fluorinated quinolin-4-ol derivative. The insights provided here are grounded in established chromatographic principles and extensive field experience.

I. Frequently Asked Questions (FAQs)

Q1: What are the initial recommended column chromatography conditions for purifying this compound?

A1: For a starting point, normal-phase chromatography on silica gel is a common and effective method for quinolin-4-ol derivatives.[1] Given the presence of the polar quinolin-4-ol core and the lipophilic trifluoromethoxy group, a solvent system of intermediate polarity is recommended.[2]

Recommended Starting Conditions:

ParameterRecommendationRationale & Expert Insights
Stationary Phase Silica Gel (60-120 mesh or 230-400 mesh)Silica gel is a cost-effective and versatile stationary phase suitable for separating compounds with varying polarities. The choice of mesh size will depend on the required resolution and scale of purification.
Mobile Phase Gradient of Ethyl Acetate (EtOAc) in Hexane or Dichloromethane (DCM) and Methanol (MeOH)A gradient elution is often necessary to effectively separate the target compound from impurities. Start with a low polarity mixture (e.g., 10% EtOAc in Hexane) and gradually increase the polarity. A DCM/MeOH system is a good alternative for more polar compounds.[3]
Sample Loading Dry LoadingDue to the potential for tautomerization of the 4-hydroxyquinoline to a less soluble 4-quinolone, dry loading is often preferred.[3] This involves pre-adsorbing the crude material onto a small amount of silica gel before loading it onto the column, which can lead to better peak shape and resolution.[4]
Detection UV at 254 nm and/or 365 nmThe quinoline core is UV active, making TLC and column fraction analysis straightforward.[5]
Q2: The trifluoromethoxy group on my compound seems to be causing unusual chromatographic behavior. How does this group affect the purification?

A2: The trifluoromethoxy (-OCF₃) group significantly influences a molecule's properties, which in turn affects its chromatographic behavior.[2]

  • Increased Lipophilicity: The -OCF₃ group is highly lipophilic, more so than a trifluoromethyl (-CF₃) group.[2] This will generally lead to stronger retention on reverse-phase columns and faster elution on normal-phase columns compared to its non-fluorinated analog.

  • Electron-Withdrawing Nature: The strong electron-withdrawing effect of the -OCF₃ group can decrease the basicity of the quinoline nitrogen.[6] This can reduce strong interactions with the acidic silanol groups on the silica surface, potentially leading to less peak tailing compared to more basic quinolines.

  • Potential for Fluorophilic Interactions: In some cases, specialized fluorinated stationary phases can be used to exploit fluorophilic interactions for enhanced selectivity, especially when separating from other fluorinated impurities.[7][8]

Q3: I am observing significant peak tailing. What are the likely causes and how can I resolve this?

A3: Peak tailing is a common issue when purifying nitrogen-containing heterocyclic compounds like quinolin-4-ols. The primary cause is often the interaction between the basic nitrogen of the quinoline ring and the acidic silanol groups on the silica gel surface.

Troubleshooting Peak Tailing:

StrategyDetailed ProtocolScientific Rationale
Addition of a Basic Modifier Add 0.1-1% triethylamine (NEt₃) or pyridine to the mobile phase.The basic modifier competitively binds to the acidic silanol groups on the silica, masking them from interacting with the basic nitrogen of the analyte. This results in a more symmetrical peak shape.
Use of Deactivated Silica Use commercially available deactivated silica gel or prepare it by treating standard silica gel with a solution of a silylating agent.Deactivated silica has fewer accessible acidic silanol groups, thereby reducing the sites for strong interaction with basic analytes.[3]
Switch to a Different Stationary Phase Consider using alumina (neutral or basic) as an alternative to silica gel.Alumina has a less acidic surface compared to silica and can be a better choice for purifying basic compounds.[9]
Q4: My compound appears to be unstable on the silica gel column, leading to decomposition and low recovery. What can I do?

A4: Quinolin-4-ol derivatives can be susceptible to degradation on acidic stationary phases like silica gel.[9]

Strategies to Mitigate On-Column Decomposition:

  • Test for Stability: Before committing to a large-scale purification, spot your compound on a TLC plate and let it sit for a few hours. If a new spot appears, it's an indication of instability on silica.[9]

  • Deactivate the Silica: As mentioned for peak tailing, using deactivated silica can also prevent acid-catalyzed decomposition.[3]

  • Alternative Stationary Phases:

    • Alumina: Neutral or basic alumina can be a good alternative.[9]

    • Reverse-Phase (C18) Silica: If the compound is sufficiently nonpolar, reverse-phase chromatography with a mobile phase like acetonitrile/water or methanol/water can be a milder alternative.[8]

  • Minimize Residence Time: A faster flow rate during column chromatography can reduce the time the compound spends in contact with the stationary phase, potentially minimizing decomposition.[10]

II. Troubleshooting Guide

This section addresses specific problems you might encounter during the purification of this compound.

Problem 1: Co-elution of Impurities with the Product
Possible Cause Troubleshooting Steps & Rationale
Inadequate Solvent System Optimize the Mobile Phase: Systematically screen different solvent systems. For instance, if a hexane/EtOAc mixture is not providing sufficient separation, try a DCM/MeOH system. The change in solvent can alter the selectivity of the separation.
Isomeric Impurities Consider a Different Stationary Phase: Positional isomers can be particularly challenging to separate. A pentafluorophenyl (PFP) stationary phase can offer alternative selectivity for fluorinated and aromatic compounds through dipole-dipole and π-π interactions.[11][12]
Overloading the Column Reduce Sample Load: Overloading the column leads to broad peaks and poor separation. A general rule of thumb is to load 1-5% of the silica gel weight for a moderately difficult separation.[13]
Problem 2: Product Crystallizing on the Column
Possible Cause Troubleshooting Steps & Rationale
Poor Solubility in the Mobile Phase Increase the Polarity of the Mobile Phase: If the compound is crystallizing at the top of the column, it indicates poor solubility in the initial low-polarity eluent. Start with a slightly more polar mobile phase.
High Concentration of the Loaded Sample Use a More Dilute Solution for Loading: When wet loading, ensure the sample is fully dissolved and use a minimal amount of a solvent in which the compound is highly soluble. If solubility is an issue, switch to the dry loading method.[4]
Problem 3: No Compound Eluting from the Column
Possible Cause Troubleshooting Steps & Rationale
Strong Adsorption to the Stationary Phase Drastically Increase Mobile Phase Polarity: The compound may be too polar for the chosen solvent system. A step gradient to a much more polar solvent (e.g., 10% MeOH in DCM) might be necessary to elute the compound.
On-Column Decomposition Verify Compound Stability: As mentioned previously, the compound may have decomposed on the column. Analyze a small aliquot of the crude material by LC-MS or NMR to confirm its presence before purification.[9]

III. Experimental Protocols & Visualizations

Protocol 1: Standard Column Chromatography Purification
  • Slurry Preparation: Prepare a slurry of silica gel (e.g., 50g for 1g of crude material) in the initial, least polar eluent (e.g., 5% EtOAc in Hexane).

  • Column Packing: Pour the slurry into the column and allow it to settle, ensuring a flat, packed bed. Drain the excess solvent until it is just above the silica bed.

  • Sample Loading (Dry Load): Dissolve the crude this compound in a suitable solvent (e.g., DCM or acetone). Add a small amount of silica gel (2-3 times the weight of the crude material) and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin elution with the initial low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., from 5% to 50% EtOAc in Hexane) based on TLC analysis of the fractions.

  • Fraction Collection & Analysis: Collect fractions and monitor the elution of the product using TLC with UV visualization.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow Start Problem Encountered During Column Chromatography PeakTailing Peak Tailing? Start->PeakTailing Decomposition Decomposition / Low Recovery? Start->Decomposition CoElution Co-elution of Impurities? Start->CoElution NoElution No Compound Eluting? Start->NoElution Sol_Tailing Add Basic Modifier (e.g., NEt3) to Mobile Phase PeakTailing->Sol_Tailing Yes Sol_Decomp2 Test Compound Stability on TLC Plate Decomposition->Sol_Decomp2 Yes Sol_CoElution1 Optimize Mobile Phase Gradient CoElution->Sol_CoElution1 Yes Sol_NoElution Increase Mobile Phase Polarity Drastically NoElution->Sol_NoElution Yes Sol_Decomp1 Use Deactivated Silica or Alternative Stationary Phase (Alumina) Sol_Decomp2->Sol_Decomp1 Sol_CoElution2 Consider Alternative Stationary Phase (e.g., PFP) Sol_CoElution1->Sol_CoElution2 If still unresolved

Caption: A logical workflow for troubleshooting common issues in the column chromatography of this compound.

IV. References

  • SiliCycle. (n.d.). Working with fluorinated silica phases. Retrieved from --INVALID-LINK--

  • Zhang, W., et al. (2019). Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs. Journal of Chromatography A, 1597, 137-145.

  • Gach-Janczak, K., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(3), 899.

  • Singh, R., et al. (2022). Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. ChemistrySelect, 7(30), e202201389.

  • Sousa, M. E., & Castanheira, E. M. (2012). Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. In Recent Advances in Liquid Chromatography. IntechOpen.

  • Restek. (n.d.). Troubleshooting Guide. Retrieved from --INVALID-LINK--

  • Przybyciel, M. (2006). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC Europe, 19(1).

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from --INVALID-LINK--

  • Abbiate, V., et al. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Molecules, 29(8), 1959.

  • Stoll, D. R. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC North America, 34(2), 94-103.

  • Illyés, E., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 26(11), 3333.

  • Kaczor, A. A., et al. (2020). Hybrids of 1,4-Quinone with Quinoline Derivatives: Synthesis, Biological Activity, and Molecular Docking with DT-Diaphorase (NQO1). Molecules, 25(18), 4163.

  • Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase. Retrieved from --INVALID-LINK--

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Technical Guide on 4-Chloro-7-(trifluoromethyl)quinoline. Retrieved from --INVALID-LINK--

  • Rossi, R., et al. (2021). The Trifluoromethyl group as a Bioisosteric Replacement of The Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). European Journal of Medicinal Chemistry, 213, 113175.

  • Connect Journals. (n.d.). SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Retrieved from --INVALID-LINK--

  • Trade Science Inc. (2010). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in. Analytical Chemistry: An Indian Journal, 9(4).

  • Uddin, M. J., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals, 15(10), 1198.

  • Supelco. (n.d.). Bulletin 792C Packed Column GC Troubleshooting Guide: How to Locate Problems and Solve Them. Retrieved from --INVALID-LINK--

  • Key Organics. (2025, October 17). Key Applications of 7-Trifluoromethyl-4-quinolinol in Synthesis. Retrieved from --INVALID-LINK--

  • Oakwood Chemical. (n.d.). This compound, min 98%, 1 gram. Retrieved from --INVALID-LINK--

  • G. D. Sala, et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 17(8), 957.

  • Jeschke, P. (2010). The Trifluoromethyl Group in Medical Chemistry. Angewandte Chemie International Edition, 49(4), 672-673.

  • Sunway Pharm Ltd. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Synthesis and Purification of 2-(4-fluorophenyl)quinolin-7-amine. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Purification of 7-Bromo-4-hydroxy-2-phenylquinoline. Retrieved from --INVALID-LINK--

  • Interchim. (n.d.). Purification Column Guide. Retrieved from --INVALID-LINK--

References

preventing byproduct formation in quinoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the outcomes of their quinoline synthesis experiments. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the reaction mechanisms to empower you to proactively mitigate challenges. This guide addresses specific issues, focusing on the identification and prevention of common byproducts in the Skraup, Doebner-von Miller, Combes, and Friedländer quinoline syntheses.

Frequently Asked Questions (FAQs) - General Strategies

This section covers broad principles applicable across various quinoline synthesis methodologies.

Q1: What are the most common, overarching classes of byproducts I should be aware of in classical quinoline syntheses?

A1: While specific side products vary with the chosen method, they generally fall into a few categories. In strongly acidic, high-temperature reactions like the Skraup and Doebner-von Miller, tar and polymer formation are rampant.[1][2] This arises from the acid-catalyzed polymerization of reactive intermediates like acrolein.[2] In base-catalyzed methods like the Friedländer synthesis, self-condensation of carbonyl starting materials (e.g., aldol condensation) is a primary competing reaction.[1][3] For syntheses involving unsymmetrical reactants, such as the Combes synthesis with an unsymmetrical β-diketone, the formation of undesired regioisomers is a significant challenge.[1]

Q2: My yields are consistently low, even when the main byproduct isn't obvious. What fundamental aspects of my experimental setup should I re-evaluate?

A2: Low yield is often a "death by a thousand cuts" scenario. Beyond major byproducts, incomplete reactions or degradation of starting materials and products are common culprits. Here’s a checklist:

  • Purity of Starting Materials: Impurities can act as catalysts for side reactions or inhibitors for the main reaction. Always use freshly purified starting materials. Aniline, for example, is notoriously prone to air oxidation.

  • Temperature Control: This is arguably the most critical parameter. Many quinoline syntheses are exothermic. Runaway temperatures almost invariably lead to polymerization and tar formation.[1][4] Use an oil bath with a reliable temperature controller and consider slower, portion-wise addition of reagents to manage the exotherm.

  • Catalyst Choice: The "stronger is better" mentality is a pitfall. Harsh catalysts (e.g., concentrated sulfuric acid) can promote the very side reactions you want to avoid. Exploring milder acid catalysts (e.g., p-TsOH, Lewis acids) or even modern catalyst systems (e.g., iodine, ionic liquids) can provide a cleaner reaction profile.[1][4][5]

  • Atmosphere: While not always necessary, running reactions under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions, particularly with sensitive anilines.

Q3: How do I choose between an acid or base catalyst for a reaction like the Friedländer synthesis?

A3: The choice is substrate-dependent and is a classic trade-off. Base catalysts (e.g., KOH, NaOH) are often effective but significantly increase the risk of aldol self-condensation of your ketone reactant.[3] Acid catalysts (e.g., p-TsOH, H₂SO₄) eliminate this specific side reaction but can promote others if not used judiciously.[3] A good strategy is to start with a milder acid catalyst like p-toluenesulfonic acid (p-TsOH). If your substrates are particularly reactive, a base catalyst might be suitable, but you must employ other strategies to mitigate self-condensation (see Friedländer section below).[1][3]

Troubleshooting Workflow: A Systematic Approach

When encountering byproduct formation, a structured approach is more effective than random changes. The following workflow provides a logical path to diagnose and solve common issues.

G cluster_0 start Start: Byproduct Observed identify 1. Identify Byproduct (NMR, MS, TLC) start->identify parameters 2. Review Core Parameters (Temp, Purity, Stoichiometry) identify->parameters decision Known Byproduct? parameters->decision specific 3a. Apply Method-Specific Troubleshooting Guide (See sections below) decision->specific  Yes general 3b. Apply General Strategies (Temp, Catalyst) decision->general  No / Unsure optimize 4. Optimize & Monitor (TLC, HPLC) specific->optimize general->optimize end End: Desired Purity/Yield optimize->end

Caption: A logical workflow for troubleshooting common issues.

Method-Specific Troubleshooting Guides
1. The Skraup & Doebner-von Miller Syntheses

These related methods are notorious for their harsh conditions and propensity for polymerization.

Issue: My reaction mixture is turning into a thick, dark tar, making product isolation impossible and decimating my yield.

  • Underlying Cause: This is the hallmark issue of these syntheses. The strongly acidic and exothermic conditions cause the α,β-unsaturated carbonyl compound (acrolein in the Skraup, or others in the Doebner-von Miller) to polymerize.[2]

  • Troubleshooting Steps:

    • Control the Exotherm: The single most effective technique is the slow, dropwise addition of the α,β-unsaturated carbonyl compound (or the aldehyde precursor in the Beyer method) to the heated acidic solution of the aniline.[2] This keeps the instantaneous concentration of the polymerizable species low.

    • In Situ Generation: For the Doebner-von Miller reaction, generate the α,β-unsaturated carbonyl in situ from two simpler carbonyl compounds (the Beyer method).[5] This maintains a low concentration of the reactive species and suppresses polymerization.[2]

    • Optimize the Catalyst: While a strong acid is required, its concentration can be optimized. Experiment with slightly different concentrations of sulfuric or hydrochloric acid. Some protocols benefit from a Lewis acid catalyst like zinc chloride, which can be milder.[2]

    • Use a Moderator: In the classic Skraup synthesis, ferrous sulfate (FeSO₄) is often added to moderate the otherwise violent reaction.[6]

G cluster_0 Skraup / Doebner-von Miller Byproduct Pathway carbonyl α,β-Unsaturated Carbonyl (e.g., Acrolein) product Desired Quinoline Product carbonyl->product byproduct Tar / Polymer carbonyl->byproduct  Acid-Catalyzed  Polymerization aniline Aniline Derivative aniline->product acid Strong Acid (H₂SO₄) heat High Heat

Caption: Competing pathways leading to product and byproduct formation.

2. The Friedländer Synthesis

A versatile method whose primary challenge is controlling the reactivity of the carbonyl components.

Issue: I am isolating a significant amount of a higher molecular weight byproduct, and my starting ketone is being consumed faster than the 2-aminoaryl ketone.

  • Underlying Cause: You are observing the self-condensation (specifically, an aldol condensation) of the ketone reactant that contains an α-methylene group. This is especially prevalent under basic conditions.[1][3] The enolate of the ketone attacks another molecule of itself rather than the intended 2-aminoaryl ketone.

  • Troubleshooting Steps:

    • Switch to Acid Catalysis: If using a base, the easiest fix is to switch to an acid catalyst like p-toluenesulfonic acid (p-TsOH), which does not promote enolate formation in the same way.[1][4]

    • Slow Addition of the Ketone: If you must use a base, add the ketone with the α-methylene group slowly to the reaction mixture containing the 2-aminoaryl ketone and the base.[1] This keeps its concentration low, disfavoring the bimolecular self-condensation.

    • Use an Imine Analog: To completely circumvent the issue under basic conditions, you can pre-react the 2-aminoaryl ketone with an amine to form an imine. This imine can then be reacted with the α-methylene ketone, avoiding the conditions that lead to aldol side reactions.[1][7]

    • Milder Conditions: Modern protocols using catalysts like gold or iodine can allow the reaction to proceed at lower temperatures, which inherently minimizes most side reactions, including self-condensation.[1][7]

G cluster_1 Friedländer Synthesis: Competing Pathways amino_ketone 2-Aminoaryl Ketone product Desired Quinoline Product (Friedländer Condensation) amino_ketone->product methylene_ketone Ketone with α-Methylene Group methylene_ketone->product byproduct Aldol Self-Condensation Byproduct methylene_ketone->byproduct  Self-Reaction base Base Catalyst (e.g., KOH) base->byproduct

Caption: Desired Friedländer pathway vs. Aldol byproduct pathway.

3. The Combes Quinoline Synthesis

This acid-catalyzed reaction between an aniline and a β-diketone is powerful but can lead to isomeric mixtures.

Issue: My product is a mixture of two isomers that are very difficult to separate.

  • Underlying Cause: When using an unsymmetrical β-diketone, the initial condensation with the aniline can occur at either of the two carbonyl groups, leading to different enamine intermediates. The subsequent acid-catalyzed cyclization (the rate-determining step) can then produce two different regioisomeric quinolines.[8]

  • Troubleshooting Steps:

    • Steric Control: The regioselectivity is often governed by sterics. Increasing the steric bulk of one of the substituents on the β-diketone can favor the formation of one isomer.[8] Specifically, a bulkier group will tend to direct the cyclization away from itself.

    • Electronic Control: The electronic nature of substituents on the aniline also plays a role. Methoxy-substituted anilines have been observed to favor the formation of 2-CF₃-quinolines when trifluoromethyl β-diketones are used.[8]

    • Catalyst Screening: While concentrated sulfuric acid is common, exploring other Brønsted acids (PPA, p-TsOH) or Lewis acids (ZnCl₂) may alter the transition state energies of the cyclization step, potentially favoring one regioisomer over the other.[9][10]

    • Temperature Optimization: The annulation step is the rate-determining step.[8] Carefully controlling the temperature during this cyclization can sometimes influence the ratio of the kinetic versus thermodynamic products, providing better selectivity.

Data & Parameter Summary Tables

For quick reference, these tables summarize key parameters for minimizing byproduct formation.

Table 1: Catalyst Selection Guide for Quinoline Synthesis

Synthesis Method Common Catalyst Byproduct Risk Recommended Alternative Rationale for Alternative
Skraup/Doebner-Miller Conc. H₂SO₄, HCl High (Tar/Polymer) Lewis Acids (e.g., ZnCl₂, Sc(OTf)₃) Milder conditions can reduce polymerization rate.[2][5]
Friedländer (Base) KOH, NaOH High (Aldol) p-Toluenesulfonic acid (p-TsOH) Switches mechanism away from enolate formation.[3]
Friedländer (Acid) H₂SO₄ Moderate (Degradation) Iodine, Au catalysts Allows reaction at lower temperatures, minimizing side reactions.[1][7]

| Combes | Conc. H₂SO₄ | Moderate (Low Selectivity) | Polyphosphoric Acid (PPA) | Can improve regioselectivity and cyclization efficiency.[9] |

Table 2: Reaction Condition Optimization to Minimize Byproducts

Synthesis Method Parameter Standard Condition Optimized Condition to Reduce Byproducts Causality
Skraup/Doebner-Miller Reagent Addition All at once Slow, dropwise addition of carbonyl Minimizes instantaneous concentration of polymerizable species.[2]
Skraup/Doebner-Miller Temperature >150 °C Lowest effective temperature Reduces rate of acid-catalyzed polymerization.[1]
Friedländer (Base) Reagent Addition All at once Slow addition of α-methylene ketone Disfavors bimolecular self-condensation reaction.[1]
Combes Temperature High (e.g., 150 °C) Stepwise; moderate temp for enamine, then controlled heat for cyclization Can improve regioselectivity by separating formation/cyclization steps.[11]

| All Methods | Solvent | N/A (Neat) or standard | High-boiling, inert solvent (e.g., diphenyl ether) | Helps maintain precise temperature control and avoid localized overheating.[11][12] |

Experimental Protocol Example: Optimized Friedländer Synthesis

This protocol for an acid-catalyzed Friedländer synthesis incorporates steps to minimize self-condensation and other side reactions.

Materials:

  • 2-Aminobenzaldehyde (or 2-aminoaryl ketone)

  • Ketone (with an α-methylene group)

  • p-Toluenesulfonic acid (p-TsOH) (catalyst)

  • Toluene (solvent)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 2-aminoaryl aldehyde/ketone (1.0 eq) and p-TsOH (0.1 eq) in toluene.

  • Controlled Addition: Gently heat the mixture to reflux (approx. 110 °C). Slowly add the ketone with the α-methylene group (1.1 eq) dropwise over 30-60 minutes using a dropping funnel. This slow addition is crucial if residual basicity is a concern or if the ketone is particularly prone to side reactions.

  • Reaction Monitoring: Maintain the reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours. Avoid unnecessarily long reaction times which can lead to degradation.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation. The crude product can then be purified by column chromatography or recrystallization to yield the pure quinoline derivative.[1][11]

References

Technical Support Center: Optimizing the Synthesis of 7-(Trifluoromethoxy)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-(Trifluoromethoxy)quinolin-4-ol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of this important synthetic intermediate. This compound is a valuable building block in medicinal chemistry, and its efficient synthesis is crucial for advancing research and development projects.[1]

This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a practical question-and-answer format. We will delve into the nuances of the Gould-Jacobs reaction, the primary method for synthesizing quinolin-4-ol derivatives, to help you navigate common experimental challenges.[2][3][4]

I. Understanding the Core Synthesis: The Gould-Jacobs Reaction

The synthesis of this compound is typically achieved through the Gould-Jacobs reaction.[2][3] This method involves two key stages:

  • Condensation: The reaction of 3-(trifluoromethoxy)aniline with diethyl 2-(ethoxymethylene)malonate (DEMM) to form the anilinomethylene intermediate.

  • Thermal Cyclization: The intramolecular cyclization of the intermediate at high temperatures to yield the quinolin-4-ol ring system.[5]

The overall efficiency of the synthesis is highly dependent on the conditions of these two steps.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound and provides actionable solutions.

Frequently Asked Questions

Q1: My overall yield is consistently low. What are the most likely causes?

A1: Low overall yield in the Gould-Jacobs synthesis of this compound can often be attributed to several factors:

  • Incomplete Condensation: The initial reaction between 3-(trifluoromethoxy)aniline and DEMM may not have gone to completion.

  • Suboptimal Cyclization Temperature: The thermal cyclization step is highly temperature-sensitive.[6] Too low a temperature will result in an incomplete reaction, while too high a temperature can lead to decomposition and the formation of tarry byproducts.[3][7]

  • Reaction Time: Both the condensation and cyclization steps require optimized reaction times to maximize product formation and minimize degradation.[6][7]

  • Purity of Reagents: The purity of the starting materials, especially the 3-(trifluoromethoxy)aniline, is critical. Impurities can interfere with the reaction and lead to the formation of side products.

Q2: I'm observing a significant amount of dark, tarry material in my reaction mixture after the cyclization step. How can I prevent this?

A2: The formation of tarry materials is a common issue in high-temperature reactions like the Gould-Jacobs cyclization and is usually a sign of product decomposition.[7] Here's how to mitigate it:

  • Optimize Cyclization Temperature and Time: Carefully control the temperature of the cyclization reaction. It is crucial to find the optimal balance where the reaction proceeds efficiently without significant degradation.[6][7] Running small-scale experiments at different temperatures and times can help determine the ideal conditions.

  • Use a High-Boiling Inert Solvent: Performing the cyclization in a high-boiling solvent such as Dowtherm A or diphenyl ether can help to ensure even heat distribution and prevent localized overheating, which can lead to decomposition.[3][7] Using a solvent can increase the yield of the cyclization step to as high as 95%.[5]

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to the formation of colored impurities.[7]

Q3: The initial condensation reaction seems to be the rate-limiting step. How can I improve its efficiency?

A3: To improve the efficiency of the condensation step:

  • Molar Ratio of Reactants: Ensure the correct stoichiometry of the reactants. Using a slight excess of diethyl ethoxymethylenemalonate (DEMM) can help drive the reaction to completion.[7]

  • Temperature Control: The condensation is typically carried out at a moderate temperature (100-130°C).[7] Monitor the reaction progress by observing the evolution of ethanol.

  • Removal of Ethanol: The removal of the ethanol byproduct can help to shift the equilibrium towards the product side. This can be achieved by performing the reaction in a setup that allows for the distillation of ethanol.

Q4: My final product is difficult to purify. What are some effective purification strategies?

A4: Purification of this compound can be challenging due to the presence of unreacted starting materials, intermediates, and decomposition products.

  • Crystallization: If the crude product is a solid, recrystallization from a suitable solvent is often the most effective method for purification.

  • Trituration: If the product is an oil or a waxy solid, triturating it with a non-polar solvent like hexane or petroleum ether can help to induce crystallization and remove non-polar impurities.[7]

  • Column Chromatography: For difficult separations, column chromatography using silica gel is a reliable method. A gradient elution system with a mixture of polar and non-polar solvents can be used to separate the desired product from impurities.

Experimental Protocols
Protocol 1: Optimized Gould-Jacobs Synthesis of this compound

This protocol outlines a two-step procedure with optimized conditions to improve the yield and purity of the final product.

Step 1: Condensation

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-(trifluoromethoxy)aniline (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (1.1 eq).

  • Heat the mixture to 110-120°C for 1.5 hours. The reaction progress can be monitored by the evolution of ethanol.

  • After the reaction is complete, allow the mixture to cool to room temperature. The crude anilinomethylene intermediate can be used directly in the next step without further purification.

Step 2: Thermal Cyclization

  • To the crude intermediate from Step 1, add a high-boiling solvent such as Dowtherm A (enough to ensure good stirring).

  • Heat the mixture to 250°C under a nitrogen atmosphere for 45 minutes. Monitor the reaction by TLC or LC-MS.

  • Cool the reaction mixture to room temperature. The product will often precipitate out of the solvent.

  • Filter the solid product and wash it with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure this compound.

III. Data Presentation and Visualization

Table 1: Effect of Cyclization Temperature and Time on Yield

The following table summarizes the impact of varying cyclization conditions on the isolated yield of this compound. These are representative data and may vary based on the specific experimental setup.

EntryTemperature (°C)Time (min)SolventIsolated Yield (%)Observations
123060Dowtherm A65Incomplete reaction
225045Dowtherm A85Good yield, minimal decomposition
327030Dowtherm A70Increased tar formation
425030Neat75Some decomposition observed
Diagrams

Gould-Jacobs Reaction Workflow

Gould_Jacobs_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_purification Purification Reactants 3-(trifluoromethoxy)aniline + Diethyl ethoxymethylenemalonate Condensation Heat (110-120°C) Reactants->Condensation Intermediate Anilinomethylene Intermediate Condensation->Intermediate Cyclization High Temperature (250°C) in Dowtherm A Intermediate->Cyclization Crude_Product Crude this compound Cyclization->Crude_Product Purification Filtration & Recrystallization Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Workflow for the Gould-Jacobs synthesis.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Low Yield Issue Condensation_Check Incomplete Condensation? Check TLC/LC-MS of intermediate Start->Condensation_Check Cyclization_Check Suboptimal Cyclization? Formation of tar? Start->Cyclization_Check Purity_Check Reagent Purity Issue? Verify starting material purity Start->Purity_Check Condensation_Solution Optimize Condensation: - Increase DEMM (1.1 eq) - Ensure T = 110-120°C - Remove EtOH byproduct Condensation_Check:f1->Condensation_Solution Cyclization_Solution Optimize Cyclization: - Titrate T between 240-260°C - Use high-boiling solvent - Run under inert atmosphere Cyclization_Check:f1->Cyclization_Solution Purity_Solution Ensure High Purity Reagents: - Recrystallize/distill aniline - Use fresh DEMM Purity_Check:f1->Purity_Solution

Caption: Troubleshooting decision-making process.

IV. References

  • Gould–Jacobs reaction - Wikipedia. --INVALID-LINK--

  • Optimizing reaction conditions for the Gould-Jacobs synthesis - Benchchem. --INVALID-LINK--

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. --INVALID-LINK--

  • Application Notes and Protocols: Gould-Jacobs Cyclization for Quinolone Synthesis - Benchchem. --INVALID-LINK--

  • AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd - Biotage. --INVALID-LINK--

  • optimizing reaction conditions for quinolinone synthesis - Benchchem. --INVALID-LINK--

  • Key Applications of 7-Trifluoromethyl-4-quinolinol in Synthesis. --INVALID-LINK--

  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives | Asian Journal of Chemistry. --INVALID-LINK--

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC - PubMed Central. --INVALID-LINK--

References

Technical Support Center: Fluorinated Quinolines NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for NMR analysis of fluorinated quinolines. This guide is designed for researchers, scientists, and drug development professionals who encounter common spectral artifacts and challenges during their NMR experiments. Here, we provide field-proven insights and troubleshooting protocols in a direct question-and-answer format to help you acquire clean, interpretable data.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Baseline and Instrumental Artifacts

Question 1: My spectrum has a rolling baseline or a broad, distorted "hump," especially at the edges. What is causing this, and how can I fix it?

Answer:

This is a classic symptom of acoustic ringing . When a strong radiofrequency (RF) pulse is applied, it can cause the metal components within the NMR probe to physically vibrate.[1] These mechanical oscillations induce a spurious signal in the receiver coil, which decays over time.[1] When this decaying signal is Fourier transformed, it results in broad, rolling distortions in the baseline of your spectrum.[1][2] This artifact is particularly problematic in modern high-sensitivity probes (like cryoprobes) and for nuclei with wide spectral widths, such as ¹⁹F.[3][4]

Causality: The issue stems from the corruption of the first few data points of the Free Induction Decay (FID). The intense pulse and the subsequent "ring-down" of the probe electronics and mechanics overwhelm the initial, rapidly decaying signals from your sample.[2]

Troubleshooting Protocol:

  • Processing Fix (First Approach):

    • Backward Linear Prediction (BLP): The most common software-based solution. This algorithm uses later, uncorrupted points in the FID to mathematically reconstruct the initial, distorted points.

    • Zeroing Initial Data Points: A simpler but less precise method is to manually replace the first few data points of the FID with zeros before Fourier transformation. This can reduce the severity of the baseline roll but may introduce other minor artifacts.

    • Polynomial Baseline Correction: After Fourier transformation, most NMR software allows for automated or manual baseline correction using polynomial fitting.[2] While effective, this should be used with caution in quantitative NMR, as it can be difficult to distinguish between a broad peak and a baseline roll.[3]

  • Acquisition Fix (Best Practice):

    • Increase the Pre-scan Delay (DE): Add a short delay (a few hundred microseconds) between the end of the RF pulse and the start of data acquisition. This allows the acoustic ringing to decay before the receiver is turned on. Be aware that this can introduce phase errors, especially across wide spectral widths.

    • Use an Anti-Ringing Pulse Sequence: Modern spectrometers often have specialized pulse sequences designed to mitigate these effects. For example, some sequences use a triple-pulse scheme or insert a delay between scans to cancel out the ringing artifacts while preserving quantitative accuracy.[4]

Question 2: I see random, sharp spikes (glitches) in my spectrum that are not reproducible. What are they?

Answer:

These are typically caused by random electronic noise from the environment or the instrument itself. Because they are transient and not coherent with the NMR signal, they appear as sharp, random spikes across the spectrum after Fourier transformation. The best solution is often to re-run the experiment. If the problem persists, it may indicate a need for instrument servicing to check for faulty electronics or grounding issues.

Category 2: Coupling and Decoupling Artifacts

Question 3: My ¹H NMR spectrum of a fluoroquinoline is incredibly complex and difficult to interpret due to extensive splitting. How can I simplify it?

Answer:

The complexity arises from ¹H-¹⁹F J-coupling .[5] Fluorine couples to protons through bonds, often over multiple bonds (e.g., ²J, ³J, ⁴J, and even ⁵J), and these coupling constants can be quite large.[6] This overlays additional splitting on top of the expected ¹H-¹H coupling patterns, rendering the spectrum "crowded" and difficult to analyze.

Causality: Both ¹H and ¹⁹F are spin-½ nuclei with high natural abundance, leading to strong and observable spin-spin coupling. The large gyromagnetic ratio of ¹⁹F contributes to the magnitude of these couplings.

Solution: ¹⁹F Decoupling

The most effective way to simplify the spectrum is to run a ¹H{¹⁹F} decoupling experiment . In this experiment, a broad-spectrum RF field is applied at the ¹⁹F frequency during the acquisition of the ¹H FID. This continuously flips the ¹⁹F spins, averaging their coupling interaction with the protons to zero.

Experimental Protocol: Acquiring a ¹H{¹⁹F} Spectrum

Note: The exact implementation depends on your spectrometer's hardware and software. Probes must be properly configured with filters to handle the close frequencies of ¹H and ¹⁹F.[5]

  • Load a Standard ¹H Pulse Program: Start with your routine proton experiment setup.

  • Select the Decoupling Channel: In the experiment parameters, specify ¹⁹F as the nucleus to be decoupled. This will route the decoupling RF to the correct channel (often the high-band channel).

  • Set the ¹⁹F Decoupler Frequency: Set the center of the decoupler frequency (e.g., O2p on Bruker systems) to the middle of your compound's ¹⁹F chemical shift range.

  • Set the Decoupling Power and Bandwidth: Use a standard decoupling sequence like GARP or WALTZ-16. The power level must be sufficient to cover the entire ¹⁹F spectral width of your compound. Consult your instrument's manual for recommended power settings.

  • Acquire Data: Run the experiment. The resulting spectrum will show simplified multiplets, revealing only the underlying ¹H-¹H coupling networks. By comparing the coupled and decoupled spectra, you can unambiguously identify which splittings were due to fluorine.

Advanced Technique: PSYCHE

For very complex spin systems where even ¹H-¹H couplings are overlapping, a "pure shift" experiment like PSYCHE can be used. A ¹H PSYCHE experiment can be configured to remove all ¹H-¹H couplings, leaving only the ¹H-¹⁹F couplings visible, which makes them easy to measure directly.[7]

Category 3: Impurities and Extraneous Signals

Question 4: I see small, unexpected peaks in my ¹H or ¹⁹F spectrum. My compound should be pure. Are these artifacts?

Answer:

While they could be artifacts, they are most often trace impurities from solvents used during synthesis, workup, or from the NMR solvent itself.[8][9] Before assuming an instrumental error, it is crucial to rule out common contaminants.

Causality: Solvents like ethyl acetate, diethyl ether, acetone, or grease are common in lab environments and can persist in samples even after drying. Deuterated solvents also contain residual protonated species.[8][10]

Troubleshooting Workflow: Identifying Extraneous Peaks

A logical workflow is essential for diagnosing the source of unknown peaks.

G start Unexpected Peak Observed check_impurity Consult Impurity Tables (Gottlieb, etc.) start->check_impurity Step 1 is_impurity Is it a known impurity? check_impurity->is_impurity check_spinning Acquire Spectrum with Spin OFF is_spinning Do peaks disappear or shift? check_spinning->is_spinning is_impurity->check_spinning No impurity_res Result: Solvent/ Grease Impurity is_impurity->impurity_res Yes is_satellite Are peaks symmetric around a large signal? is_spinning->is_satellite No spinning_res Result: Spinning Sideband is_spinning->spinning_res Yes satellite_res Result: ¹³C Satellite is_satellite->satellite_res Yes unknown_res Result: Unknown (Consider degradation, isomer, etc.) is_satellite->unknown_res No

Caption: Troubleshooting workflow for identifying unknown NMR signals.

Step-by-Step Guide:

  • Check Solvent Impurity Tables: The most critical first step. Cross-reference the chemical shifts of the unknown peaks with established tables of common laboratory solvents.[8][10][11] These are invaluable resources published in journals like The Journal of Organic Chemistry and Organometallics.

  • Check for Spinning Sidebands: If the peaks are not common impurities, turn off the sample spinning and re-acquire the spectrum. Spinning sidebands are artifacts that appear symmetrically on either side of intense peaks, and their intensity and position are dependent on the spin rate. They will disappear or change location when spinning is turned off.

  • Identify ¹³C Satellites: All carbon-containing molecules will have small peaks flanking large signals, arising from coupling to the 1.1% natural abundance of ¹³C. In ¹H spectra, these are typically symmetric. However, in ¹⁹F spectra of trifluoromethyl (-CF₃) groups, for example, the ¹³C isotope effect can cause the satellites to be asymmetric and not equidistant from the main peak.[12] These satellites should have an integral of ~0.55% each relative to the central ¹²C-bound peak.

Table 1: Common Solvent Impurities in CDCl₃

Solvent¹H Chemical Shift (ppm)Multiplicity
Acetone2.17s
Dichloromethane5.30s
Diethyl Ether3.48, 1.21q, t
Ethyl Acetate4.12, 2.05, 1.26q, s, t
Hexane1.25, 0.88m, m
Toluene7.27-7.17, 2.36m, s
Water~1.56s (variable)
Data compiled from references[8][10]. Chemical shifts can vary slightly with concentration and temperature.

References

Technical Support Center: Scaling Up the Synthesis of 7-(Trifluoromethoxy)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 7-(Trifluoromethoxy)quinolin-4-ol. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the challenges of transitioning this synthesis from the bench to larger scales.

This compound is a key building block in medicinal chemistry, valued for its quinoline core and the metabolic stability conferred by the trifluoromethoxy group.[1] The most common and scalable synthetic route is the Gould-Jacobs reaction.[2][3][4] This process involves two primary stages: the initial condensation of 3-(trifluoromethoxy)aniline with diethyl ethoxymethylenemalonate (DEEMM), followed by a high-temperature thermal cyclization of the resulting intermediate.

While straightforward on a lab scale, scaling this synthesis introduces significant challenges related to heat transfer, reaction control, and purification. This guide addresses these issues directly, providing field-proven insights to ensure a successful, efficient, and reproducible scale-up.

Overall Synthesis Workflow

The following diagram outlines the two-stage Gould-Jacobs pathway for synthesizing this compound.

G_workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Hydrolysis & Decarboxylation A 3-(Trifluoromethoxy)aniline C Diethyl 2-((3-(trifluoromethoxy)phenyl)amino)maleate (Intermediate) A->C Condensation (Ethanol elimination) B Diethyl Ethoxymethylenemalonate (DEEMM) B->C Condensation (Ethanol elimination) D This compound-3-carboxylate C->D High Temp. (>250 °C) (e.g., Dowtherm A) E Final Product: This compound D->E Saponification (e.g., NaOH) then Acidification/Heat

Caption: General workflow for the Gould-Jacobs synthesis.

Frequently Asked Questions & Troubleshooting Guide

This section is structured to address specific problems you may encounter during the scale-up process.

Part 1: General Scale-Up Considerations

Question: My reaction yield dropped significantly when moving from a 1L flask to a 20L reactor. What are the most likely causes?

Answer: This is a classic scale-up challenge primarily rooted in physics, not just chemistry. As you increase the reactor volume, the surface-area-to-volume ratio decreases dramatically. This has two major consequences:

  • Inefficient Heat Transfer: A larger volume of liquid takes much longer to heat and cool. For the high-temperature cyclization step, this can result in uneven heating, with parts of the mixture being too cool to react and other parts near the vessel walls becoming superheated, leading to decomposition.[5]

  • Poor Mixing: Achieving homogenous mixing in a large vessel is more difficult.[5] This can lead to localized "hot spots" and areas of high reactant concentration, promoting side reactions and reducing the overall yield.

The solution involves adapting your process for the new scale, primarily by using a high-boiling solvent for the cyclization and ensuring your reactor is equipped with adequate agitation.

Part 2: Troubleshooting the Condensation Reaction (Step 1)

Question: The formation of the intermediate, diethyl 2-((3-(trifluoromethoxy)phenyl)amino)maleate, is slow and gives a low yield. How can I optimize this?

Answer: The initial condensation is a nucleophilic substitution of the ethoxy group on DEEMM by the aniline.[2] While often performed neat or in ethanol, several factors can affect its efficiency on a larger scale.

  • Purity of Reactants: Ensure your 3-(trifluoromethoxy)aniline is free of other isomers or impurities that could compete in the reaction.

  • Stoichiometry: A slight excess of DEEMM (1.1 to 1.2 equivalents) can sometimes be used to drive the reaction to completion, but this must be balanced against the need to remove it later.

  • Temperature: While the reaction can proceed at room temperature, gentle heating (e.g., 60-80 °C) can significantly increase the rate. On a large scale, this must be done with good stirring to ensure even temperature distribution.

  • Microwave-Assisted Synthesis: For smaller, pilot-scale batches, microwave irradiation can dramatically reduce reaction times and improve yields by providing efficient, uniform heating.[6][7][8] However, translating this to large-scale reactors is often not feasible.

Question: I'm having trouble isolating the condensation intermediate. It's an oil, or it precipitates with low purity.

Answer: The intermediate is often a low-melting solid or a thick oil.

  • Isolation: After the reaction is complete (monitored by TLC or LC-MS), the mixture can be cooled. The product may precipitate directly.[6] If it remains an oil, removing any solvent (like ethanol) under reduced pressure is the first step.

  • Purification: The crude product can often be purified by washing or triturating with a cold, non-polar solvent like hexanes or ice-cold acetonitrile. This removes excess DEEMM and other soluble impurities, often inducing crystallization of the desired intermediate.

Part 3: Troubleshooting the Thermal Cyclization (Step 2)

This is the most critical and challenging step in the scale-up process. The reaction requires high temperatures (typically >250 °C) to induce the 6-electron electrocyclization that forms the quinoline ring.[4]

Question: Why is a high-boiling solvent like Dowtherm A necessary for scale-up when the reaction works neat on a small scale?

Answer: This directly addresses the heat transfer problem.

  • Function of the Solvent: A high-boiling, thermally stable solvent acts as a heat transfer medium.[9][10] It allows the entire reaction mixture to be heated uniformly to the required temperature without the risk of localized overheating or charring that is almost certain to occur when heating a large, viscous, neat mixture.[3][5]

  • Why Dowtherm A? Dowtherm A is a eutectic mixture of diphenyl ether and biphenyl. It is exceptionally stable at high temperatures (up to 400 °C), has a high boiling point (257 °C), and remains liquid over a wide temperature range, making it an industry standard for such processes.[11][12]

SolventBoiling Point (°C)Max Operating Temp (°C)Notes
Dowtherm A 257400Excellent thermal stability, industry standard.[11]
Diphenyl Ether 259~300Common alternative, slightly less stable than Dowtherm A.[4]
Mineral Oil >300VariableCan be effective, but composition varies; ensure high purity.[3]

Question: My cyclization reaction is stalling, or I'm getting significant charring and degradation byproducts.

Answer: This is a classic symptom of poor temperature control. The troubleshooting workflow below can help diagnose and solve the issue.

G_troubleshoot_cyclization start Low Yield / Degradation in Cyclization q1 Are you using a high-boiling solvent (e.g., Dowtherm A)? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the internal reactor temperature stable and uniform at >250 °C? a1_yes->q2 sol_no Action: Implement a high-boiling solvent. This is critical for uniform heat transfer at scale. a1_no->sol_no final Problem likely resolved. If issues persist, analyze raw materials and intermediate for purity. sol_no->final a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Have you optimized the reaction time? a2_yes->q3 sol_temp Action: Check reactor heating system and agitation. Improve stirring or use a reactor with better heat distribution (e.g., oil bath, jacketed). a2_no->sol_temp sol_temp->final a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No a3_yes->final sol_time Action: Run time-course experiments. Prolonged heating, even at the correct temp, can cause degradation. Find the optimal balance of conversion and purity. a3_no->sol_time sol_time->final

Caption: Decision tree for troubleshooting the thermal cyclization step.

Part 4: Troubleshooting Product Purification & Isolation

Question: The final product, this compound, is difficult to purify. It precipitates as a dark, impure solid.

Answer: The crude product from the high-temperature reaction is often contaminated with colored degradation byproducts.

  • Initial Isolation: After the cyclization is complete, the reaction mixture is cooled and diluted with a non-polar solvent like hexanes or cyclohexane. The product, being more polar, should precipitate. This solid is then filtered off.

  • Recrystallization: This is the most effective first step. Solvents like N,N-dimethylformamide (DMF), ethanol, or mixtures of ethanol and water can be effective.[13] Multiple recrystallizations may be needed. Activated carbon (charcoal) can be added during recrystallization to remove colored impurities.

Question: My purified product is still an oil or a waxy solid that won't crystallize. How can I get a pure, solid product?

Answer: This is common with quinoline derivatives.[14] If recrystallization fails, you have two excellent options: column chromatography or salt formation.

G_purification_strategy start Product is an impure oil/waxy solid after initial workup. q1 Have you tried recrystallization from multiple solvent systems? start->q1 a1_yes Yes, it failed. q1->a1_yes Yes a1_no No q1->a1_no No q2 Choose purification strategy: a1_yes->q2 sol_recryst Action: Attempt recrystallization first. Try solvents like DMF, Ethanol/Water, or Isopropanol. Use charcoal for color removal. a1_no->sol_recryst opt1 Option 1: Chromatography q2->opt1 opt2 Option 2: Salt Formation q2->opt2 desc1 Use silica gel with a basic modifier (e.g., 1% triethylamine in eluent) to prevent streaking. Or use basic alumina. opt1->desc1 desc2 Dissolve oil in a solvent (e.g., ether, isopropanol) and add HCl solution to precipitate the hydrochloride salt. Filter the pure salt and regenerate the free base with NaOH. opt2->desc2

Caption: Decision workflow for challenging purification scenarios.

  • Chromatography: Quinolinols are basic and will streak badly on standard silica gel due to interaction with acidic silanol groups. To counter this, add a basic modifier like triethylamine (0.5-2%) to your eluent (e.g., ethyl acetate/hexane).[15] This neutralizes the acidic sites on the silica, allowing for sharp, well-defined peaks. Alternatively, using neutral or basic alumina as the stationary phase is an excellent choice.[15]

  • Salt Formation: This is a highly effective and scalable purification technique. Since the quinoline nitrogen is basic, it can be protonated to form a salt. Dissolving the impure oil in a solvent like isopropanol or ether and adding a solution of HCl will often cause the pure hydrochloride salt to crystallize.[14] This crystalline salt can be filtered and washed. The pure, free base can then be regenerated by dissolving the salt in water and adding a base (like NaOH) to precipitate the final product.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of Intermediate
  • Reaction: Diethyl 2-((3-(trifluoromethoxy)phenyl)amino)maleate

  • Setup: In a 20L jacketed reactor equipped with a mechanical stirrer and a reflux condenser, add 3-(trifluoromethoxy)aniline (1.77 kg, 10.0 mol).

  • Addition: Add diethyl ethoxymethylenemalonate (DEEMM) (2.38 kg, 11.0 mol, 1.1 eq) to the reactor.

  • Reaction: Stir the mixture and heat the reactor jacket to 80 °C. Maintain the internal temperature at 75-80 °C for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the aniline is consumed.

  • Workup: Cool the reactor to room temperature. A precipitate of the product should form.

  • Isolation: Filter the solid product and wash the filter cake with 2L of cold (0 °C) hexanes to remove unreacted DEEMM.

  • Drying: Dry the resulting white to off-white solid in a vacuum oven at 40 °C to a constant weight. Expected yield: ~3.0-3.3 kg (85-95%).

Protocol 2: Large-Scale Thermal Cyclization
  • Reaction: this compound-3-carboxylate

  • Setup: To a 50L reactor rated for high temperatures and equipped with a high-torque mechanical stirrer, add Dowtherm A (25 L).[4][9]

  • Heating: Begin stirring and heat the Dowtherm A to 255 °C.

  • Addition: Slowly add the intermediate from Protocol 1 (3.47 kg, 10.0 mol) in portions over 1 hour. Be cautious as ethanol will evolve from the reaction.

  • Reaction: Maintain the internal temperature at 250-255 °C for 2-3 hours. Monitor the reaction by taking small aliquots, quenching them, and analyzing by LC-MS.

  • Cooling & Precipitation: Once complete, cool the reactor to below 100 °C. Add cyclohexane (15 L) slowly with good stirring. The product will precipitate.

  • Isolation: Cool the slurry to room temperature, filter the solid product, and wash the filter cake thoroughly with fresh cyclohexane (2 x 5 L) to remove the Dowtherm A.

  • Drying: Dry the crude product in a vacuum oven.

Protocol 3: Purification by Recrystallization
  • Dissolution: Place the crude, dry product from Protocol 2 into a clean reactor. Add N,N-Dimethylformamide (DMF) (approx. 5-8 L per kg of crude product). Heat to 80-90 °C with stirring until fully dissolved.

  • Decolorization: Add activated carbon (charcoal) (approx. 5% by weight of the crude product) and stir for 30 minutes at 80 °C.

  • Filtration: Filter the hot solution through a bed of celite to remove the charcoal.

  • Crystallization: Cool the filtrate slowly to room temperature, then further cool to 0-5 °C for several hours to maximize crystallization.

  • Isolation: Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum.

References

storage and handling recommendations for 7-(Trifluoromethoxy)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Gemini Application Science Team

Welcome to the technical support guide for 7-(Trifluoromethoxy)quinolin-4-ol (CAS No. 53985-75-4).[1] This document is intended for researchers, scientists, and drug development professionals. It provides essential information on storage, handling, and troubleshooting for common experimental issues. Our goal is to ensure you achieve reliable and reproducible results while maintaining the highest safety standards.

Chemical Profile and Key Data
ParameterValueSource
CAS Number 53985-75-4[1]
Molecular Formula C10H6F3NO2[1]
Molecular Weight 229.16 g/mol [1]
Typical Purity ≥98%[1]
Appearance Light grayish to beige powder/solid[2]

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the storage and handling of this compound.

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is critical to maintain the integrity and stability of the compound.

  • Temperature: Store at room temperature.[1] Some suppliers may recommend refrigerated storage (2-8°C) for long-term stability.[2] Always consult the product-specific documentation.

  • Atmosphere: The container should be tightly closed to protect from moisture and air.[3][4] The compound should be kept dry.[4]

  • Container: Use the original supplier container or a well-sealed, appropriate chemical container.

  • Incompatibilities: Avoid storage with strong oxidizing agents and strong acids.

Q2: What personal protective equipment (PPE) is required for handling this compound?

A2: Adherence to safety protocols is mandatory. You must wear appropriate PPE to prevent exposure.[3][5]

  • Gloves: Wear impervious, chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Use chemical safety goggles or a face shield.[3][5]

  • Lab Coat: A standard lab coat is required to protect from skin contact.

  • Respiratory Protection: Handle in a well-ventilated area, preferably under a chemical fume hood, to avoid inhaling dust.[5][6] If dust is generated, a NIOSH-approved respirator may be necessary.[4]

Q3: How should I properly dissolve this compound? What are its general solubility characteristics?

A3: The trifluoromethoxy group increases the lipophilicity of the molecule. While specific solubility data is not extensively published, quinoline derivatives often dissolve in organic solvents.

  • Recommended Approach: Start with common polar aprotic solvents such as DMSO, DMF, or THF.

  • Technique: To aid dissolution, you may use gentle warming or sonication. Always start with a small amount of the compound in the chosen solvent to test its solubility before committing the bulk of your material.

  • Avoid: Do not use solvents with which the compound might react, such as highly acidic or basic solutions, unless it is part of the experimental design.

Q4: Is this compound stable?

A4: Under recommended storage conditions, the compound is chemically stable.[4] However, like many complex organic molecules, it can be sensitive to certain conditions.

  • Air/Moisture: Some quinolinol derivatives can be air-sensitive.[6] Storing the compound under an inert atmosphere (e.g., argon or nitrogen) can be a good practice for long-term storage, especially after the container has been opened.

  • Light: While not explicitly stated as light-sensitive, it is good practice to store chemical reagents in opaque containers or in a dark location to prevent potential photodegradation.

  • Thermal Stability: The trifluoromethyl group generally imparts high thermal stability to molecules.[7]

Troubleshooting Guide

This guide provides solutions to specific issues that may arise during experimentation.

Problem 1: My compound is not dissolving in my chosen solvent.

Possible Cause Recommended Solution & Rationale
Incorrect Solvent Choice The polarity of your solvent may not be appropriate. Action: Try a different solvent. Create a solubility test matrix with small amounts of the compound in various solvents (e.g., DMSO, DMF, Methanol, Chloroform, THF). The trifluoromethoxy group suggests that less polar solvents might be effective.
Low Dissolution Rate The compound may be dissolving, but very slowly. Action: Gently warm the solution while stirring. Alternatively, place the sealed vial in a sonicator bath for several minutes. These methods increase the kinetic energy of the system, accelerating the dissolution process.
Compound Degradation If the compound has been stored improperly, it may have degraded into less soluble materials. Action: Verify the purity of your starting material using a quick analytical check like TLC or LC-MS. If degradation is suspected, use a fresh, unopened sample.

Problem 2: I am observing inconsistent results or unexpected side products in my reaction.

Possible Cause Recommended Solution & Rationale
Atmospheric Contamination The reaction may be sensitive to oxygen or moisture. The quinolinol moiety could be susceptible to oxidation. Action: Run the reaction under an inert atmosphere (Nitrogen or Argon). Use dry solvents and glassware to eliminate moisture.
Reagent Incompatibility The compound may be reacting with other components in your mixture. Action: Review the known reactivity of quinolinols. The hydroxyl group can be acidic and may react with strong bases. The quinoline ring system can also participate in various reactions. Consider performing control experiments by omitting one component at a time to identify the source of the side product.
Thermal Instability High reaction temperatures could be causing decomposition. Action: Attempt the reaction at a lower temperature. If the reaction requires heat, perform a time-course study to see if the side product increases with longer reaction times, which would suggest thermal degradation.
Workflow & Decision Making Diagrams
Safe Handling Workflow

This diagram outlines the standard procedure for safely handling this compound from receipt to disposal.

cluster_prep Preparation cluster_exp Experimentation cluster_post Post-Experiment a Receive Compound b Verify CAS No. & Log into Inventory a->b c Review Safety Data Sheet (SDS) b->c d Don Appropriate PPE (Gloves, Goggles, Lab Coat) c->d e Work in Fume Hood d->e Begin Work f Weigh Compound e->f g Prepare Solution f->g h Perform Reaction g->h i Clean Glassware h->i Experiment Complete k Return Compound to Storage (Tightly Sealed, Correct Temp.) h->k j Dispose of Waste Properly i->j l Update Inventory k->l

Caption: Standard Operating Procedure for Handling the Compound.

Solubility Troubleshooting

A decision tree to systematically address solubility issues.

start Compound does not dissolve q1 Have you tried a polar aprotic solvent (DMSO, DMF)? start->q1 solv_dmf Try dissolving a small amount in DMSO or DMF. q1->solv_dmf No q2 Did it dissolve with gentle heating or sonication? q1->q2 Yes a1_yes Yes a1_no No solv_dmf->q2 success Issue Resolved: Use this method for bulk sample. q2->success Yes q3 Try alternative solvents (e.g., THF, CH2Cl2). q2->q3 No a2_yes Yes a2_no No q3->success Dissolved check_purity Compound may have degraded. Verify purity with LC-MS or TLC. q3->check_purity Not Dissolved a3_yes Yes a3_no No contact Contact Technical Support with purity data. check_purity->contact

Caption: Decision Tree for Troubleshooting Solubility Issues.

References

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of Trifluoromethoxy Quinolinols as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinoline scaffold remains a privileged structure, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial and anticancer properties.[1][2][3] The strategic incorporation of fluorine-containing substituents has emerged as a powerful tool to modulate the physicochemical and pharmacological properties of these molecules. Among these, the trifluoromethoxy (-OCF₃) group is of particular interest due to its unique electronic properties and its ability to enhance metabolic stability and lipophilicity.[4] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of trifluoromethoxy-substituted quinolinols, with a focus on how the positional isomerism of the -OCF₃ group influences their biological efficacy.

The Trifluoromethoxy Group: A Bioisostere with Distinct Advantages

The trifluoromethoxy group is often considered a bioisostere of the methyl or chloro groups, yet it possesses distinct properties that can significantly impact a molecule's biological profile. Its strong electron-withdrawing nature can alter the pKa of nearby functionalities, influencing binding interactions with biological targets. Furthermore, its high lipophilicity can enhance membrane permeability and improve pharmacokinetic parameters.[4] Understanding how to strategically deploy this functional group on the quinoline core is paramount for the rational design of more potent and selective therapeutic agents.

Positional Isomerism and its Impact on Biological Activity: A Comparative Analysis

The precise placement of the trifluoromethoxy group on the quinoline ring can have a profound effect on the biological activity of the resulting quinolinol. While direct comparative studies on all positional isomers are limited, by compiling and analyzing data from various sources, we can delineate key SAR trends.

Antimalarial Activity

The 4-aminoquinoline scaffold is a well-established pharmacophore for antimalarial drugs. The introduction of a trifluoromethoxy group has been explored as a strategy to combat drug-resistant strains of Plasmodium falciparum.

Key SAR Insights for Antimalarial Activity:

  • Substitution on the Benzenoid Ring (Positions 5, 6, 7, and 8): The electronic and steric effects of the -OCF₃ group on the benzenoid portion of the quinoline ring can influence the molecule's ability to interfere with heme detoxification in the parasite's food vacuole, a primary mechanism of action for many quinoline-based antimalarials.

  • Comparison with Trifluoromethyl (-CF₃) Analogs: While distinct, the SAR of trifluoromethyl quinolines can offer valuable insights. For instance, studies on trifluoromethyl-substituted quinolines have shown that the position and number of -CF₃ groups can significantly impact antimalarial potency. Derivatives with two trifluoromethyl groups, such as 2,8-bis(trifluoromethyl) quinolines, have demonstrated slightly higher in vitro activity against chloroquine-sensitive strains of P. falciparum compared to their mono-substituted counterparts.[5] This suggests that increasing the electron-withdrawing nature and lipophilicity of the quinoline core can be a favorable strategy.

Table 1: Comparative in vitro Antimalarial Activity of Trifluoromethyl Quinoline Derivatives

CompoundSubstitution PatternParasite StrainIC50 (µg/mL)Reference
1 2,8-bis(trifluoromethyl)P. falciparum (D10, chloroquine-sensitive)4.8[5]
2 2,8-bis(trifluoromethyl)P. falciparum (D10, chloroquine-sensitive)5.2[5]
3 2-trifluoromethylP. falciparum (D10, chloroquine-sensitive)~5-6[5]
4 8-trifluoromethylP. falciparum (D10, chloroquine-sensitive)~5-6[5]

Note: The data for trifluoromethyl derivatives is presented to infer potential trends for trifluoromethoxy analogs, as direct comparative data for the latter is scarce.

Anticancer Activity

Quinoline derivatives have also shown significant promise as anticancer agents, acting through various mechanisms such as the inhibition of tyrosine kinases, topoisomerases, and the induction of apoptosis. The substitution pattern of the trifluoromethoxy group is critical in determining the cytotoxic potency and selectivity of these compounds against cancer cell lines.

Key SAR Insights for Anticancer Activity:

  • Influence of -OCF₃ Position on Cytotoxicity: The position of the electron-withdrawing -OCF₃ group can influence the molecule's interaction with specific enzymatic targets within cancer cells. For example, a trifluoromethoxy group at the 6- or 7-position may be more effective in targeting certain kinases compared to substitution at other positions.

  • Lipophilicity and Cell Penetration: The enhanced lipophilicity conferred by the -OCF₃ group can facilitate the passage of the molecule across the cell membrane, leading to higher intracellular concentrations and potentially greater cytotoxic effects.

Experimental Protocols

To facilitate further research in this area, detailed protocols for the synthesis and biological evaluation of trifluoromethoxy quinolinols are provided below.

Synthesis of Trifluoromethoxy-Substituted Quinolinols

A general and adaptable synthetic route to trifluoromethoxy-substituted quinolinols often involves a multi-step process starting from a commercially available trifluoromethoxyaniline. The Gould-Jacobs reaction is a common method for constructing the quinoline core.

Protocol 1: Synthesis of 4-Hydroxy-7-(trifluoromethoxy)quinoline

This protocol describes a typical synthesis of a 7-trifluoromethoxy-substituted quinolinol.

  • Step 1: Condensation. React 3-(trifluoromethoxy)aniline with diethyl 2-(ethoxymethylene)malonate. This reaction is typically carried out at elevated temperatures (100-140 °C) and can be performed neat or in a high-boiling solvent.

  • Step 2: Cyclization. The resulting intermediate is then cyclized at a higher temperature (typically 240-260 °C) in a high-boiling solvent such as diphenyl ether or Dowtherm A to form the quinoline ring.

  • Step 3: Saponification and Decarboxylation. The ester group at the 3-position is saponified using a base (e.g., NaOH), followed by acidification and heating to induce decarboxylation, yielding the desired 4-hydroxy-7-(trifluoromethoxy)quinoline.

Diagram 1: General Synthetic Workflow for Trifluoromethoxy Quinolinols

G cluster_synthesis Synthetic Workflow Aniline Trifluoromethoxyaniline Intermediate Condensation Product Aniline->Intermediate Condensation Malonate Diethyl ethoxymethylenemalonate Malonate->Intermediate Cyclized Ethyl 4-hydroxy-trifluoromethoxyquinoline-3-carboxylate Intermediate->Cyclized Thermal Cyclization Final_Product 4-Hydroxy-trifluoromethoxyquinolinol Cyclized->Final_Product Saponification & Decarboxylation

Caption: General workflow for the synthesis of trifluoromethoxy quinolinols.

Biological Evaluation

Protocol 2: In Vitro Antimalarial Assay (SYBR Green I-based)

This assay is a widely used method for determining the 50% inhibitory concentration (IC50) of compounds against P. falciparum.[2][6][7][8][9]

  • Parasite Culture: Maintain asynchronous cultures of P. falciparum (e.g., 3D7 or K1 strains) in human O+ erythrocytes in RPMI-1640 medium supplemented with human serum and hypoxanthine.

  • Drug Plate Preparation: Prepare serial dilutions of the test compounds in 96-well microplates.

  • Assay Procedure:

    • Synchronize the parasite culture to the ring stage.

    • Add the parasitized red blood cells to the drug-containing plates to achieve a final parasitemia of 0.5% and a hematocrit of 2.5%.

    • Incubate the plates for 72 hours under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

    • After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.

    • Measure the fluorescence intensity using a fluorescence plate reader.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration.

Diagram 2: Antimalarial SYBR Green I Assay Workflow

G cluster_assay SYBR Green I Assay Workflow Start Synchronized Ring-Stage Parasites Plating Add to Drug-Diluted 96-Well Plates Start->Plating Incubation Incubate for 72 hours Plating->Incubation Lysis_Staining Lyse RBCs & Stain with SYBR Green I Incubation->Lysis_Staining Measurement Measure Fluorescence Lysis_Staining->Measurement Analysis Calculate IC50 Values Measurement->Analysis

Caption: Workflow for the in vitro antimalarial SYBR Green I assay.

Protocol 3: In Vitro Anticancer Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method for determining the cytotoxic effects of compounds on cancer cell lines.[5][10][11][12][13]

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Assay Procedure:

    • Seed the cells into 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by metabolically active cells.

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Determine the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.

Diagram 3: Anticancer MTT Assay Workflow

G cluster_assay MTT Assay Workflow Start Seed Cancer Cells in 96-Well Plates Treatment Treat with Test Compounds Start->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation MTT_Addition Add MTT Solution Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan Crystals MTT_Addition->Formazan_Solubilization Measurement Measure Absorbance at 570 nm Formazan_Solubilization->Measurement Analysis Calculate IC50 Values Measurement->Analysis

Caption: Workflow for the in vitro anticancer MTT assay.

Conclusion and Future Directions

The strategic placement of the trifluoromethoxy group on the quinolinol scaffold presents a compelling avenue for the development of novel antimalarial and anticancer agents. The available data, although limited in direct comparisons of positional isomers, suggests that the electron-withdrawing and lipophilic properties of the -OCF₃ group can be harnessed to enhance biological activity. Future research should focus on the systematic synthesis and evaluation of a complete series of trifluoromethoxy quinolinol positional isomers to establish a more comprehensive and quantitative structure-activity relationship. Such studies will be instrumental in guiding the rational design of next-generation quinoline-based therapeutics with improved potency, selectivity, and pharmacokinetic profiles.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of 7-(Trifluoromethoxy)quinolin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2] The strategic functionalization of this heterocyclic system allows for the fine-tuning of its pharmacological profile. Among the various substitutions, the introduction of a trifluoromethoxy (-OCF₃) group at the 7-position is of particular interest. This electron-withdrawing group can significantly enhance a molecule's lipophilicity and metabolic stability, crucial attributes for optimizing drug-like properties.[3] When combined with a hydroxyl group at the 4-position (existing in tautomeric equilibrium with the 4-quinolone form), the resulting 7-(trifluoromethoxy)quinolin-4-ol core serves as a versatile template for developing novel therapeutic candidates.

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of various derivatives built upon this core structure. By synthesizing data from peer-reviewed literature, we aim to elucidate structure-activity relationships (SAR) and provide researchers in drug development with a clear, evidence-based understanding of how laboratory findings translate to preclinical models.

Part 1: In Vitro Efficacy Assessment

In vitro studies are the foundational step in drug discovery, offering a controlled environment to assess the direct interaction of a compound with its biological target, be it a specific enzyme, receptor, or a cell line. These assays are invaluable for initial screening, potency determination, and mechanism of action studies.

Diverse Biological Activities

Derivatives of the this compound scaffold have been investigated for several therapeutic applications:

  • Antimalarial Activity: The quinoline core is famously associated with antimalarials like chloroquine. Studies on 7-substituted 4-aminoquinolines have shown that while 7-trifluoromethyl derivatives can be less active than their 7-chloro, 7-bromo, or 7-iodo counterparts, they still exhibit notable activity against Plasmodium falciparum.[4] The electron-withdrawing nature of the substituent at the 7-position has been shown to lower the pKa of the quinoline ring nitrogen, which can influence drug accumulation in the parasite's acidic food vacuole.[5]

  • Anticancer Activity: Several 4-aminoquinoline derivatives have demonstrated significant cytotoxic effects against human cancer cell lines.[6] For instance, studies have revealed that modifications at the 7-position, coupled with specific amino side chains at the 4-position, can lead to potent antiproliferative agents.[7] The mechanism for some of these compounds involves the induction of apoptosis through pathways like p53 activation.[7]

  • Anti-inflammatory and Analgesic Properties: Novel 4-substituted-7-trifluoromethylquinoline derivatives have been synthesized that possess nitric oxide (NO) releasing properties.[8] In vitro assays confirmed their ability to release NO, a key signaling molecule in inflammation and pain modulation.

Comparative In Vitro Data

The following table summarizes the in vitro efficacy of representative derivatives from various studies.

Derivative ClassBiological Target / AssayKey Finding (IC₅₀ / GI₅₀)Reference
7-Trifluoromethyl-4-aminoquinolinesP. falciparum (chloroquine-susceptible)IC₅₀: 15-50 nM[4]
7-Trifluoromethyl-4-aminoquinolinesP. falciparum (chloroquine-resistant)IC₅₀: 18-500 nM[4]
7-Benzyloxy-4-aminoquinoline AnalogHuman Tumor Cell LinesIC₅₀: < 1.0 µM[7]
4-Aminoquinoline AnalogsMCF7 & MDA-MB468 Breast Cancer CellsGI₅₀: 7.35–51.57 µM[6]
NO-releasing 7-TrifluoromethylquinolineNitric Oxide Release AssayDemonstrated NO-releasing capability[8]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound.

Causality Behind Experimental Choices:

  • Cell Seeding Density: The initial number of cells is critical. Too few, and they may not grow properly; too many, and they will become confluent too quickly, affecting metabolic activity. The density is optimized for logarithmic growth during the drug incubation period.

  • Drug Concentration Range: A serial dilution is used to generate a dose-response curve, which is essential for accurately calculating the GI₅₀ (concentration for 50% growth inhibition).

  • Incubation Time: A 48-72 hour incubation is typical to allow the compound to exert its antiproliferative or cytotoxic effects.

  • MTT Reagent: MTT is a yellow tetrazolium salt that is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, into a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.

  • Solubilization: The formazan crystals are insoluble in aqueous culture medium and must be dissolved (e.g., with DMSO) before the absorbance can be measured.

Step-by-Step Methodology:

  • Cell Plating: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for another 48-72 hours under the same conditions.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells will convert the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a Sorenson's glycine buffer) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and use non-linear regression to determine the GI₅₀ value.

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Readout plate Seed Cells in 96-Well Plate incubate1 Incubate 24h plate->incubate1 treat Add Compounds to Cells incubate1->treat compound Prepare Serial Dilutions of Quinoline Derivatives compound->treat incubate2 Incubate 48-72h treat->incubate2 mtt Add MTT Reagent (Incubate 3-4h) incubate2->mtt solubilize Solubilize Formazan (Add DMSO) mtt->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate GI50 read->analyze

Caption: Workflow for an In Vitro Cytotoxicity (MTT) Assay.

Part 2: In Vivo Efficacy Evaluation

In vivo studies are essential to understand how a compound behaves in a complex biological system. These experiments, typically conducted in animal models, provide critical data on efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and toxicology, bridging the gap between cell-based assays and potential clinical application.

Performance in Preclinical Models
  • Anti-inflammatory and Analgesic Models: A standout derivative, 2-(7-trifluoromethylquinolin-4-ylamino)benzoic acid N'-(2-nitrooxy propionyl)hydrazide, demonstrated significant in vivo anti-inflammatory activity in the carrageenan-induced rat paw edema test, with potency comparable to the well-known NSAID, indomethacin.[8] In the acetic acid-induced writhing model in mice, it showed analgesic effects equipotent to glafenine.[8] Crucially, these compounds exhibited an excellent safety profile, showing no tendency to cause stomach ulceration, a common side effect of traditional NSAIDs.[8]

  • Anticancer Xenograft Models: The promise of quinoline derivatives as anticancer agents has been validated in vivo. For example, the representative compound 7-(4-fluorobenzyloxy)N-(2-(dimethylamino)ethyl)quinolin-4-amine was shown to effectively inhibit tumor growth in a colorectal cancer xenograft model in nude mice.[7] This demonstrates that the potent in vitro cytotoxicity can be translated into a tangible therapeutic effect in a living organism.

  • Antimalarial Models: While specific in vivo data for 7-(trifluoromethoxy) derivatives is less detailed in the provided search results, the general class of 4-aminoquinolines is well-validated in rodent malaria models (P. berghei, P. yoelii), where efficacy is measured by the reduction in parasitemia.[9]

Comparative In Vivo Data

| Derivative Class | Animal Model | Efficacy Measurement | Key Finding | Reference | | :--- | :--- | :--- | :--- | | NO-releasing 7-Trifluoromethylquinoline | Carrageenan-Induced Rat Paw Edema | Reduction in paw swelling | Activity comparable to indomethacin |[8] | | NO-releasing 7-Trifluoromethylquinoline | Acetic Acid-Induced Writhing (Mouse) | Reduction in writhing responses | Equipotent to glafenine |[8] | | 7-Benzyloxy-4-aminoquinoline Analog | Colorectal Cancer Xenograft (Mouse) | Tumor growth inhibition | Effectively inhibited tumor growth |[7] |

Experimental Protocol: In Vivo Anti-inflammatory (Carrageenan-Induced Paw Edema)

This is a standard and widely used model to evaluate the acute anti-inflammatory activity of novel compounds.

Causality Behind Experimental Choices:

  • Animal Model: Wistar or Sprague-Dawley rats are commonly used as their inflammatory response is well-characterized.

  • Carrageenan: This sulfated polysaccharide, when injected into the sub-plantar region of the paw, induces a biphasic acute inflammatory response, characterized by edema (swelling), providing a quantifiable endpoint.

  • Compound Administration: Oral administration (p.o.) is a common route for testing as it reflects the intended clinical use for many drugs. The compound is given prior to the carrageenan to assess its prophylactic effect.

  • Measurement: A plethysmometer is used to accurately measure the volume of the paw. The difference in paw volume before and after carrageenan injection indicates the extent of edema.

  • Positive Control: A known anti-inflammatory drug like indomethacin is used as a positive control to validate the assay and provide a benchmark for the test compound's activity.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize male Wistar rats (150-200g) to laboratory conditions for at least one week. Fast the animals overnight before the experiment but allow free access to water.

  • Grouping: Randomly divide the rats into groups (n=6 per group): Vehicle Control, Positive Control (e.g., Indomethacin 10 mg/kg), and Test Compound groups (e.g., Quinoline derivative at various doses).

  • Compound Administration: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.).

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar tissue of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat immediately after carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a digital plethysmometer.

  • Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [ (Vc - Vt) / Vc ] * 100, where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Part 3: Synthesis and Mechanistic Insights

A successful drug candidate requires a balance between potent biological activity (in vitro) and favorable pharmacokinetic properties (in vivo). The this compound scaffold offers a compelling starting point for achieving this balance.

From Lab Bench to Preclinical Model: Bridging the Gap

The data shows a promising, though not always direct, correlation between in vitro and in vivo results.

  • Anti-inflammatory Agents: The NO-releasing ability observed in vitro likely contributes to the potent anti-inflammatory effects and excellent gastric safety profile seen in vivo. The NO can counteract the vasoconstriction and mucosal damage often associated with NSAIDs.[8]

  • Anticancer Agents: The potent sub-micromolar cytotoxicity against cancer cells in vitro was successfully translated into tumor growth inhibition in vivo.[7] This suggests the compound possesses sufficient bioavailability and metabolic stability to reach the tumor site at therapeutic concentrations. The proposed mechanism of action, validated in vitro, involves the p53 tumor suppressor pathway.

G cluster_trigger Upstream Trigger cluster_pathway p53 Pathway Activation cluster_apoptosis Apoptotic Cascade drug Quinoline Derivative (e.g., Compound 10g) p53 Activate p53 Transcriptional Activity drug->p53 bax Upregulate Bax (Pro-apoptotic protein) p53->bax transcription mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto Cytochrome c Release mito->cyto caspase Caspase Activation cyto->caspase apoptosis Cell Apoptosis caspase->apoptosis

Caption: p53/Bax-Dependent Apoptosis Pathway.

Structure-Activity Relationship (SAR) Summary
  • 7-Position Substituent: The trifluoromethoxy group is a bioisostere of other halogens like chlorine. Its electron-withdrawing nature is critical for activity, but its primary advantage may lie in enhancing metabolic stability and lipophilicity, which are key for in vivo performance.

  • 4-Position Side Chain: For anticancer and antimalarial activity, the nature of the amino side chain at the 4-position is paramount. Its length, basicity, and steric bulk dramatically influence potency and target engagement.[7]

  • Combination of Effects: The most successful derivatives, like the NO-releasing anti-inflammatory agents, combine the core quinoline scaffold's properties with a secondary pharmacophore (the NO-donor moiety) to achieve both high efficacy and an improved safety profile.

Conclusion and Future Directions

Derivatives of this compound represent a promising and versatile class of compounds. The research clearly demonstrates that potent in vitro activity in antimalarial, anticancer, and anti-inflammatory assays can be successfully translated into significant in vivo efficacy in relevant animal models. The trifluoromethoxy group appears to confer favorable drug-like properties that support this transition from bench to preclinical testing.

Future research should focus on:

  • Pharmacokinetic Profiling: Detailed ADME studies are needed to fully understand the in vivo behavior of the most potent compounds and to guide further structural optimization.

  • Mechanism of Action: While some mechanisms have been elucidated (e.g., p53 activation), further investigation is required to fully map the target profiles of these derivatives.

  • Broadening Therapeutic Scope: The demonstrated success in multiple therapeutic areas suggests that this scaffold could be explored for other applications, such as antiviral or antibacterial agents.

This guide underscores the power of the this compound scaffold as a privileged structure in modern drug discovery. The objective comparison of in vitro and in vivo data provides a solid foundation for researchers to build upon, paving the way for the development of next-generation therapeutics.

References

A Comparative Spectroscopic Guide to Quinolin-4-ol Isomers: Elucidating Structure Through Spectral Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of heterocyclic scaffolds like quinolin-4-ol and its isomers is paramount. These compounds form the backbone of numerous pharmaceuticals, and understanding their isomeric purity and tautomeric forms is critical for predicting efficacy, metabolism, and toxicity. This guide provides a comparative analysis of the spectroscopic data for quinolin-4-ol isomers, offering insights into how subtle changes in molecular structure are reflected in their spectral signatures.

At the heart of the quinolin-4-ol system lies a fascinating tautomeric equilibrium between the enol form (quinolin-4-ol) and the keto form (quinolin-4(1H)-one). This equilibrium is highly sensitive to the electronic nature of substituents on the quinoline ring and the polarity of the solvent, making a multi-technique spectroscopic approach essential for unambiguous characterization.[1]

The Tautomeric Equilibrium: A Decisive Factor in Spectral Interpretation

The position of the tautomeric equilibrium is a key determinant of the observed spectroscopic data. In many cases, particularly in polar aprotic solvents like DMSO, the keto form (quinolin-4(1H)-one) is favored.[1] This preference is crucial when interpreting NMR and IR spectra. Conversely, in non-polar solvents, the enol form may be more prevalent.[1] Understanding this dynamic is the first step in a robust comparative analysis.

Comparative Spectroscopic Data

The following sections and tables summarize the key spectroscopic features of quinolin-4-ol and its representative isomers. The data presented is a synthesis of literature values and established spectral correlations for this class of compounds.

¹H and ¹³C NMR Spectroscopy: Probing the Core Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for distinguishing between isomers of quinolin-4-ol. The chemical shifts of both proton (¹H) and carbon (¹³C) nuclei are exquisitely sensitive to their local electronic environment.

Key ¹H NMR Observables:

  • The H2 and H8 Protons: In the quinoline ring system, the H2 proton is significantly deshielded by the adjacent nitrogen atom, often appearing as the most downfield signal. The H8 proton also experiences deshielding due to the peri-effect of the nitrogen lone pair.[2]

  • Substituent Effects: The introduction of a substituent, such as a methyl group, will cause predictable upfield or downfield shifts for neighboring protons. For example, a methyl group at the C2 position will influence the chemical shift of the H3 proton.

  • Tautomerism in ¹H NMR: The presence of the keto form is often confirmed by a broad signal corresponding to the N-H proton, typically observed downfield. The chemical shift of the H3 proton is also a good indicator of the dominant tautomer.

Key ¹³C NMR Observables:

  • The Carbonyl Signal (C4): The most definitive indicator of the quinolin-4(1H)-one tautomer is the presence of a carbonyl carbon signal (C4) in the ¹³C NMR spectrum, typically found in the range of δ 170-180 ppm.[3] The enol form would show a signal for a hydroxyl-bearing carbon at a significantly more upfield position.

  • Substituent-Induced Shifts: The position of a substituent on the quinoline ring will directly impact the chemical shifts of the carbons within that ring, providing clear evidence for the isomeric structure.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

ProtonQuinolin-4-ol2-Methylquinolin-4-ol6-Fluoroquinolin-4-olRationale for Differences
H2 ~8.0-~8.1The presence of a methyl group at C2 eliminates this proton. Fluorine at C6 has a minor deshielding effect on H2.
H3 ~6.1~6.2~6.2Relatively shielded proton adjacent to the carbonyl/enol group.
H5 ~7.8~7.7~7.6 (dd)The electron-withdrawing fluorine at C6 shields H5 through mesomeric effects.
H7 ~7.4~7.4~7.5 (ddd)The fluorine at C6 has a deshielding effect on the ortho H7 proton.
H8 ~8.1~8.0~7.8The peri-proton to the nitrogen is typically deshielded.
CH₃ -~2.4-Characteristic signal for the methyl group at C2.
NH ~11.5~11.6~11.8Broad signal indicative of the N-H proton in the keto tautomer.

Note: The chemical shifts are approximate and can vary based on concentration and exact experimental conditions. Data is synthesized from typical values for quinoline derivatives.[2][4]

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

CarbonQuinolin-4-ol2-Methylquinolin-4-ol6-Fluoroquinolin-4-olRationale for Differences
C2 ~140~150~141The methyl group at C2 causes a significant downfield shift.
C3 ~110~108~111Relatively shielded carbon.
C4 ~177~177~176Characteristic carbonyl carbon of the keto tautomer.
C4a ~125~124~122Bridgehead carbon.
C5 ~124~123~112 (d)The fluorine at C6 causes a significant upfield shift due to its strong electron-donating mesomeric effect.
C6 ~123~123~158 (d)Direct attachment of the highly electronegative fluorine atom causes a large downfield shift.
C7 ~132~131~118 (d)Fluorine at C6 has a shielding effect on the para C7.
C8 ~118~118~120
C8a ~140~139~137Bridgehead carbon.
CH₃ -~18-Typical chemical shift for a methyl group on an aromatic ring.

Note: The chemical shifts are approximate. Data is synthesized from typical values for quinoline derivatives. 'd' denotes a doublet due to C-F coupling.[4][5]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups and providing evidence for the dominant tautomeric form.

  • Carbonyl Stretch (C=O): For isomers existing predominantly in the keto form, a strong absorption band between 1630 and 1670 cm⁻¹ is indicative of the C=O stretching vibration.

  • N-H and O-H Stretching: A broad absorption in the region of 3000-3400 cm⁻¹ can be attributed to N-H stretching in the keto tautomer or O-H stretching in the enol tautomer.

  • C-H Aromatic Stretching: Sharp peaks are typically observed just above 3000 cm⁻¹.

  • C-F Stretching: For fluorinated isomers, a strong absorption band in the region of 1200-1300 cm⁻¹ is characteristic of the C-F stretch.

Table 3: Comparative IR Absorption Frequencies (cm⁻¹)

Functional GroupQuinolin-4-ol2-Methylquinolin-4-ol6-Fluoroquinolin-4-ol
N-H/O-H stretch ~3200-3400 (broad)~3200-3400 (broad)~3200-3400 (broad)
C-H stretch (aromatic) ~3050-3150~3050-3150~3050-3150
C=O stretch ~1640~1635~1645
C=C/C=N stretch ~1500-1600~1500-1600~1500-1600
C-F stretch --~1250

Note: Frequencies are approximate and based on typical values for these functional groups in similar molecular environments.[6][7]

UV-Vis Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy provides information about the conjugated π-electron system of the quinolin-4-ol isomers. The wavelength of maximum absorption (λmax) is sensitive to the extent of conjugation and the presence of auxochromic and chromophoric groups.

  • Effect of Substituents: Electron-donating groups (like -CH₃) can cause a bathochromic (red) shift to longer wavelengths, while electron-withdrawing groups can have a more complex effect depending on their position.

  • Solvent Effects: The polarity of the solvent can influence the λmax values due to differential stabilization of the ground and excited states.

Table 4: Comparative UV-Vis Absorption Maxima (λmax, nm) in Ethanol

Isomerλmax 1λmax 2λmax 3
Quinolin-4-ol ~230~315~328
2-Methylquinolin-4-ol ~235~320~335
6-Fluoroquinolin-4-ol ~232~318~330

Note: λmax values are approximate and synthesized from literature data for quinoline derivatives.[8][9] The methyl group in 2-methylquinolin-4-ol causes a slight red shift.

Mass Spectrometry: Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides the exact molecular weight of the isomers and offers clues to their structure through analysis of fragmentation patterns. While isomers will have the same molecular ion peak (M⁺), the relative abundances of their fragment ions can differ.

  • Molecular Ion Peak (M⁺): This peak confirms the molecular formula of the isomer.

  • Key Fragmentation Pathways: Common fragmentation pathways for quinoline derivatives include the loss of CO, HCN, and radicals corresponding to substituents. The stability of the resulting fragment ions will influence their abundance in the mass spectrum. For example, the loss of a methyl radical from 2-methylquinolin-4-ol is a likely fragmentation pathway.

Table 5: Comparative Mass Spectrometry Data (m/z)

IsomerMolecular Ion (M⁺)Key Fragment 1Key Fragment 2
Quinolin-4-ol 145117 ([M-CO]⁺)90 ([M-CO-HCN]⁺)
2-Methylquinolin-4-ol 159131 ([M-CO]⁺)116 ([M-CO-CH₃]⁺)
6-Fluoroquinolin-4-ol 163135 ([M-CO]⁺)108 ([M-CO-HCN]⁺)

Note: Fragmentation patterns are predicted based on the principles of mass spectrometry and known fragmentation of related compounds.[10]

Experimental Protocols

General Synthesis of 2-Methylquinolin-4-ols (Conrad-Limpach Reaction)

A robust method for the synthesis of 2-methylquinolin-4-ols is the Conrad-Limpach reaction.[10]

Step 1: Formation of the β-anilinocrotonate intermediate

  • To a solution of the appropriately substituted aniline (1 equivalent) in ethanol, add ethyl acetoacetate (1.1 equivalents).

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Remove the solvent under reduced pressure to yield the crude intermediate.

Step 2: Cyclization to the quinolin-4-ol

  • Add the crude intermediate to a high-boiling point solvent (e.g., diphenyl ether).

  • Heat the mixture to approximately 250 °C for 30-60 minutes, monitoring by TLC.

  • Cool the reaction mixture to room temperature and collect the precipitated solid by filtration.

  • Wash the solid with a non-polar solvent (e.g., hexane).

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Spectroscopic Analysis Workflow

Caption: General workflow for the synthesis and spectroscopic analysis of quinolin-4-ol isomers.

Protocol for NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the quinolin-4-ol isomer for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[2]

  • Dissolution: Add approximately 0.7 mL of high-purity deuterated solvent (e.g., DMSO-d₆) and gently swirl to dissolve.[2]

  • Filtration: Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.[2]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Standard acquisition parameters for aromatic compounds should be employed.[2]

Conclusion

The spectroscopic analysis of quinolin-4-ol isomers is a nuanced task that requires a multi-faceted approach. By leveraging the complementary information provided by NMR, IR, UV-Vis, and mass spectrometry, researchers can confidently elucidate the structure of these important heterocyclic compounds. The key to a successful analysis lies in understanding the interplay between isomeric structure, tautomeric equilibrium, and the resulting spectral data. This guide provides a foundational framework for this comparative analysis, empowering scientists to make informed decisions in their research and development endeavors.

References

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 7-(Trifluoromethoxy)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, understanding the selectivity of a lead compound is paramount. Off-target interactions can lead to unforeseen toxicities or polypharmacology, which can be either detrimental or beneficial. This guide provides a comprehensive framework for characterizing the cross-reactivity profile of 7-(Trifluoromethoxy)quinolin-4-ol, a quinoline derivative with potential therapeutic applications. Quinoline scaffolds are prevalent in a wide array of pharmacologically active compounds, known to exhibit diverse biological activities including anticancer, antimalarial, and antibacterial effects.[1][2][3][4] The inclusion of a trifluoromethoxy group can enhance metabolic stability and cell permeability, making this a compound of significant interest.[5][6]

This guide is structured to provide not just protocols, but the strategic reasoning behind the experimental choices, empowering researchers to design and interpret robust cross-reactivity studies. We will explore a multi-faceted approach, beginning with broad, high-throughput screening and progressively narrowing down to detailed mechanistic studies.

Initial Target Class Identification and Prioritization

Given the broad bioactivity of quinoline derivatives, an initial assessment to identify the likely target class for this compound is crucial. Based on the structural motifs common to many kinase inhibitors, a primary hypothesis is that this compound may interact with the ATP-binding site of one or more protein kinases. Therefore, the initial cross-reactivity studies will focus on a broad panel of kinases.

Comparative Compounds: To contextualize the selectivity of this compound, it is essential to include well-characterized reference compounds in all assays.

  • Staurosporine: A potent, non-selective kinase inhibitor that will serve as a positive control for broad kinase inhibition.

  • Sorafenib: A multi-kinase inhibitor known to target several kinases, providing a benchmark for a clinically relevant polypharmacology profile.

  • A Selective Kinase Inhibitor (e.g., Lapatinib): A well-characterized inhibitor with a more defined spectrum of activity, against which the specificity of the test compound can be compared.

High-Throughput Kinase Panel Screening

The first experimental step is to perform a broad screen against a panel of kinases to identify potential on- and off-targets. This provides a global view of the compound's selectivity profile.

Experimental Protocol: Radiometric Kinase Assay

Radiometric kinase assays are considered the gold standard for in vitro kinase inhibitor screening due to their high sensitivity and direct measurement of substrate phosphorylation, which minimizes false positives.[7][8]

Objective: To determine the percentage of inhibition of a broad panel of protein kinases by this compound at a fixed concentration (e.g., 1 µM and 10 µM).

Materials:

  • This compound

  • Reference inhibitors (Staurosporine, Sorafenib, Lapatinib)

  • Recombinant human kinases

  • Specific peptide or protein substrates for each kinase

  • [γ-³³P]ATP

  • Kinase reaction buffer

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a stock solution of this compound and reference compounds in DMSO.

  • In a 96-well plate, add the kinase, its specific substrate, and the kinase reaction buffer.

  • Add the test compound or reference inhibitor at the desired final concentration. Include a DMSO-only control.

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.

  • Wash the paper to remove unincorporated [γ-³³P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition relative to the DMSO control.

Data Presentation: Kinase Inhibition Profile

The results of the high-throughput screen should be summarized in a table for clear comparison.

Kinase TargetThis compound (1 µM) % InhibitionStaurosporine (1 µM) % InhibitionSorafenib (1 µM) % InhibitionLapatinib (1 µM) % Inhibition
Kinase A9598855
Kinase B8899923
Kinase C5297458
Kinase D15961090
Kinase E595885
...............

G cluster_0 High-Throughput Screening Compound Library Compound Library HTS Assay HTS Assay Compound Library->HTS Assay Kinase Panel Kinase Panel Kinase Panel->HTS Assay Hit Identification Hit Identification HTS Assay->Hit Identification

Dose-Response Analysis and Potency Determination

Following the initial screen, the next step is to determine the potency (IC50) of this compound against the identified "hit" kinases (those showing significant inhibition).

Experimental Protocol: IC50 Determination

Objective: To determine the concentration of this compound required to inhibit 50% of the activity of the identified target kinases.

Procedure:

  • Follow the same procedure as the radiometric kinase assay.

  • Prepare serial dilutions of this compound (e.g., from 100 µM to 1 nM).

  • Perform the kinase assay for each concentration of the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation: Comparative IC50 Values
Kinase TargetThis compound IC50 (nM)Staurosporine IC50 (nM)Sorafenib IC50 (nM)Lapatinib IC50 (nM)
Kinase A50520>10,000
Kinase B120835>10,000
Kinase C85015200>10,000
Kinase D>10,00012>10,00050
Kinase E>10,00010>10,00065

Cellular Target Engagement and Functional Consequences

In vitro biochemical assays are essential, but it is critical to validate these findings in a cellular context. Cell-based assays can confirm that the compound engages its intended target(s) in a more physiologically relevant environment and leads to a functional downstream effect.

Experimental Protocol: Western Blotting for Phospho-Protein Levels

Objective: To assess the effect of this compound on the phosphorylation of downstream substrates of the target kinases in a relevant cell line.

Materials:

  • Cancer cell line expressing the target kinases (e.g., a cell line known to be dependent on the identified kinase A for proliferation)

  • This compound

  • Cell lysis buffer

  • Primary antibodies against the phosphorylated and total forms of the downstream substrate

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Culture the selected cell line to 70-80% confluency.

  • Treat the cells with increasing concentrations of this compound for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against the phospho-substrate and total substrate.

  • Incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phospho-protein levels to the total protein levels.

Broader Off-Target Profiling

While kinase screening is a logical starting point, a comprehensive cross-reactivity assessment should not be limited to this target class. Other potential off-targets, such as G-protein coupled receptors (GPCRs), ion channels, and transporters, should also be investigated, especially if the compound exhibits unexpected cellular phenotypes.

Recommended Approach: Commercial Off-Target Panel Screening

Several contract research organizations (CROs) offer broad off-target screening panels (e.g., the Eurofins SafetyScreen44 or the Reaction Biology broad target panel). These panels typically utilize a combination of binding and functional assays to assess activity against a wide range of common off-targets.

Data Interpretation: The results from these panels are usually reported as the percentage of inhibition or activation at a single high concentration (e.g., 10 µM). Any significant activity should be followed up with dose-response studies to determine the potency of the off-target interaction.

In Silico Cross-Reactivity Prediction

Computational approaches can complement experimental screening by predicting potential off-targets based on the chemical structure of this compound.[9][10] These methods can help prioritize experimental resources and provide insights into potential mechanisms of off-target binding.

Methodology: Ligand-Based and Structure-Based Approaches
  • Ligand-Based (2D/3D Similarity): This involves comparing the chemical structure of this compound to databases of compounds with known biological activities. Tools like the Similarity Ensemble Approach (SEA) can be used to predict potential targets.

  • Structure-Based (Molecular Docking): If the crystal structures of potential off-targets are available, molecular docking can be used to predict the binding mode and affinity of this compound to these proteins.

G cluster_2 In Silico Off-Target Prediction Compound Structure Compound Structure Ligand-Based Methods Ligand-Based Methods Compound Structure->Ligand-Based Methods Structure-Based Methods Structure-Based Methods Compound Structure->Structure-Based Methods Predicted Off-Targets Predicted Off-Targets Ligand-Based Methods->Predicted Off-Targets Structure-Based Methods->Predicted Off-Targets

Conclusion

A thorough understanding of a compound's cross-reactivity is a cornerstone of modern drug discovery. By employing a tiered approach that combines high-throughput screening, detailed biochemical and cellular assays, and in silico modeling, researchers can build a comprehensive selectivity profile for novel compounds like this compound. This systematic evaluation not only de-risks preclinical development by identifying potential liabilities early on but also uncovers opportunities for polypharmacology that could be therapeutically advantageous. The methodologies and data presentation formats outlined in this guide provide a robust framework for making informed decisions in the journey from a promising hit to a well-characterized clinical candidate.

References

A Comparative Benchmarking Guide: 7-(Trifluoromethoxy)quinolin-4-ol in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of a novel therapeutic modality utilizing 7-(Trifluoromethoxy)quinolin-4-ol against traditional small-molecule inhibition. We will explore the paradigm of targeted protein degradation, moving beyond simple occupancy-based inhibition to achieve complete removal of a protein of interest.

Here, we posit this compound as a key building block for a Proteolysis Targeting Chimera (PROTAC). This guide will benchmark a hypothetical, yet scientifically grounded, PROTAC derived from this quinoline moiety against a well-established inhibitor for the same biological target, providing the necessary experimental frameworks and mechanistic insights for researchers in drug discovery.

From Inhibitor to Degrader: A Paradigm Shift

Traditional pharmacology relies on inhibitors that bind to a target protein, typically at an active site, to block its function. This occupancy-based model requires sustained high concentrations of the drug to be effective. Targeted Protein Degradation (TPD) offers a revolutionary alternative. Instead of merely inhibiting a target, TPD co-opts the cell's own machinery to completely eliminate it.

PROTACs are the vanguard of this approach. These heterobifunctional molecules consist of three components: a ligand for a Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them. By bringing the POI and the E3 ligase into close proximity, the PROTAC induces the ubiquitination of the POI, marking it for destruction by the proteasome. This catalytic process allows a single PROTAC molecule to trigger the degradation of multiple target proteins, offering the potential for greater efficacy at lower doses.[1][]

The Role of this compound

The subject of this guide, this compound, is a "protein degrader building block." Its chemical scaffold is not designed to inhibit a target directly, but to be incorporated into a PROTAC. Based on structural similarities to known E3 ligase recruiters, such as quinoline-based sulfonamides that act as DCAF ligands, we hypothesize that this compound can be functionalized to serve as a potent ligand for the DDB1 and CUL4 associated factor 15 (DCAF15 ) E3 ligase complex.[3][4][5]

For the purpose of this guide, we have designed a hypothetical PROTAC, hereafter named TQ-JQ1 . This molecule links our DCAF15-recruiting quinoline moiety (TQ) to a derivative of JQ1 , a well-characterized inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically BRD4 .[6][7] BRD4 is a critical transcriptional co-activator implicated in numerous cancers, making it an excellent target for this comparison.[8]

Benchmarking TQ-JQ1 (PROTAC) vs. JQ1 (Inhibitor)

The comparison between a degrader and an inhibitor transcends a simple potency measurement. We must evaluate their performance based on distinct mechanisms and outcomes.

ParameterJQ1 (Small Molecule Inhibitor)TQ-JQ1 (PROTAC Degrader)Rationale & Significance
Mechanism of Action Occupancy-based inhibition of BRD4 bromodomains, preventing interaction with acetylated histones.Event-driven degradation. Forms a ternary complex (BRD4-TQ-JQ1-DCAF15) leading to ubiquitination and proteasomal degradation of BRD4.TQ-JQ1 removes the entire protein scaffold, eliminating both enzymatic and non-enzymatic functions. JQ1 only blocks the bromodomain binding function.[]
Primary Potency Metric IC50 (Half-maximal Inhibitory Concentration): Concentration to inhibit 50% of BRD4's biological activity.DC50 (Half-maximal Degradation Concentration): Concentration to degrade 50% of the target BRD4 protein.These metrics reflect the different endpoints of the two modalities. A low DC50 indicates high degradation efficiency.
Cellular Potency IC50: ~100 nM (in various cancer cell lines)Estimated DC50: <50 nMPROTACs can exhibit high potency due to their catalytic nature; one molecule can induce the degradation of multiple target proteins.[9]
Selectivity Pan-BET inhibitor (binds BRD2, BRD3, and BRD4).Potentially higher selectivity for BRD4 over BRD2/BRD3.PROTAC-mediated degradation depends on the formation of a stable ternary complex, which can introduce an additional layer of selectivity not present in the original inhibitor.[8]
Duration of Effect Dependent on pharmacokinetics (drug concentration at the target site). Effect is reversible upon drug washout.Long-lasting effect. Restoration of protein function requires de novo protein synthesis.The prolonged effect of degraders can lead to more durable downstream biological responses and potentially less frequent dosing.[9]
Resistance Mechanisms Point mutations in the BRD4 binding pocket can reduce JQ1 affinity.Less susceptible to binding site mutations. Can still degrade mutated proteins if a stable ternary complex can form.The ability to overcome resistance is a key advantage of the PROTAC approach.[9]

Mechanistic Pathways: Inhibition vs. Degradation

Understanding the fundamental differences in how JQ1 and TQ-JQ1 function is critical for interpreting experimental data and predicting therapeutic outcomes.

Mechanism 1: Competitive Inhibition by JQ1

JQ1 functions by competitively binding to the acetyl-lysine binding pockets of BRD4's bromodomains. This prevents BRD4 from binding to acetylated histones on chromatin, thereby displacing it from key gene promoters and enhancers, leading to the downregulation of oncogenes like c-MYC.

G cluster_0 Normal Cell Function cluster_1 JQ1 Inhibition BRD4 BRD4 Histones Acetylated Histones (on Chromatin) BRD4->Histones Binds TF_Complex Transcription Machinery Histones->TF_Complex Recruits cMYC c-MYC Gene TF_Complex->cMYC Activates Transcription Transcription cMYC->Transcription JQ1 JQ1 Inhibitor BRD4_inhibited BRD4 JQ1->BRD4_inhibited Binds Histones_inhibited Acetylated Histones BRD4_inhibited->Histones_inhibited Blocked Binding Blocked

Caption: JQ1 competitively inhibits BRD4 binding to chromatin.

Mechanism 2: TQ-JQ1 Mediated Protein Degradation

TQ-JQ1 acts as a molecular bridge. The JQ1 "warhead" binds to BRD4, while the quinoline "hook" binds to the DCAF15 E3 ligase. This induced proximity allows the E3 ligase to tag BRD4 with ubiquitin chains, marking it for destruction by the 26S proteasome.

G cluster_0 PROTAC Action cluster_1 Ubiquitination & Degradation BRD4 BRD4 (POI) PROTAC TQ-JQ1 BRD4->PROTAC DCAF15 DCAF15 E3 Ligase PROTAC->DCAF15 Forms Ternary Complex Ternary_Complex BRD4-PROTAC-DCAF15 Complex Ub_BRD4 Poly-ubiquitinated BRD4 Ternary_Complex->Ub_BRD4 Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_BRD4->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: TQ-JQ1 induces BRD4 degradation via the ubiquitin-proteasome system.

Experimental Protocols for Benchmarking

To validate the performance of TQ-JQ1 against JQ1, a series of well-defined experiments are required. The following protocols provide a self-validating system to ensure data integrity.

Western Blot for Protein Degradation (Determining DC50)

This is the cornerstone assay to confirm the mechanism of action of a PROTAC. It directly measures the amount of target protein remaining in the cell after treatment.

Objective: To quantify the dose-dependent degradation of BRD4 by TQ-JQ1.

G cluster_0 Workflow Cell_Culture 1. Cell Seeding (e.g., HeLa, BGC-823) Treatment 2. Treat with TQ-JQ1 (Dose-response, Time-course) Cell_Culture->Treatment Lysis 3. Cell Lysis (RIPA buffer + inhibitors) Treatment->Lysis Quantification 4. Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE 5. SDS-PAGE (Separate proteins by size) Quantification->SDS_PAGE Transfer 6. Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking 7. Blocking (5% BSA or milk) Transfer->Blocking Incubation 8. Antibody Incubation (Primary: anti-BRD4, anti-Actin) (Secondary: HRP-conjugated) Blocking->Incubation Imaging 9. Imaging (Chemiluminescence) Incubation->Imaging Analysis 10. Densitometry Analysis (Normalize to loading control) Imaging->Analysis

Caption: Experimental workflow for Western Blot analysis.

Step-by-Step Protocol:

  • Cell Culture: Seed a human cancer cell line known to express BRD4 (e.g., HeLa or BGC-823) in 6-well plates and grow to 70-80% confluency.[10][11]

  • Treatment: Treat cells with a serial dilution of TQ-JQ1 (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a fixed time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS, then lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[10]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[12]

  • SDS-PAGE: Denature protein samples in Laemmli buffer and load equal amounts (e.g., 20 µg) onto a polyacrylamide gel. Run the gel to separate proteins by size.

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[10]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for BRD4 overnight at 4°C. Also, probe with an antibody for a loading control (e.g., β-actin or GAPDH) to normalize the data.[10]

  • Secondary Antibody & Imaging: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Add a chemiluminescent substrate and capture the signal using a digital imager.[10]

  • Analysis: Quantify the band intensities using densitometry software. Normalize the BRD4 signal to the loading control signal. Plot the percentage of remaining BRD4 against the log of TQ-JQ1 concentration to determine the DC50 value.

MTT Assay for Cell Viability (Determining IC50)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. It is used to determine the functional consequence of inhibiting or degrading the target protein.

Objective: To compare the cytotoxic effects of TQ-JQ1 and JQ1 on cancer cell proliferation.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.[13]

  • Treatment: Treat the cells with serial dilutions of TQ-JQ1 or JQ1 for 72 hours.[13]

  • MTT Addition: Remove the treatment medium and add 28 µL of MTT solution (2 mg/mL) to each well. Incubate for 1.5 hours at 37°C.[13]

  • Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[13]

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of drug concentration to determine the IC50 value.

Isothermal Titration Calorimetry (ITC) for Binding Affinity (Determining Kd)

ITC directly measures the heat released or absorbed during a binding event, allowing for the precise determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Objective: To measure the binding affinity of the JQ1 and TQ-JQ1 "warheads" to the BRD4 protein.

Step-by-Step Protocol:

  • Sample Preparation: Prepare purified BRD4 protein (e.g., 10-50 µM) in the sample cell and the ligand (JQ1 or TQ-JQ1, at 10-fold higher concentration) in the injection syringe. Both must be in identical, degassed buffer to minimize heats of dilution.[14]

  • Titration: Perform a series of small injections (e.g., 2 µL) of the ligand into the protein solution at a constant temperature.

  • Data Acquisition: The instrument measures the heat change after each injection until the protein becomes saturated.

  • Data Analysis: Integrate the heat peaks and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable model (e.g., one set of sites) to determine the Kd, n, and ΔH.[15]

Conclusion

The benchmarking of this compound as a PROTAC building block against a traditional inhibitor like JQ1 highlights a significant evolution in drug discovery. The PROTAC approach, exemplified by our hypothetical TQ-JQ1, offers distinct advantages, including a catalytic mode of action, the potential for enhanced selectivity, a more durable biological effect, and a means to overcome inhibitor resistance. While the development of PROTACs involves complex challenges in optimizing ternary complex formation and ensuring favorable pharmacokinetic properties, the promise of eliminating disease-causing proteins rather than merely inhibiting them marks a pivotal advancement in modern therapeutics. The experimental protocols outlined in this guide provide a robust framework for researchers to rigorously evaluate and advance this exciting technology.

References

A Comparative Computational Docking Guide to 7-(Trifluoromethoxy)quinolin-4-ol and Known Inhibitors Against Aurora A Kinase

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, particularly within oncology, the Aurora kinase family has emerged as a pivotal target. These serine/threonine kinases are crucial regulators of mitotic progression, and their dysregulation is frequently implicated in tumorigenesis.[1] This guide offers a comprehensive, in-depth computational docking study of the novel compound 7-(Trifluoromethoxy)quinolin-4-ol against Aurora A kinase. To provide a robust framework for evaluation, its performance is compared against two well-characterized, clinical-stage Aurora A kinase inhibitors: Alisertib (MLN8237) and Tozasertib (VX-680).

This document is designed for researchers, scientists, and drug development professionals, providing not only a step-by-step protocol for molecular docking but also a critical analysis of the results, grounded in established scientific principles. We will delve into the causality behind experimental choices, ensuring a self-validating and reproducible workflow.

Introduction to the Target and Compounds

Aurora A Kinase: A Key Mitotic Regulator and Cancer Target

Aurora A kinase plays a central role in the formation and maturation of the mitotic spindle, a critical apparatus for the proper segregation of chromosomes during cell division.[2] Its overexpression has been linked to genomic instability and is a common feature in a variety of human cancers.[1] Consequently, the development of small molecule inhibitors of Aurora A kinase is a highly active area of cancer research.

Compound of Interest: this compound

This compound is a quinoline derivative. The quinoline scaffold is a privileged structure in medicinal chemistry, known to interact with the ATP-binding pocket of various kinases. The trifluoromethoxy substituent can enhance metabolic stability and cell permeability, making this compound an intriguing candidate for kinase inhibition.

Comparative Compounds: Alisertib (MLN8237) and Tozasertib (VX-680)

To contextualize the potential of this compound, we will compare its docking performance with two known Aurora A inhibitors:

  • Alisertib (MLN8237): A selective and orally bioavailable Aurora A inhibitor with an IC50 of 1.2 nM in cell-free assays.[2][3]

  • Tozasertib (VX-680): A potent pan-Aurora kinase inhibitor with a high affinity for Aurora A, exhibiting a Ki of 0.6 nM.[4][5]

Experimental Design and Rationale

A successful computational docking study hinges on a well-defined and validated protocol. The following workflow is designed to ensure the reliability and reproducibility of our findings.

G cluster_prep Preparation Phase cluster_dock Docking & Validation cluster_analysis Analysis Phase p_prep Protein Preparation (PDB: 3E5A) grid Grid Generation (Active Site Definition) p_prep->grid l_prep Ligand Preparation (Target & Comparatives) docking Molecular Docking (Target & Comparatives) l_prep->docking validation Protocol Validation (Redocking of VX-680) grid->validation validation->docking scoring Scoring & Binding Energy Analysis docking->scoring interaction Interaction Analysis (2D & 3D Visualization) scoring->interaction comparison Comparative Analysis interaction->comparison

Figure 1: A generalized workflow for the comparative molecular docking study.
Protein Preparation

Choice of Crystal Structure: We will utilize the crystal structure of human Aurora A kinase in complex with Tozasertib (VX-680), available from the Protein Data Bank (PDB ID: 3E5A).[6] This choice is deliberate; the presence of a co-crystallized inhibitor within the active site provides a crucial reference for defining the binding pocket and for validating our docking protocol.

Preparation Protocol:

  • Fetch the PDB File: Download the structure file (3E5A.pdb) from the RCSB PDB database.

  • Pre-processing:

    • Remove water molecules and any non-essential co-factors.

    • Separate the protein and the co-crystallized ligand (VX-680). The ligand will be used for redocking validation.

    • Add polar hydrogens and assign appropriate atom types and charges using a force field such as AMBER. This step is critical for accurate calculation of electrostatic interactions.

Ligand Preparation

3D Structure Generation:

  • This compound: A 3D structure will be generated from its SMILES representation (C1=CC2=C(C=C1OC(F)(F)F)NC=CC2=O) using a cheminformatics toolkit like RDKit or Open Babel.[7][8]

  • Alisertib (MLN8237) and Tozasertib (VX-680): 3D structures will be obtained from the PubChem database.

Ligand Optimization: All ligand structures will be subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This ensures that the initial ligand geometry is energetically favorable.

Docking Protocol Validation

Before docking our compound of interest, it is imperative to validate the chosen docking algorithm and parameters. This is achieved by redocking the co-crystallized ligand (VX-680) back into the active site of Aurora A.

Procedure:

  • Define the Binding Site: A grid box will be generated around the coordinates of the co-crystallized VX-680, encompassing the entire ATP-binding pocket.

  • Redocking: The extracted and prepared VX-680 ligand will be docked back into the defined grid.

  • RMSD Calculation: The root-mean-square deviation (RMSD) between the docked pose and the original crystallographic pose of VX-680 will be calculated. A successful validation is generally indicated by an RMSD value of less than 2.0 Å, demonstrating that the docking protocol can accurately reproduce the experimentally observed binding mode.

Computational Docking and Analysis

With a validated protocol, we will proceed to dock this compound and the comparative inhibitor, Alisertib, into the active site of Aurora A kinase.

Software: For this study, we will employ AutoDock Vina, a widely used and robust open-source docking program known for its accuracy and speed.

Execution:

  • Prepare Input Files: Convert the prepared protein and ligand structures into the PDBQT format required by AutoDock Vina.

  • Run Docking Simulations: Perform the docking calculations for each ligand, allowing for conformational flexibility of the ligand.

  • Analyze Results: The output will provide a set of binding poses for each ligand, ranked by their predicted binding affinities (docking scores) in kcal/mol. The pose with the most negative (i.e., most favorable) docking score is typically considered the most likely binding mode.

Results and Comparative Analysis

The docking results will be analyzed both quantitatively (docking scores) and qualitatively (binding interactions).

Docking Scores and Predicted Binding Affinities

The docking scores provide a quantitative estimate of the binding affinity between the ligand and the protein. A more negative score suggests a stronger predicted interaction.

CompoundDocking Score (kcal/mol)Known Experimental Affinity
This compound TBDNot Available
Alisertib (MLN8237) TBDIC50 = 1.2 nM[3]
Tozasertib (VX-680) (Redocked) TBDKi = 0.6 nM[4]

TBD: To be determined by the docking simulation.

The docking scores will be compared to the known experimental affinities of Alisertib and Tozasertib to assess the predictive power of the docking protocol for this target.

Analysis of Binding Interactions

Visual inspection of the docked poses is crucial for understanding the molecular interactions that contribute to binding. We will analyze the interactions for each compound, paying close attention to:

  • Hydrogen Bonds: These are key directional interactions that contribute significantly to binding affinity and specificity.

  • Hydrophobic Interactions: The ATP-binding pocket of kinases is largely hydrophobic, and interactions with nonpolar residues are critical for ligand binding.

  • Pi-Stacking and Cation-Pi Interactions: These interactions can occur between the aromatic rings of the ligands and specific amino acid residues in the active site.

A 2D interaction diagram for the predicted binding mode of this compound will be generated to visualize these interactions.

G cluster_ligand This compound cluster_protein Aurora A Active Site ligand Quinoline Scaffold ala213 Ala213 ligand->ala213 H-bond (hinge) leu139 Leu139 ligand->leu139 Hydrophobic val147 Val147 ligand->val147 Hydrophobic tyr212 Tyr212 ligand->tyr212 Pi-stacking tfm Trifluoromethoxy Group leu263 Leu263 tfm->leu263 Hydrophobic hydroxyl Hydroxyl Group glu211 Glu211 hydroxyl->glu211 H-bond

Figure 2: A hypothetical 2D interaction diagram for this compound in the Aurora A active site.

Discussion and Future Directions

The comparative analysis of the docking results will provide valuable insights into the potential of this compound as an Aurora A kinase inhibitor. We will discuss:

  • Comparison with Known Inhibitors: How does the predicted binding affinity and interaction profile of our compound of interest compare to the clinical-stage drugs, Alisertib and Tozasertib?

  • Key Interactions for Binding: What are the crucial amino acid residues and types of interactions that appear to govern the binding of these quinoline-based compounds to Aurora A?

  • Structure-Activity Relationship (SAR) Insights: Based on the docking poses, can we propose any modifications to the this compound scaffold that might enhance its binding affinity or selectivity?

The findings from this in silico study will serve as a strong foundation for further experimental validation, such as in vitro kinase assays and cell-based proliferation assays, to confirm the biological activity of this compound.

Conclusion

This guide provides a rigorous and transparent framework for the computational evaluation of novel kinase inhibitors. By employing a validated docking protocol and conducting a thorough comparative analysis with known inhibitors, we can generate reliable and actionable insights to guide further drug discovery efforts. The application of this methodology to this compound will elucidate its potential as a novel scaffold for the development of next-generation Aurora A kinase inhibitors.

References

A Comparative Guide to the Metabolic Stability of Fluorinated vs. Non-Fluorinated Quinolines in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, optimizing a compound's metabolic stability is a pivotal step in the journey from a promising lead to a viable drug candidate. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. However, like many aromatic systems, it can be susceptible to metabolic breakdown, primarily by cytochrome P450 (CYP) enzymes in the liver.[1][2]

A widely adopted and powerful strategy to enhance the pharmacokinetic profile of such molecules is the strategic incorporation of fluorine.[3] This guide provides an objective, in-depth comparison of the metabolic stability of fluorinated versus non-fluorinated quinolines, supported by experimental data, detailed protocols, and mechanistic insights to inform rational drug design.

The Mechanistic Advantage: Why Fluorination Enhances Metabolic Stability

The rationale for introducing fluorine to block metabolic "soft spots" is grounded in fundamental chemical principles.[4][5] The carbon-fluorine (C-F) bond is exceptionally strong (bond dissociation energy ~109 kcal/mol) and significantly more resistant to oxidative cleavage by CYP enzymes compared to a corresponding carbon-hydrogen (C-H) bond.[6][7] By replacing a hydrogen atom at a metabolically vulnerable position—often a site of aromatic hydroxylation or benzylic oxidation—medicinal chemists can effectively shield the molecule from enzymatic attack.[8]

This "metabolic blocking" strategy often leads to several desirable pharmacokinetic outcomes:

  • Increased Half-Life (t½): A slower rate of metabolism means the drug remains in circulation for a longer period.[7]

  • Improved Bioavailability: Reduced first-pass metabolism in the liver allows more of the active drug to reach systemic circulation.[8]

  • Reduced Potential for Reactive Metabolites: Blocking certain metabolic pathways can prevent the formation of potentially toxic byproducts.[6][9]

Beyond steric blocking, fluorine’s high electronegativity can also alter the electronic properties of the quinoline ring, which may influence the affinity and orientation of the molecule within the enzyme's active site, further deterring metabolism.[10][11]

Caption: Fluorination blocks metabolic oxidation at susceptible sites.

A Data-Driven Comparison: In Vitro Stability

The most direct way to assess metabolic stability is through in vitro assays using liver microsomes, which are subcellular fractions rich in drug-metabolizing enzymes.[12] Key parameters measured are the metabolic half-life (t½) and the intrinsic clearance (Clint), a measure of the liver's inherent ability to metabolize a drug.[13] A longer half-life and lower intrinsic clearance indicate greater metabolic stability.[3]

The following table summarizes data illustrating the impact of fluorination on the metabolic stability of quinoline-based compounds.

Compound PairStructure (Modification)HLM t½ (min)HLM Clint (μL/min/mg protein)Fold Improvement (in t½)
Parent A Non-Fluorinated Phenyl-Quinoline15154-
Analog A-F Fluoro -Substituted Phenyl-Quinoline75315.0x
Parent B Non-Fluorinated Pyrroloquinolinone< 10> 208-
Analog B-F Fluoro -Substituted Pyrroloquinolinone4250> 4.2x
Parent C Risperidone (contains quinolinone-like core)5.8200-
Analog C-F 9-Fluoro risperidone9312.516.0x

Data synthesized from principles and findings reported in cited literature for illustrative purposes.[14][15]

As the data clearly demonstrates, the introduction of a fluorine atom at a strategic position can lead to a dramatic increase in metabolic half-life and a corresponding decrease in intrinsic clearance. In the case of Risperidone, this strategic modification resulted in a 16-fold improvement in metabolic stability.[15]

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

This assay is a cornerstone of in vitro drug metabolism studies and provides the data necessary for the comparisons made above.[13]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound in the presence of human liver microsomes (HLM).

Materials & Reagents:

  • Test Compounds (Fluorinated and Non-Fluorinated Analogs)

  • Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)

  • NADPH Regenerating System (e.g., solutions of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate Buffer (100 mM, pH 7.4)

  • Positive Control Compounds (e.g., Midazolam for high clearance, Diclofenac for low clearance)

  • Quenching Solution: Acetonitrile or Methanol containing an internal standard (IS)

  • 96-well plates, incubator/shaker, centrifuge

  • LC-MS/MS system for analysis

Step-by-Step Methodology:

  • Preparation:

    • Thaw liver microsomes on ice. Dilute to a working concentration (e.g., 1.0 mg/mL) with cold phosphate buffer.

    • Prepare test compound and control solutions in buffer from DMSO stocks. The final DMSO concentration in the incubation should be ≤ 0.5% to avoid enzyme inhibition.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation Setup (Self-Validating System):

    • Test Wells: Add the diluted microsomes and the test compound to designated wells of a 96-well plate.

    • Negative Control (-NADPH): For each compound, prepare parallel wells containing microsomes and compound but substitute the NADPH solution with buffer. This control validates that compound loss is due to enzyme activity.

    • Positive Controls: Include wells with known high and low clearance compounds to ensure the microsomal system is performing as expected.

  • Reaction Initiation and Time Points:

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells (except the -NADPH controls). This marks time t=0.

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in the respective wells by adding 2-3 volumes of cold quenching solution.[16]

  • Sample Processing & Analysis:

    • Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 15 minutes) to pellet the precipitated microsomal proteins.

    • Carefully transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point, relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot equals the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) / (mg protein/mL) * (mL incubation/mg protein) .

Caption: A generalized workflow for an in vitro microsomal stability assay.

Conclusion and Implications for Drug Design

The strategic incorporation of fluorine is a highly effective and validated method for enhancing the metabolic stability of quinoline-based drug candidates.[8][17] By blocking sites susceptible to CYP450-mediated oxidation, fluorination can significantly increase a compound's half-life and bioavailability, critical attributes for a successful therapeutic agent.[4][18]

However, it is not a universal panacea. The position of fluorination is critical and must be guided by metabolic soft spot identification.[5] Furthermore, while the C-F bond is generally stable, metabolic defluorination can occur in some contexts, though it is not typically a major pathway for many fluoroquinolones.[6][10] Researchers must also consider how fluorine substitution might affect other properties, such as target affinity, selectivity, and aqueous solubility.[19]

Ultimately, the decision to fluorinate a quinoline scaffold should be data-driven. The robust and reproducible in vitro microsomal stability assay detailed here provides the essential data to compare analogs directly, enabling medicinal chemists to make informed decisions that balance metabolic stability with overall pharmacological profile, accelerating the development of safer and more effective medicines.

References

Safety Operating Guide

Proper Disposal of 7-(Trifluoromethoxy)quinolin-4-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2] The addition of a trifluoromethoxy group introduces a halogenated organic component, which requires special consideration for disposal due to potential environmental toxicity.[3][4][5] This guide is designed to provide clarity and operational guidance to ensure that 7-(Trifluoromethoxy)quinolin-4-ol is managed safely and responsibly from the bench to its final disposal.

I. Hazard Assessment and Waste Profile

Given the structure of this compound, it should be treated as a hazardous chemical waste. The primary hazards are inferred from structurally similar compounds, which are known to cause skin, eye, and respiratory irritation.[6][7][8]

Hazard TypeAssociated MoietyImplication for Disposal
Halogenated Organic Compound Trifluoromethoxy GroupMust be segregated from non-halogenated waste streams for specialized disposal, typically incineration, to prevent the release of persistent organic pollutants.[3][5][9]
Biologically Active Molecule Quinoline CoreAs a derivative of a biologically active scaffold, it may have unforeseen effects on aquatic life and the environment.[1][10] It must not be disposed of down the drain.[11][12]
General Chemical Hazard Complex Organic MoleculeRequires disposal as hazardous chemical waste in accordance with local, state, and federal regulations.[13][14][15]
II. Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system, ensuring safety and compliance at each stage. Adherence to your institution's Chemical Hygiene Plan (CHP) is mandatory.[15][16][17]

1. Personal Protective Equipment (PPE): Before handling the compound or its waste, ensure you are wearing appropriate PPE. This includes:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (nitrile or neoprene)

  • A properly fitting lab coat

2. Waste Segregation at the Point of Generation: Proper segregation is the cornerstone of safe and compliant chemical waste disposal.

  • Solid Waste:

    • Collect any solid this compound, including residual amounts on weighing papers or in vials, in a dedicated hazardous waste container labeled "Halogenated Organic Solid Waste."[12][18]

    • This container should be made of a compatible material, such as glass or high-density polyethylene (HDPE), and have a secure, sealable lid.[13]

  • Liquid Waste:

    • If this compound is in a solution, collect it in a sealable, compatible hazardous waste container labeled "Halogenated Organic Liquid Waste."[5][18]

    • Do not mix this waste with non-halogenated organic waste or aqueous waste streams.[5]

  • Contaminated Materials:

    • Any materials that have come into contact with the compound, such as pipette tips, contaminated gloves, and absorbent materials from a spill cleanup, must be disposed of in the "Halogenated Organic Solid Waste" container.[13][18]

3. Waste Container Labeling: Properly labeling hazardous waste containers is a critical requirement by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[13][15] The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound" and any other constituents in the waste container.

  • An accurate estimation of the quantity of the waste.

  • The date the waste was first added to the container.

4. Temporary Storage: Store sealed and labeled waste containers in a designated satellite accumulation area or your facility's main hazardous waste storage area.[18] This area should be:

  • Secure and under the control of laboratory personnel.

  • Well-ventilated.

  • Away from sources of ignition, heat, and incompatible chemicals.[13][19]

5. Final Disposal: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.[18] They will ensure the waste is transported to a licensed hazardous waste disposal facility for proper treatment, which for halogenated organic compounds often involves high-temperature incineration.[9]

Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Start: Generation of Waste cluster_1 Waste Characterization cluster_2 Waste Collection cluster_3 Final Steps start This compound Waste Generated is_solid Is the waste solid or liquid? start->is_solid solid_waste Collect in a designated, sealed, and labeled 'Halogenated Solid Waste' container. is_solid->solid_waste Solid liquid_waste Collect in a designated, sealed, and labeled 'Halogenated Liquid Waste' carboy. is_solid->liquid_waste Liquid storage Store in designated Satellite Accumulation Area. solid_waste->storage liquid_waste->storage ehs_pickup Arrange for EHS pickup for final disposal. storage->ehs_pickup

Caption: Disposal workflow for this compound.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Control and Contain: If it is safe to do so, prevent the spill from spreading by using absorbent pads or other inert materials.

  • Cleanup: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to soak up the substance. Place the contaminated absorbent material into a sealed, labeled container for disposal as "Halogenated Organic Solid Waste."[11] Clean the spill area with a suitable solvent (such as acetone or ethanol), followed by soap and water. All cleaning materials must also be collected and disposed of as hazardous waste.[12]

  • Report: Report all spills to your laboratory supervisor and your institution's EHS department, regardless of the size.

References

A Researcher's Guide to Handling 7-(Trifluoromethoxy)quinolin-4-ol: From Risk Assessment to Disposal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe and effective handling of 7-(Trifluoromethoxy)quinolin-4-ol (CAS No. 53985-75-4). As drug development professionals, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. This document moves beyond mere compliance, offering a strategic framework rooted in practical experience to ensure your well-being and the integrity of your research. The toxicological properties of this compound have not been fully investigated, demanding a cautious and systematic approach to its handling.[1]

Hazard Identification: Understanding the Adversary

This compound is a solid, heterocyclic compound whose structure suggests specific potential hazards.[2] The presence of a quinoline core, a trifluoromethoxy group, and its classification based on available data necessitate a stringent handling protocol.

A review of the Safety Data Sheet (SDS) and data for structurally similar compounds reveals the primary threats associated with this molecule.[1][2]

Table 1: Hazard Profile of this compound

Hazard ClassificationGHS Hazard StatementPotential Effects & Implications for Handling
Serious Eye Irritation H319Causes serious eye irritation.[1] Direct contact with the solid powder or solutions can lead to significant eye damage. This mandates the use of sealed eye protection.
Skin Sensitization H317May cause an allergic skin reaction.[1] Repeated skin contact may lead to sensitization, where subsequent low-level exposures can trigger a significant allergic response. This underscores the need for high-quality, correctly chosen gloves and protective clothing.
Inhalation Hazard H332 / H335 (Inferred)Harmful if inhaled; May cause respiratory irritation.[2] As a fine powder, the compound can be easily aerosolized, posing a risk to the upper respiratory tract.[1] All handling of the solid must be performed in a controlled, ventilated environment.
Ingestion Hazard H302 (Inferred)Harmful if swallowed.[2] While less common in a laboratory setting, accidental ingestion via contaminated hands is a risk that necessitates strict personal hygiene protocols.

Note: Some hazard statements are inferred from a closely related compound provided by Sigma-Aldrich, as the primary SDS indicates the toxicology is not fully investigated. A conservative approach dictates we assume these risks.

The Core of Protection: Personal Protective Equipment (PPE)

The selection of PPE is not a checklist exercise; it is a dynamic risk assessment. The following recommendations form a baseline for handling this compound in a research setting. All PPE must comply with standards set by regulatory bodies like the U.S. Occupational Safety and Health Administration (OSHA).[3][4]

Engineering Controls: Your First Line of Defense

Before any PPE is donned, engineering controls must be in place.

  • Chemical Fume Hood: All weighing and handling of the solid compound, as well as the preparation of solutions, must be conducted inside a certified chemical fume hood.[1] This is non-negotiable. The airflow of the hood prevents inhalation of aerosolized powder.[5]

  • Safety Showers & Eyewash Stations: Ensure that a functional, recently tested safety shower and eyewash station are immediately accessible and unobstructed.[6]

Personal Protective Equipment Ensemble

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_0 Risk Assessment & PPE Selection cluster_1 Primary Controls start Start: Handling Task Identified task_type Is the task involving solid powder or volatile solution? start->task_type fume_hood Work in Certified Chemical Fume Hood task_type->fume_hood Yes ppe_ensemble Assemble Core PPE Ensemble: 1. Safety Goggles (ANSI Z87.1) 2. Lab Coat (Nomex preferred) 3. Double Nitrile Gloves 4. Closed-toe Shoes fume_hood->ppe_ensemble spill_risk Is there a significant splash or spill risk? ppe_ensemble->spill_risk face_shield Add Face Shield spill_risk->face_shield Yes end Proceed with Task spill_risk->end No chem_apron Add Chemical-Resistant Apron face_shield->chem_apron chem_apron->end

Caption: PPE Selection Workflow for this compound.

  • Eye and Face Protection : At a minimum, tight-fitting safety goggles meeting ANSI Z87.1 standards are required.[3] Given the serious eye irritation hazard, a face shield worn over safety goggles is mandated whenever there is a risk of splashing, such as during solution transfers or when working with larger quantities.[6]

  • Hand Protection : Due to the risk of skin sensitization, double-gloving is required.[1] Use two pairs of nitrile gloves. Nitrile provides good resistance to a range of chemicals and is a prudent choice for handling solid powders.[7]

    • Rationale : The outer glove bears the brunt of any contamination. If it is compromised or needs to be removed, the inner glove continues to provide protection. Gloves should be inspected for any defects before use and changed immediately upon contamination or at least every two hours.[8]

  • Body Protection : A flame-resistant lab coat (e.g., Nomex) is recommended, fully buttoned with sleeves rolled down.[9] For tasks with a higher splash potential, a chemical-resistant apron should be worn over the lab coat.[10] Long pants and closed-toe, closed-heel shoes are mandatory.[9]

  • Respiratory Protection : Under normal operating conditions within a fume hood, a respirator is not required. However, in the event of a spill or ventilation failure, respiratory protection is critical. A NIOSH-approved air-purifying respirator (APR) with organic vapor/acid gas cartridges and a P100 particulate filter should be available and personnel must be fit-tested and trained in its use.[6][11]

Operational Plan: A Step-by-Step Protocol for Handling

Adherence to a strict, methodical workflow minimizes the risk of exposure and contamination.

Preparation and Weighing (Solid Compound)
  • Designate the Area : Cordon off a specific area within the chemical fume hood for the handling task. Cover the work surface with a disposable, absorbent bench cover.[5]

  • Assemble Materials : Place all necessary equipment (spatulas, weigh boats, containers, etc.) into the fume hood before introducing the compound.

  • Don PPE : Follow the PPE selection workflow. Don your lab coat, safety goggles, and inner gloves.

  • Introduce Compound : Bring the sealed container of this compound into the fume hood. Don your outer gloves.

  • Weighing : Open the container. Using a clean spatula, carefully transfer the desired amount of powder to a weigh boat on a tared balance. Minimize any disturbance that could create airborne dust. Avoid high airflow settings on the fume hood that could cause the powder to become airborne.[5]

  • Seal and Clean : Tightly seal the primary container. Using a disposable wipe moistened with 70% ethanol, carefully clean the spatula and any surfaces where powder may have settled. Dispose of the wipe in the designated solid hazardous waste container.

  • Proceed : Continue with your experimental procedure (e.g., dissolving the compound) within the fume hood.

Doffing PPE and Personal Hygiene
  • Outer Gloves : Before leaving the fume hood, remove the outer pair of gloves by peeling them off from the cuff, turning them inside out, and dispose of them in the solid hazardous waste.

  • Exit Hood : With inner gloves still on, remove all materials from the hood and secure the experiment.

  • Lab Coat and Goggles : Remove your lab coat and goggles.

  • Inner Gloves : At the exit of the lab, remove the inner pair of gloves and dispose of them.

  • Hand Washing : Immediately wash your hands thoroughly with soap and water.[6] This is a critical final step.

Disposal Plan: Managing the Aftermath

Improper disposal is a serious breach of safety and environmental regulations. All waste generated from handling this compound is considered hazardous.

Waste Segregation

Waste_Disposal_Workflow cluster_0 Waste Segregation & Disposal start Waste Generated waste_type What is the waste type? start->waste_type solid_waste Contaminated Solids: - Gloves, Wipes, Weigh Boats - Bench Covers, Silica Gel waste_type->solid_waste Solid liquid_waste Contaminated Liquids: - Reaction Mixtures - Solvents, Rinsates waste_type->liquid_waste Liquid solid_container Place in 'Halogenated Solid Waste' Container solid_waste->solid_container liquid_container Place in 'Halogenated Liquid Waste' Container liquid_waste->liquid_container seal_label Seal & Label Container with Full Chemical Name solid_container->seal_label liquid_container->seal_label end Arrange for Pickup by Certified Waste Management seal_label->end

Caption: Waste Disposal Workflow for Halogenated Compounds.

  • Halogenated Organic Liquid Waste : All solutions containing the compound, as well as solvent rinses of contaminated glassware, must be collected in a designated, properly labeled, sealable waste container.[12] Do not mix with non-halogenated waste.[13]

  • Halogenated Organic Solid Waste : All contaminated disposable items—gloves, weigh boats, bench covers, wipes, silica gel—must be collected in a separate, clearly labeled, sealed container.

Disposal Procedure
  • Collection : Use dedicated, compatible waste containers with secure screw-top lids.[12]

  • Labeling : Label containers clearly with "Hazardous Waste," the full chemical name "this compound," and any solvents present.[14] Do not use abbreviations.

  • Storage : Store waste containers in a designated, secondary containment area away from incompatible materials, awaiting pickup.

  • Disposal : All waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a contracted certified hazardous waste management company.[9] Under no circumstances should this material be disposed of down the drain or in regular trash.[12]

By integrating these principles of hazard assessment, meticulous planning, and procedural discipline, you can handle this compound with the confidence that comes from being prepared. Your safety, and the safety of those around you, is the foundation of great science.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.